Product packaging for SAR407899(Cat. No.:CAS No. 923359-38-0)

SAR407899

Cat. No.: B1681456
CAS No.: 923359-38-0
M. Wt: 244.29 g/mol
InChI Key: IPEXHQGMTHOKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SAR-407899 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O2 B1681456 SAR407899 CAS No. 923359-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-piperidin-4-yloxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11/h1-3,8-9,11,15H,4-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEXHQGMTHOKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923359-38-0
Record name SAR-407899
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923359380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SAR-407899
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B974D670O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Core Mechanism of SAR407899: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SAR407899 is a potent and highly selective, ATP-competitive inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a pivotal role in a multitude of cellular functions. This technical guide delves into the core mechanism of action of this compound, presenting key experimental data, detailed protocols, and visual representations of its engagement with the RhoA/ROCK signaling pathway.

Core Mechanism: Competitive Inhibition of Rho-Kinase

This compound exerts its pharmacological effects by directly competing with ATP for the binding site on the catalytic domain of ROCK. This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a variety of cellular processes. The primary downstream effector of the small GTPase RhoA, ROCK, is integral to signal transduction pathways that govern smooth muscle contraction, actin cytoskeleton organization, cell motility, and proliferation. By inhibiting ROCK, this compound effectively attenuates these processes, which are often dysregulated in cardiovascular diseases.

Quantitative Profile of this compound

The potency and selectivity of this compound have been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound and Comparators

CompoundTargetSpeciesKi (nM)IC50 (nM)
This compound ROCK2Human36 ± 4[1]135[2][3]
ROCK2Rat41 ± 2[1]-
ROCK1Human-276 ± 26[3]
Y-27632ROCK2Human114 ± 11[1]-
FasudilROCK2Human271 ± 14[1]-

Table 2: Cellular Activity of this compound

AssayCell Line/TissueStimulusEffectIC50 (nM)
MYPTT696 PhosphorylationHeLa CellsPhenylephrine (5 µmol/L)Inhibition-
Stress Fiber FormationHuman Umbilical Vein Endothelial Cells (HUVECs)ThrombinInhibition-
Cell Proliferation-Platelet-Derived Growth Factor (PDGF)Inhibition5.0 ± 1.3 µM[3]
ChemotaxisTHP-1Monocyte Chemotactic Protein-1 (MCP-1)Inhibition2.5 ± 1.0 µM[3]
VasorelaxationIsolated Arteries (various species and vascular beds)Pre-contractedRelaxation122 to 280[4]

Signaling Pathway and Mechanism of Action

The canonical RhoA/ROCK pathway is initiated by the activation of the small GTPase RhoA, often triggered by G-protein coupled receptors (GPCRs). Activated RhoA (RhoA-GTP) then binds to and activates ROCK. This compound intervenes at this critical juncture.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Agonist Binding RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF ROCK ROCK RhoA_GTP->ROCK Activation MYPT Myosin Phosphatase Target Subunit 1 (MYPT1) ROCK->MYPT Phosphorylation (Inhibition) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_P p-MLC (Active) MYPT->MLC_P Dephosphorylation MYPT_P p-MYPT1 (Inactive) Contraction Smooth Muscle Contraction MLC_P->Contraction This compound This compound This compound->ROCK ATP-Competitive Inhibition cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dilutions Prepare Serial Dilutions of this compound Incubate Add Compound and Incubate Dilutions->Incubate Enzyme Add ROCK2 Enzyme to Microplate Wells Enzyme->Incubate Initiate Initiate Reaction with Substrate and ATP Incubate->Initiate Proceed Incubate for Reaction Initiate->Proceed Terminate Terminate Reaction Proceed->Terminate Measure Measure Fluorescence Terminate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 and Ki Calculate->Determine cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting cluster_analysis Analysis Seed Seed and Grow Cells Starve Serum Starve Cells Seed->Starve Pretreat Pre-treat with this compound Starve->Pretreat Stimulate Stimulate with Agonist Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Quantify Quantify Protein Lyse->Quantify Prepare Prepare Samples for SDS-PAGE Quantify->Prepare Separate SDS-PAGE Prepare->Separate Transfer Transfer to PVDF Separate->Transfer Block Block Membrane Transfer->Block Incubate_Primary Incubate with Primary Antibody Block->Incubate_Primary Incubate_Secondary Incubate with Secondary Antibody Incubate_Primary->Incubate_Secondary Detect Detect Signal Incubate_Secondary->Detect Reprobe Re-probe for Total Protein and Loading Control Detect->Reprobe Quantify_Bands Quantify Band Intensities Reprobe->Quantify_Bands cluster_setup Animal & System Setup cluster_dosing Dosing & Measurement cluster_data_analysis Data Analysis Acclimate Acclimate Hypertensive Rats Implant Implant Telemetry (if applicable) Acclimate->Implant Baseline Establish Baseline Blood Pressure Implant->Baseline Randomize Randomize into Treatment Groups Baseline->Randomize Administer Administer Compound (Oral Gavage) Randomize->Administer Monitor Continuously Monitor Blood Pressure Administer->Monitor Calculate Calculate Change from Baseline Monitor->Calculate Compare Statistically Compare Treatment Groups Calculate->Compare

References

SAR407899: A Selective ROCK Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK), a key downstream effector of the small GTPase RhoA.[1][2][3] The RhoA/ROCK signaling pathway plays a crucial role in a multitude of cellular processes, including smooth muscle contraction, stress fiber formation, cell adhesion, and motility.[4][5] Dysregulation of this pathway is implicated in the pathophysiology of various cardiovascular diseases, such as hypertension, as well as other conditions.[1][2][6][7] this compound has emerged as a valuable pharmacological tool for investigating the therapeutic potential of ROCK inhibition. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed protocols for key experimental assays.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity and functional effects.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators against ROCK Kinases

CompoundTargetSpeciesAssay TypeParameterValue (nM)
This compound ROCK2HumanKinase AssayKi36 ± 4
This compound ROCK2RatKinase AssayKi41 ± 2
This compound ROCK1HumanKinase AssayIC50276 ± 26
This compound ROCK2HumanKinase AssayIC50102 ± 19
Y-27632ROCK2HumanKinase AssayKi114 ± 11
FasudilROCK2HumanKinase AssayKi271 ± 14

Data compiled from Löhn et al., 2009 and MedchemExpress product information.[1][8]

Table 2: In Vitro Functional Activity of this compound

AssayCell Line/TissueSpeciesParameterValue
VasorelaxationIsolated Arteries (various)Mouse, Rat, Rabbit, Pig, HumanIC50122 - 280 nM
Inhibition of MYPT1T696 PhosphorylationHeLa CellsHuman-Effective at 0.1 - 3.0 µM
Inhibition of Stress Fiber FormationHuman Umbilical Vein Endothelial Cells (HUVECs)Human-Complete block at 3 µM
Inhibition of Cell Proliferation (PDGF-induced)Smooth Muscle Cells-IC505.0 ± 1.3 µM
Inhibition of Chemotaxis (MCP-1-stimulated)THP-1 CellsHumanIC502.5 ± 1.0 µM
Relaxation of Corpus CavernosumCorpus Cavernosum StripsRat, Rabbit, HumanIC500.05 - 0.29 µM

Data compiled from Löhn et al., 2009, MedchemExpress product information, and Guagnini et al., 2012.[1][8][9]

Table 3: Selectivity of this compound against a Panel of Kinases

KinaseActivityIC50 (µM)
79 other kinasesInactive>10
RSKWeak Activity1 - 10
PKBWeak Activity1 - 10
PKCδWeak Activity1 - 10
MSK-1Weak Activity1 - 10

Data from Löhn et al., 2009.[1] this compound was tested at a concentration of 10 µmol/L.

Signaling Pathways and Experimental Workflows

ROCK Signaling Pathway

The RhoA/ROCK pathway is a central regulator of actin cytoskeleton dynamics and cell contractility. Upon activation by upstream signals, RhoA (in its GTP-bound state) binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream substrates, leading to various cellular responses.

ROCK_Signaling_Pathway Upstream_Signals Upstream Signals (e.g., GPCRs, Growth Factor Receptors) RhoA_GTP RhoA-GTP (Active) Upstream_Signals->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GTP Hydrolysis ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates & Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inactivates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inactivates Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization Inhibits Depolymerization Contraction Smooth Muscle Contraction & Cell Contractility Actin_Polymerization->Contraction MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P MLCK MLC_P->Contraction This compound This compound This compound->ROCK Inhibits

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

The characterization of a selective ROCK inhibitor like this compound involves a multi-step process, from initial biochemical assays to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (Determine Ki, IC50) Cellular_Assays Cellular Assays (e.g., MYPT1 Phosphorylation, Stress Fiber Formation) Biochemical_Assay->Cellular_Assays Proceed with potent and selective compounds Tissue_Assays Tissue-Based Assays (e.g., Vasorelaxation in Isolated Arteries) Cellular_Assays->Tissue_Assays PK_Studies Pharmacokinetic Studies (Determine bioavailability, half-life, etc.) Tissue_Assays->PK_Studies Efficacy_Studies Efficacy Studies in Disease Models (e.g., Hypertension Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Studies (Assess safety profile) Efficacy_Studies->Toxicity_Studies

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

In Vitro ROCK Kinase Inhibition Assay

Objective: To determine the in vitro potency (Ki and IC50) of this compound against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Myosin phosphatase target subunit 1 (MYPT1) as substrate

  • ATP, [γ-32P]ATP

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • This compound and control inhibitors (e.g., Y-27632, Fasudil) dissolved in DMSO

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant ROCK enzyme, and the substrate MYPT1.

  • Add the diluted inhibitors to the respective wells. Include a DMSO control (vehicle) and a no-enzyme control.

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP. The final ATP concentration should be close to the Km value for the specific ROCK isoform.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, considering the ATP concentration used in the assay.

Cellular Myosin Phosphatase (MYPT1) Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit ROCK-mediated phosphorylation of MYPT1 in a cellular context.

Materials:

  • HeLa cells or other suitable cell line

  • Cell culture medium and supplements

  • Phenylephrine (or another ROCK activator)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against phosphorylated MYPT1 (e.g., anti-pMYPT1T696)

  • Primary antibody against total MYPT1

  • HRP-conjugated secondary antibody

  • Western blotting equipment and reagents

Procedure:

  • Seed HeLa cells in multi-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for a few hours before the experiment.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Stimulate the cells with a ROCK activator, such as phenylephrine (e.g., 5 µM), for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against pMYPT1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total MYPT1 to normalize for protein loading.

  • Quantify the band intensities to determine the effect of this compound on MYPT1 phosphorylation.

In Vitro Vasorelaxation Assay in Isolated Arteries

Objective: To evaluate the vasorelaxant effect of this compound on pre-contracted arterial rings.

Materials:

  • Isolated arteries (e.g., rat aorta, mesenteric arteries)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine or other vasoconstrictor

  • This compound

  • Wire myograph system

  • Data acquisition system

Procedure:

  • Euthanize the animal and carefully dissect the desired artery.

  • Clean the artery of surrounding connective and adipose tissue in ice-cold Krebs-Henseleit solution.

  • Cut the artery into small rings (e.g., 2-3 mm in length).

  • Mount the arterial rings on the wires of a myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for at least 60 minutes, with periodic changes of the buffer.

  • Gradually stretch the rings to their optimal resting tension.

  • Assess the viability of the arterial rings by contracting them with a high potassium solution (e.g., 60 mM KCl).

  • Wash the rings and allow them to return to baseline tension.

  • Pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

  • Record the changes in tension after each addition.

  • Calculate the percentage of relaxation for each concentration relative to the pre-contraction tension.

  • Determine the IC50 value from the concentration-response curve.

Monocyte Chemotaxis Assay

Objective: To assess the effect of this compound on monocyte migration towards a chemoattractant.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with supplements

  • Monocyte Chemoattractant Protein-1 (MCP-1)

  • This compound

  • Transwell inserts (with appropriate pore size, e.g., 5 µm)

  • 24-well plates

  • Fluorescent dye (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Culture THP-1 cells in RPMI-1640 medium.

  • Label the cells with a fluorescent dye like Calcein-AM.

  • Resuspend the labeled cells in serum-free medium.

  • Pre-incubate the cells with different concentrations of this compound or vehicle (DMSO).

  • In a 24-well plate, add the chemoattractant MCP-1 to the lower chamber. Use medium without MCP-1 as a negative control.

  • Place the Transwell inserts into the wells.

  • Add the pre-treated THP-1 cell suspension to the upper chamber of the inserts.

  • Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C in a CO2 incubator to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Calculate the percentage of inhibition of chemotaxis for each this compound concentration.

  • Determine the IC50 value from the dose-response curve.

In Vivo Blood Pressure Measurement in Rodent Hypertension Models

Objective: To evaluate the antihypertensive efficacy of this compound in a relevant animal model of hypertension (e.g., Spontaneously Hypertensive Rat - SHR).

Materials:

  • Spontaneously Hypertensive Rats (SHRs) and normotensive control rats (e.g., Wistar-Kyoto - WKY)

  • This compound formulated for oral administration

  • Vehicle control

  • Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system

  • Animal handling and restraining equipment

Procedure (using telemetry):

  • Surgically implant telemetry transmitters in the rats according to the manufacturer's instructions. Allow for a recovery period.

  • Record baseline blood pressure and heart rate for a few days to ensure stability.

  • Administer a single oral dose of this compound or vehicle to the rats.

  • Continuously monitor and record blood pressure and heart rate for a defined period (e.g., 24 hours) post-dosing.

  • Analyze the data to determine the time course and magnitude of the blood pressure-lowering effect of this compound.

  • For dose-response studies, use different groups of animals for each dose level.

Procedure (using tail-cuff plethysmography):

  • Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.

  • Measure baseline blood pressure and heart rate.

  • Administer a single oral dose of this compound or vehicle.

  • Measure blood pressure and heart rate at various time points post-dosing.

  • Analyze the data to assess the antihypertensive effect of this compound.

Conclusion

This compound is a well-characterized, potent, and selective ROCK inhibitor that has demonstrated significant efficacy in a range of in vitro and in vivo models.[1][2][6][7] Its favorable pharmacological profile makes it an excellent tool for investigating the diverse roles of the ROCK signaling pathway in health and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of ROCK inhibition with this compound.

References

SAR407899: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] With high affinity for both ROCK1 and ROCK2 isoforms, this compound has demonstrated significant therapeutic potential in preclinical models of cardiovascular diseases, fibrosis, and other conditions where the Rho/ROCK pathway is implicated.[3][4][5] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

The primary mechanism of this compound is the inhibition of ROCK, a serine/threonine kinase that acts as a critical downstream effector of the small GTPase RhoA.[1] The RhoA/ROCK pathway is a central regulator of actin cytoskeleton dynamics, cell adhesion, and motility. Upon activation by various stimuli, ROCK phosphorylates multiple downstream substrates, leading to a cascade of cellular events. This compound, by competitively binding to the ATP-binding pocket of ROCK, prevents these phosphorylation events and effectively blocks the downstream signaling cascade.[1][2]

GPR1 cluster_upstream Upstream Activation cluster_core Core Inhibition Ligand Ligand GPCR GPCR / Receptor Tyrosine Kinase Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP Catalyzes GDP-GTP exchange RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates This compound This compound This compound->ROCK Inhibits

Caption: this compound inhibits the core RhoA/ROCK signaling axis.

Quantitative Data: Potency and Selectivity

This compound exhibits high potency against ROCK isoforms and selectivity over other kinases. The following tables summarize key quantitative data for this compound and other commonly used ROCK inhibitors.

Table 1: Inhibitory Potency of this compound

TargetParameterValueSpeciesReference
ROCK1IC50276 ± 26 nMHuman[2][6]
ROCK2IC50102 ± 19 nMHuman[2][6]
ROCK2Ki36 ± 4 nMHuman[1][2]
ROCK2Ki41 ± 2 nMRat[1][2]

Table 2: Comparative IC50/Ki Values of ROCK Inhibitors

InhibitorROCK1ROCK2Reference
This compound IC50: 276 nM IC50: 102 nM [2][6]
Y-27632Ki: 220 nMKi: 300 nM[7]
FasudilKi: 0.33 µMIC50: 0.158 µM[7]

Downstream Signaling Pathways and Cellular Effects

Regulation of Smooth Muscle Contraction

A primary and well-characterized downstream effect of ROCK is the regulation of smooth muscle contraction. ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1), which inhibits myosin light chain (MLC) phosphatase activity. This leads to an increase in phosphorylated MLC and subsequent smooth muscle contraction. This compound blocks this pathway, leading to vasodilation and a reduction in blood pressure.[1]

GPR2 ROCK ROCK MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits by Phosphorylation This compound This compound This compound->ROCK Inhibits p_MLC Phosphorylated MLC MLC_Phosphatase->p_MLC Dephosphorylates Contraction Smooth Muscle Contraction p_MLC->Contraction MLC MLC MLC->p_MLC MLCK

Caption: this compound promotes smooth muscle relaxation via MLC phosphatase.

Cytoskeletal Reorganization and Cell Motility

ROCK plays a pivotal role in the formation of actin stress fibers and focal adhesions, which are essential for cell motility and migration. By inhibiting ROCK, this compound disrupts these processes. This has been demonstrated in studies showing that this compound blocks thrombin-induced stress fiber formation and monocyte chemotactic protein-1 (MCP-1)-stimulated chemotaxis.[1][2]

GPR3 ROCK ROCK LIMK LIM Kinase ROCK->LIMK Phosphorylates This compound This compound This compound->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates p_Cofilin p-Cofilin (inactive) Cofilin->p_Cofilin Actin_Dynamics Actin Dynamics p_Cofilin->Actin_Dynamics Inhibits Stress_Fibers Stress Fiber Formation Actin_Dynamics->Stress_Fibers

Caption: this compound modulates actin dynamics and stress fiber formation.

Cell Proliferation

The Rho/ROCK pathway is also involved in cell cycle progression and proliferation. This compound has been shown to inhibit platelet-derived growth factor (PDGF)-induced proliferation of cells in a concentration-dependent manner.[1][8]

GPR4 PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR RhoA RhoA PDGFR->RhoA Activates ROCK ROCK RhoA->ROCK Cell_Cycle Cell Cycle Progression ROCK->Cell_Cycle This compound This compound This compound->ROCK Inhibits Proliferation Cell Proliferation Cell_Cycle->Proliferation

Caption: this compound inhibits PDGF-induced cell proliferation.

Fibrosis

The Rho/ROCK pathway is a key mediator of fibrotic processes. Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that activates the Rho/ROCK pathway, leading to the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix (ECM) proteins. ROCK inhibitors, including this compound, have been shown to ameliorate fibrosis in various models by blocking these TGF-β-induced effects.[4][9][10]

GPR5 TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R RhoA RhoA TGF_beta_R->RhoA Activates ROCK ROCK RhoA->ROCK Myofibroblast Myofibroblast Differentiation ROCK->Myofibroblast ECM ECM Deposition ROCK->ECM This compound This compound This compound->ROCK Inhibits Fibrosis Fibrosis Myofibroblast->Fibrosis ECM->Fibrosis

Caption: this compound exhibits anti-fibrotic effects by inhibiting TGF-β/ROCK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Western Blot for Phosphorylated MYPT1

This protocol is for the detection of phosphorylated MYPT1 in cell lysates, a direct indicator of ROCK activity.

GPR6 Start Start Cell_Culture 1. Cell Culture & Stimulation Start->Cell_Culture Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody (anti-pMYPT1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection End End Detection->End

Caption: Workflow for Western blot analysis of phosphorylated MYPT1.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or primary aortic smooth muscle cells) and grow to confluence. Serum-starve overnight, then pre-incubate with this compound at desired concentrations for 1 hour. Stimulate with a ROCK activator (e.g., phenylephrine or thrombin) for the appropriate time.[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696) overnight at 4°C.[11]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) detection system.[11]

Thrombin-Induced Stress Fiber Formation Assay

This assay visualizes the effect of this compound on the formation of actin stress fibers.

GPR7 Start Start Cell_Seeding 1. Seed Cells on Coverslips Start->Cell_Seeding Treatment 2. Serum Starve & Treat with this compound Cell_Seeding->Treatment Stimulation 3. Stimulate with Thrombin Treatment->Stimulation Fixation 4. Fix Cells (e.g., with paraformaldehyde) Stimulation->Fixation Permeabilization 5. Permeabilize Cells (e.g., with Triton X-100) Fixation->Permeabilization Staining 6. Stain with Phalloidin-Fluorophore Permeabilization->Staining Imaging 7. Fluorescence Microscopy Staining->Imaging End End Imaging->End

Caption: Experimental workflow for the stress fiber formation assay.

  • Cell Culture: Seed cells (e.g., HUVECs or Swiss 3T3 cells) on glass coverslips and allow them to adhere.[12][13][14]

  • Treatment and Stimulation: Serum-starve the cells, then pre-incubate with this compound. Stimulate with thrombin to induce stress fiber formation.[12][13][14]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Staining: Stain the actin filaments with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin).

  • Imaging: Mount the coverslips and visualize the stress fibers using fluorescence microscopy.[15][16]

MCP-1-Stimulated Chemotaxis Assay

This assay quantifies the effect of this compound on the migration of monocytic cells.

GPR8 Start Start Cell_Prep 1. Prepare THP-1 Cell Suspension Start->Cell_Prep Treatment 2. Pre-incubate Cells with this compound Cell_Prep->Treatment Cell_Addition 4. Add Cells to Upper Chamber Treatment->Cell_Addition Transwell_Setup 3. Add MCP-1 to Lower Chamber of Transwell Transwell_Setup->Cell_Addition Incubation 5. Incubate (e.g., 90 min at 37°C) Cell_Addition->Incubation Quantification 6. Quantify Migrated Cells Incubation->Quantification End End Quantification->End

References

Investigating the Role of SAR407899 in Cell Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell motility is a fundamental biological process crucial for a myriad of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The intricate machinery governing cell movement is tightly regulated by a complex network of signaling pathways. Among these, the RhoA-ROCK signaling cascade has emerged as a pivotal regulator of the actin cytoskeleton, which provides the structural framework and generates the forces necessary for cell migration.

SAR407899 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Its high affinity and specificity for ROCK make it an invaluable tool for dissecting the role of this kinase in cellular processes and a potential therapeutic agent for diseases characterized by aberrant cell motility. This technical guide provides an in-depth overview of the role of this compound in cell motility, including its mechanism of action, its impact on the cytoskeleton, and detailed protocols for key experimental assays.

Mechanism of Action: Inhibition of the RhoA-ROCK Signaling Pathway

This compound exerts its effects by competitively inhibiting the ATP-binding site of ROCK kinases.[1][2] The RhoA-ROCK pathway is a central regulator of actomyosin contractility and cell morphology. The small GTPase RhoA, when activated by upstream signals, binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream substrates, leading to increased myosin light chain (MLC) phosphorylation. This phosphorylation cascade promotes the assembly of actin filaments into contractile stress fibers and the formation of focal adhesions, both of which are essential for cell migration.

By inhibiting ROCK, this compound disrupts this signaling cascade, leading to a reduction in MLC phosphorylation, disassembly of stress fibers, and altered focal adhesion dynamics.[3][4][5] This ultimately results in a decrease in cellular contractility and an inhibition of cell motility.

Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Chemokines) GPCR GPCR / RTK Extracellular_Signals->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GAPs ROCK ROCK RhoA_GTP->ROCK MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation This compound This compound This compound->ROCK Inhibition pMLC Phosphorylated MLC (pMLC) MLC_Phosphatase->pMLC Dephosphorylation MLC->pMLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Stress_Fibers Stress Fiber Formation Focal Adhesion Maturation Actin_Myosin->Stress_Fibers Cell_Motility Cell Motility Stress_Fibers->Cell_Motility

Figure 1: The RhoA-ROCK Signaling Pathway and the inhibitory action of this compound.

Data Presentation: Quantitative Effects of this compound

The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound and its effects on ROCK activity and cell motility.

ParameterSpeciesValueReference
Ki (ROCK2)Human36 nM[1]
Ki (ROCK2)Rat41 nM[1]
IC50 (ROCK1)Human276 ± 26 nM[6]
IC50 (ROCK2)Human102 ± 19 nM[6]

Table 1: Biochemical Inhibition of ROCK by this compound

AssayCell Line/TypeIC50Reference
Monocyte ChemotaxisHuman Monocytes2.5 ± 1.0 µM[6]
Cell Proliferation (BrdU incorporation)Not Specified5.0 ± 1.3 µM[6]
VasorelaxationVarious Arteries122 - 280 nM[1]

Table 2: Cellular Effects of this compound

Impact on Cell Motility and the Actin Cytoskeleton

The inhibition of the RhoA-ROCK pathway by this compound has profound effects on the organization of the actin cytoskeleton and, consequently, on cell motility.

Disruption of Stress Fibers

A hallmark of ROCK inhibition is the disassembly of actin stress fibers. In vitro studies have demonstrated that this compound leads to a concentration-dependent inhibition of thrombin-induced stress fiber formation.[1][2] Treatment of cells with this compound is expected to result in a significant reduction in the number and thickness of stress fibers, leading to a more relaxed cellular phenotype. This can be visualized using phalloidin staining, which specifically binds to filamentous actin (F-actin).

Inhibition of Cell Migration

Experimental Protocols

To investigate the role of this compound in cell motility, several key in vitro assays can be employed. The following sections provide detailed protocols for these experiments.

Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration.

Start Seed cells to form a confluent monolayer Scratch Create a 'scratch' in the monolayer with a pipette tip Start->Scratch Wash Wash to remove displaced cells Scratch->Wash Treat Add medium with this compound or vehicle control Wash->Treat Incubate Incubate and acquire images at regular time intervals (e.g., 0, 6, 12, 24h) Treat->Incubate Analyze Measure the wound area and calculate the percentage of wound closure Incubate->Analyze

Figure 2: Workflow for a Wound Healing (Scratch) Assay.

Materials:

  • Cell line of interest

  • Culture plates (e.g., 24-well plates)

  • Sterile pipette tips (e.g., p200)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Microscope with a camera

Protocol:

  • Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Once confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.

  • Gently wash the wells twice with PBS to remove any detached cells.

  • Replace the PBS with fresh cell culture medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).

  • Place the plate in an incubator and capture images of the scratch in the same position at time 0 and at regular intervals (e.g., 6, 12, and 24 hours).

  • Using image analysis software (e.g., ImageJ), measure the area of the cell-free "wound" at each time point.

  • Calculate the percentage of wound closure for each condition relative to the initial wound area at time 0.

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of individual cells through a porous membrane.

Start Place transwell inserts into a 24-well plate Chemoattractant Add chemoattractant (e.g., 10% FBS) to the lower chamber Start->Chemoattractant Cells Seed serum-starved cells with This compound or vehicle in the upper chamber (serum-free medium) Chemoattractant->Cells Incubate Incubate for a defined period (e.g., 4-24 hours) Cells->Incubate Remove Remove non-migrated cells from the top of the membrane Incubate->Remove Fix_Stain Fix and stain the migrated cells on the bottom of the membrane Remove->Fix_Stain Analyze Count the number of migrated cells in multiple fields of view Fix_Stain->Analyze

Figure 3: Workflow for a Transwell Migration Assay.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) and companion plates

  • Cell line of interest

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)

  • This compound stock solution

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., crystal violet or DAPI)

  • Microscope

Protocol:

  • Place the transwell inserts into the wells of a 24-well plate.

  • Add cell culture medium containing a chemoattractant to the lower chamber of each well.

  • In a separate tube, resuspend serum-starved cells in serum-free medium containing the desired concentrations of this compound or a vehicle control.

  • Add the cell suspension to the upper chamber of each transwell insert.

  • Incubate the plate for a duration appropriate for the cell type (typically 4-24 hours).

  • After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.

  • Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution.

  • Stain the fixed cells with a suitable stain.

  • Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert.

  • Calculate the average number of migrated cells per field for each condition.

Visualization of the Actin Cytoskeleton

Phalloidin staining is a common method to visualize F-actin within cells.

Materials:

  • Cells grown on coverslips

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • Mounting medium with DAPI (to stain nuclei)

  • Fluorescence microscope

Protocol:

  • Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the desired time.

  • Gently wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells twice with PBS.

  • Incubate the cells with a solution of fluorescently-labeled phalloidin in PBS for 20-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

Conclusion

This compound is a powerful research tool for investigating the role of the RhoA-ROCK signaling pathway in cell motility. Its high potency and selectivity allow for the specific interrogation of ROCK function in various cellular contexts. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively and qualitatively assess the impact of this compound on cell migration and cytoskeletal organization. Such studies will not only enhance our fundamental understanding of cell motility but also contribute to the development of novel therapeutic strategies for diseases driven by aberrant cell migration.

References

Unlocking Therapeutic Avenues: A Technical Guide to the ROCK Inhibitor SAR407899

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of SAR407899, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This compound has demonstrated significant promise in preclinical models of cardiovascular diseases, particularly hypertension and erectile dysfunction. This document provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway

This compound is an ATP-competitive inhibitor of ROCK, with high potency and selectivity. The RhoA/ROCK signaling pathway is a critical regulator of numerous cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration. In vascular smooth muscle cells, activation of this pathway leads to vasoconstriction and contributes to the pathophysiology of hypertension. By inhibiting ROCK, this compound effectively counteracts these effects, leading to vasodilation and a reduction in blood pressure.

dot

cluster_upstream Upstream Activators cluster_core Core Signaling Cascade cluster_downstream Downstream Effects cluster_inhibitor Point of Intervention AngII Angiotensin II GPCR GPCRs AngII->GPCR ET1 Endothelin-1 ET1->GPCR Thrombin Thrombin Thrombin->GPCR PDGF PDGF RhoGEFs RhoGEFs PDGF->RhoGEFs GPCR->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GTP GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLCP_inactive MLCP (Inactive) ROCK->MLCP_inactive Inhibition Stress_Fibers Stress Fiber Formation ROCK->Stress_Fibers Cell_Proliferation Cell Proliferation ROCK->Cell_Proliferation Chemotaxis Chemotaxis ROCK->Chemotaxis MLC_P Phosphorylated MLC MLCP_inactive->MLC_P SMC_Contraction Smooth Muscle Contraction MLC_P->SMC_Contraction This compound This compound This compound->ROCK

Caption: this compound inhibits the RhoA/ROCK signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesAssay TypeValueReference
ROCK2HumanKi36 ± 4 nM[1][2]
ROCK2RatKi41 ± 2 nM[1][2]
ROCK2HumanIC50135 nM[3]
ROCK1HumanIC50276 ± 26 nM[3]

Table 2: Cellular Activity of this compound

AssayCell LineStimulusIC50Reference
MYPT1 PhosphorylationHeLaPhenylephrine~1 µM[3]
ChemotaxisTHP-1MCP-12.5 ± 1.0 µM[1]
ProliferationHuman Aortic SMCsPDGF5.0 ± 1.3 µM[1]

Table 3: In Vivo Antihypertensive Efficacy of this compound (Oral Administration)

Animal ModelDose (mg/kg)Max. Blood Pressure Reduction (mmHg)Reference
Spontaneously Hypertensive Rat (SHR)326 ± 4[4]
Spontaneously Hypertensive Rat (SHR)10~40[1]
DOCA-Salt Hypertensive Rat3~30[5]
DOCA-Salt Hypertensive Rat10~50[5]
L-NAME Hypertensive Rat3~40[5]
L-NAME Hypertensive Rat10~60[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Hypertension Models

dot

cluster_setup Animal Model Setup cluster_treatment Treatment Protocol cluster_monitoring Monitoring and Analysis Animal Selection Select Male Wistar-Kyoto Rats (8-9 weeks old) Uninephrectomy Perform Unilateral Nephrectomy (for DOCA-Salt Model) Animal Selection->Uninephrectomy DOCA-Salt L-NAME Induction Administer L-NAME (40 mg/kg/day) in drinking water Animal Selection->L-NAME Induction L-NAME DOCA-Salt Induction Administer DOCA (25 mg/kg, s.c.) and 1% NaCl in drinking water Uninephrectomy->DOCA-Salt Induction This compound Admin Administer this compound (3 or 10 mg/kg, p.o.) daily DOCA-Salt Induction->this compound Admin Vehicle Control Administer Vehicle Control daily DOCA-Salt Induction->Vehicle Control L-NAME Induction->this compound Admin L-NAME Induction->Vehicle Control BP Measurement Measure Blood Pressure via Tail-Cuff Plethysmography This compound Admin->BP Measurement Vehicle Control->BP Measurement Organ Harvest Harvest Heart and Kidney at study termination BP Measurement->Organ Harvest Histology Perform Histological Analysis (H&E and Masson's Trichrome) Organ Harvest->Histology cluster_chemotaxis Chemotaxis Assay cluster_stress_fiber Stress Fiber Formation Assay THP-1 Culture Culture THP-1 cells in RPMI-1640 medium Boyden Chamber Prepare Boyden Chamber with polycarbonate membrane THP-1 Culture->Boyden Chamber Cell Seeding Seed THP-1 cells in the upper chamber Boyden Chamber->Cell Seeding Chemoattractant Add MCP-1 and this compound to the lower chamber Cell Seeding->Chemoattractant Incubation Incubate for 3-4 hours Chemoattractant->Incubation Analysis Fix, stain, and count migrated cells Incubation->Analysis HeLa Culture Culture HeLa cells on glass coverslips Serum Starvation Serum-starve cells for 24 hours HeLa Culture->Serum Starvation Treatment Treat with this compound Serum Starvation->Treatment Stimulation Stimulate with Thrombin Treatment->Stimulation Fix and Stain Fix with paraformaldehyde and stain with Phalloidin-FITC Stimulation->Fix and Stain Imaging Visualize stress fibers using fluorescence microscopy Fix and Stain->Imaging

References

SAR407899: A Technical Guide to a Next-Generation Rho-Kinase Inhibitor for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of SAR407899

This compound is a potent and selective, ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2][3][4] Its mechanism of action centers on the modulation of the RhoA/ROCK signaling pathway, a critical regulator of cardiovascular physiology and pathology. Increased activity of this pathway is implicated in vasoconstriction and elevated blood pressure.[1][3][4] By inhibiting ROCK, this compound effectively counters these effects, demonstrating significant promise in preclinical models of cardiovascular disease. This document provides a comprehensive technical overview of this compound, presenting key data, detailed experimental methodologies, and visual representations of its mechanism and experimental applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating comparison of its potency and efficacy across various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterSpecies/Cell LineValueReference(s)
Ki (ROCK2) Human36 ± 4 nM[1][2][3]
Rat41 ± 2 nM[1][2][3]
IC50 (ROCK1) Human276 ± 26 nM[2]
IC50 (ROCK2) Human102 ± 19 nM[2]
IC50 (Vasorelaxation) Various Isolated Arteries122 - 280 nM[1][2][3][4]
IC50 (Chemotaxis) THP-1 Cells2.5 ± 1.0 µM[1][2]
IC50 (Proliferation) Human Aortic Smooth Muscle Cells5.0 ± 1.3 µM[2]

Table 2: Comparative In Vitro Potency of ROCK Inhibitors

CompoundKi (Human ROCK2)
This compound 36 ± 4 nM
Y-27632114 ± 11 nM
Fasudil271 ± 14 nM

Data compiled from Lohn et al., 2009.[1]

Table 3: In Vivo Antihypertensive Efficacy of this compound (Oral Administration)

Animal ModelDose Range (mg/kg)OutcomeReference(s)
Spontaneously Hypertensive Rats (SHR)3 - 30Dose-dependent reduction in blood pressure[1][3]
Stroke-Prone SHR3 - 30Dose-dependent reduction in blood pressure
NG-nitro-L-arginine methyl ester (L-NAME) Induced Hypertension3 - 30Dose-dependent reduction in blood pressure[5][6][7]
Deoxycorticosterone-acetate (DOCA)-salt Induced Hypertension3 - 30Dose-dependent reduction in blood pressure[5][6][7]
Hypertensive dTg hRen-hAgt Mice10~70 mmHg decrease in mean arterial blood pressure

Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate the mechanism of action of this compound and the workflows of key experimental protocols.

SAR407899_Mechanism_of_Action cluster_membrane Cell Membrane Vasoactive_Agonists Vasoactive Agonists (e.g., Angiotensin II, Endothelin-1) GPCR GPCR Vasoactive_Agonists->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP_active MLC Phosphatase (Active) ROCK->MLCP_active Phosphorylates & Inhibits This compound This compound This compound->ROCK Inhibits MLCP_inactive MLC Phosphatase (Inactive) MLC_P Phosphorylated MLC (MLC-P) MLCP_active->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P MLCK MLC_P->MLC Contraction Smooth Muscle Contraction MLC_P->Contraction

Caption: Mechanism of action of this compound in smooth muscle cells.

Experimental_Workflow_Hypertension cluster_induction cluster_measurement Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Induction Induce Hypertension Animal_Model->Induction LNAME L-NAME Administration (e.g., 40 mg/kg/day in drinking water) DOCA DOCA-Salt Model (Uninephrectomy, DOCA injections, 1% NaCl in drinking water) Treatment Administer this compound (e.g., 3-30 mg/kg, p.o.) or Vehicle Control LNAME->Treatment DOCA->Treatment Measurement Measure Blood Pressure Treatment->Measurement Tail_Cuff Tail-Cuff Plethysmography (Non-invasive) Telemetry Radiotelemetry (Continuous) Analysis Data Analysis and Comparison Tail_Cuff->Analysis Telemetry->Analysis

Caption: General workflow for in vivo hypertension studies.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro ROCK Inhibition Assay

This protocol is a generalized procedure based on standard kinase assay methodologies.

  • Objective: To determine the in vitro inhibitory potency (Ki and IC50) of this compound against ROCK1 and ROCK2.

  • Materials:

    • Recombinant human ROCK1 and ROCK2 enzymes

    • Kinase substrate (e.g., a peptide derived from MYPT1)

    • ATP

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

    • This compound and reference compounds (Y-27632, fasudil)

    • Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound and reference compounds in the assay buffer.

    • In a 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitor.

    • Initiate the kinase reaction by adding a solution of ATP (e.g., a final concentration of 40 µM).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

    • For Ki determination, perform the assay with varying concentrations of both the inhibitor and ATP to assess the mode of inhibition (ATP-competitive).

Cellular Assays

4.2.1. Inhibition of Thrombin-Induced Stress Fiber Formation

  • Objective: To assess the effect of this compound on cytoskeletal reorganization in endothelial cells.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Procedure:

    • Culture HUVECs on glass coverslips until they reach sub-confluency.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 3 µM) for a specified duration.

    • Stimulate the cells with thrombin to induce stress fiber formation.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Stain the actin filaments with fluorescently labeled phalloidin.

    • Visualize the cells using fluorescence microscopy and assess the degree of stress fiber formation in treated versus untreated cells.

4.2.2. Inhibition of Cell Proliferation

  • Objective: To evaluate the anti-proliferative effects of this compound on vascular smooth muscle cells.

  • Cell Line: Human Aortic Smooth Muscle Cells (HASMCs).

  • Procedure:

    • Seed HASMCs in a 96-well plate and allow them to adhere.

    • Synchronize the cells by serum starvation.

    • Treat the cells with various concentrations of this compound in the presence of a mitogen, such as platelet-derived growth factor (PDGF).

    • After an incubation period (e.g., 24 hours), assess cell proliferation using a standard method such as the MTT assay or by measuring 5-bromodeoxyuridine (BrdU) incorporation.[2]

    • Calculate the IC50 for the inhibition of proliferation.

Ex Vivo Vasorelaxation Studies
  • Objective: To determine the vasorelaxant potency of this compound on isolated arteries.

  • Tissues: Arteries from various species (e.g., rat aorta, porcine coronary arteries).

  • Procedure:

    • Isolate arterial rings and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2/5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Pre-contract the arterial rings with a vasoconstrictor agent such as phenylephrine.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration.

    • Calculate the IC50 for vasorelaxation.

In Vivo Hypertension Models

4.4.1. L-NAME-Induced Hypertension

  • Objective: To evaluate the antihypertensive effect of this compound in a model of nitric oxide deficiency-induced hypertension.

  • Animal Model: Male Sprague-Dawley or Wistar rats.[8][9]

  • Induction of Hypertension: Administer NG-nitro-L-arginine methyl ester (L-NAME) in the drinking water at a concentration of 40 mg/kg/day for several weeks (e.g., 4-7 weeks).[8][9][10][11]

  • Treatment: Administer this compound orally at doses ranging from 3 to 30 mg/kg once daily.

  • Blood Pressure Measurement: Monitor systolic and diastolic blood pressure regularly using non-invasive tail-cuff plethysmography or continuously via radiotelemetry.[10]

4.4.2. DOCA-Salt-Induced Hypertension

  • Objective: To assess the efficacy of this compound in a model of mineralocorticoid-induced, salt-sensitive hypertension.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Hypertension:

    • Perform a unilateral nephrectomy.

    • Allow the animals to recover for approximately one to two weeks.

    • Implant a deoxycorticosterone-acetate (DOCA) pellet or administer subcutaneous injections of DOCA (e.g., 20-25 mg/kg twice weekly).

    • Provide the rats with drinking water containing 1% NaCl.

  • Treatment: Administer this compound orally at doses ranging from 3 to 30 mg/kg once daily.

  • Blood Pressure Measurement: As described for the L-NAME model.

Conclusion

This compound is a highly potent and selective ROCK inhibitor with a well-characterized mechanism of action. The data presented in this technical guide demonstrate its significant potential in cardiovascular research, particularly in the context of hypertension and other diseases characterized by increased vascular tone and remodeling. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers seeking to investigate the therapeutic utility of this compound and to further elucidate the role of the RhoA/ROCK signaling pathway in cardiovascular disease.

References

SAR407899: A Technical Guide on its Role in Hypertension and Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 is a potent and selective inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in the regulation of vascular smooth muscle contraction and actin cytoskeleton organization.[1][2] Increased ROCK activity is associated with vasoconstriction and elevated blood pressure, making it a key therapeutic target for cardiovascular diseases such as hypertension.[1][2] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols from preclinical studies, and illustrating the core signaling pathways involved in its mechanism of action. This compound has demonstrated superior antihypertensive efficacy compared to older ROCK inhibitors like fasudil and Y-27632 in various rodent models of hypertension.[1][2][3]

Core Mechanism of Action: Rho-Kinase Inhibition

This compound is an ATP-competitive inhibitor of ROCK, with equipotent activity against both human and rat-derived ROCK2.[1][3] The inhibition of ROCK by this compound leads to the dephosphorylation of myosin light chain (MLC), resulting in smooth muscle relaxation and vasodilation.[4][5] This mechanism is independent of nitric oxide (NO) signaling, which is a key pathway targeted by other classes of vasodilators.[4]

The RhoA/ROCK signaling pathway is a central regulator of smooth muscle contraction. Vasoactive agents such as angiotensin II, noradrenaline, and endothelin-1 activate G-protein-coupled receptors, leading to the activation of the small GTPase RhoA.[4][5] Activated RhoA, in its GTP-bound state, then activates ROCK.[5] ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation of MLC and promoting actin-myosin interaction and smooth muscle contraction.[5] this compound directly interferes with this cascade by inhibiting ROCK's kinase activity.

SAR407899_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GDP/GTP exchange ROCK ROCK RhoA_GTP->ROCK activates RhoGEF->RhoA_GDP GDP/GTP exchange MLCP MLCP (active) ROCK->MLCP phosphorylates (inactivates) pMLC p-MLC ROCK->pMLC promotes phosphorylation This compound This compound This compound->ROCK inhibits MLCP->pMLC dephosphorylates pMLCP p-MLCP (inactive) MLC MLC MLC->pMLC MLCK (Ca2+-dependent) Relaxation Smooth Muscle Relaxation MLC->Relaxation pMLC->MLC Contraction Smooth Muscle Contraction pMLC->Contraction Agonist Vasoactive Agonists (e.g., Ang II, ET-1) Agonist->GPCR binds Vasorelaxation_Workflow start Start tissue_prep Isolate Arterial Rings start->tissue_prep mounting Mount Rings in Organ Bath tissue_prep->mounting pre_contraction Pre-contract with Phenylephrine mounting->pre_contraction drug_addition Add Cumulative Concentrations of this compound pre_contraction->drug_addition data_acq Record Isometric Tension drug_addition->data_acq analysis Calculate IC50 Values data_acq->analysis end End analysis->end End_Organ_Damage_Study_Logic model_selection Select Hypertension Model doca DOCA-Salt Rat (ACEi-insensitive) model_selection->doca lname L-NAME Rat (ACEi-sensitive) model_selection->lname treatment Chronic Treatment doca->treatment lname->treatment This compound This compound treatment->this compound ramipril Ramipril treatment->ramipril amlodipine Amlodipine treatment->amlodipine monitoring In-life Monitoring This compound->monitoring ramipril->monitoring amlodipine->monitoring bp Blood Pressure monitoring->bp albuminuria Albuminuria monitoring->albuminuria terminal_analysis Terminal Analysis monitoring->terminal_analysis histology Histology (Fibrosis, Leukocyte Infiltration) terminal_analysis->histology gene_expression Gene Expression terminal_analysis->gene_expression

References

The Role of SAR407899 in Smooth Muscle Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor, and its significant role in the regulation of smooth muscle contraction. Through a comprehensive review of preclinical data, this document outlines the mechanism of action, quantitative efficacy, and experimental validation of this compound as a powerful vasodilator.

Introduction to Smooth Muscle Contraction and the Rho/ROCK Pathway

Smooth muscle contraction is a fundamental physiological process critical for the function of various organ systems, including the cardiovascular, respiratory, and gastrointestinal tracts. The contractile state of smooth muscle is primarily regulated by the phosphorylation of the 20-kDa regulatory light chain of myosin II (LC20). This phosphorylation is controlled by the balance between the activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP).

While intracellular calcium levels are a key determinant of MLCK activity, a calcium-independent mechanism, known as calcium sensitization, also plays a crucial role. This pathway is predominantly governed by the RhoA/Rho-kinase (ROCK) signaling cascade.[1] Agonist stimulation of G-protein-coupled receptors on the smooth muscle cell surface leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates its downstream effector, ROCK.[1]

ROCK, a serine/threonine kinase, enhances smooth muscle contraction through two primary mechanisms:

  • Inhibition of MLCP: ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of MLCP, which inhibits its phosphatase activity.[2] This leads to a net increase in the phosphorylated state of LC20 for a given level of calcium, resulting in enhanced contraction.

  • Direct Phosphorylation of LC20: ROCK can also directly phosphorylate LC20 at Ser-19, further promoting the interaction between actin and myosin and leading to contraction.[1]

Given its central role in smooth muscle contraction, the Rho/ROCK pathway has emerged as a key therapeutic target for conditions characterized by smooth muscle hypercontractility, such as hypertension and other cardiovascular diseases.[1][3]

This compound: A Potent and Selective ROCK Inhibitor

This compound is a novel, ATP-competitive inhibitor of Rho-kinase.[2][3] It has demonstrated high potency and selectivity for ROCK, positioning it as a significant compound for investigating the therapeutic potential of ROCK inhibition.

Mechanism of Action

This compound exerts its effects by directly binding to the ATP-binding pocket of ROCK, preventing the kinase from phosphorylating its downstream substrates. This inhibition of ROCK activity leads to a decrease in the phosphorylation of MYPT1, thereby increasing MLCP activity.[2][3] The resulting dephosphorylation of LC20 leads to smooth muscle relaxation and vasodilation.

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

Mechanism of Action of this compound in Smooth Muscle Contraction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activates MLCP_active MLCP (active) ROCK->MLCP_active Phosphorylates & Inhibits LC20 Myosin Light Chain 20 (LC20) ROCK->LC20 Directly phosphorylates (minor pathway) This compound This compound This compound->ROCK Inhibits MLCP_inactive MLCP (inactive) MLCP_active->MLCP_inactive LC20_P Phosphorylated LC20 (LC20-P) MLCP_active->LC20_P Dephosphorylates LC20->LC20_P Contraction Smooth Muscle Contraction LC20->Contraction Leads to Relaxation Smooth Muscle Relaxation LC20->Relaxation Absence of phosphorylation leads to LC20_P->LC20 Agonist Agonist (e.g., Angiotensin II, Endothelin-1) Agonist->GPCR Binds to

Caption: Signaling pathway of this compound-mediated smooth muscle relaxation.

Quantitative Data

The potency and selectivity of this compound have been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound and Comparators

CompoundTargetSpeciesKi (nM)IC50 (nM)
This compound ROCK2Human36 ± 4[3]102 ± 19[4]
ROCK2Rat41 ± 2[3]-
ROCK1Human-276 ± 26[4]
Y-27632ROCK2Human114 ± 11[3]-
FasudilROCK2Human271 ± 14[3]-

Table 2: In Vitro Functional Activity of this compound in Pre-contracted Arteries

TissueSpeciesPre-contraction AgentIC50 (nM)
Isolated Arteries (various)Various-122 - 280[3][5]
Rat Corpus CavernosumRatPhenylephrine70[4]
Diabetic Rat Corpus CavernosumRatPhenylephrine50[4]
Rabbit Corpus CavernosumRabbitPhenylephrine400[6]
Human Corpus CavernosumHumanPhenylephrine180[6]

Table 3: Cellular Activity of this compound

AssayCell TypeIC50 (µM)
Inhibition of 5-bromodeoxyuridine incorporation-5.0 ± 1.3[4]
Inhibition of THP-1 migrationTHP-12.5 ± 1.0[4]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

ROCK Enzymatic Activity Assay

Objective: To determine the inhibitory constant (Ki) of this compound against ROCK.

Methodology:

  • Recombinant human or rat-derived ROCK2 is used as the enzyme source.

  • A specific peptide substrate for ROCK is utilized.

  • The assay is performed in the presence of ATP, typically at a concentration close to its Km for ROCK.

  • This compound is added at varying concentrations.

  • The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature.

  • The phosphorylation of the substrate is measured, often using a method that detects the incorporation of radiolabeled phosphate from [γ-33P]ATP or through fluorescence-based detection.

  • Ki values are calculated using the Cheng-Prusoff equation, based on the IC50 values obtained from concentration-response curves.

Experimental Workflow for ROCK Enzymatic Activity Assay start Start prepare_reagents Prepare Reagents: - Recombinant ROCK2 - Peptide Substrate - ATP ([γ-33P]ATP) - this compound (various concentrations) start->prepare_reagents mix_components Mix Substrate, ATP, and this compound prepare_reagents->mix_components initiate_reaction Initiate Reaction by Adding ROCK2 mix_components->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_phosphorylation Measure Substrate Phosphorylation stop_reaction->measure_phosphorylation analyze_data Analyze Data: - Generate Concentration-Response Curve - Calculate IC50 measure_phosphorylation->analyze_data calculate_ki Calculate Ki using Cheng-Prusoff Equation analyze_data->calculate_ki end End calculate_ki->end

Caption: Workflow for determining the Ki of this compound against ROCK.

In Vitro Vascular Function Studies

Objective: To assess the vasorelaxant activity of this compound on isolated arterial rings.

Methodology:

  • Arteries (e.g., aorta, coronary arteries, corpus cavernosum) are isolated from various species (e.g., rat, rabbit, human).

  • The arteries are cut into rings and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • The rings are connected to isometric force transducers to record changes in tension.

  • The arterial rings are pre-contracted with a vasoactive agent such as phenylephrine or endothelin-1 to induce a stable level of smooth muscle tone.

  • Cumulative concentrations of this compound are added to the organ bath.

  • The resulting relaxation of the arterial rings is measured and expressed as a percentage of the pre-contraction tension.

  • IC50 values are determined from the concentration-response curves.

Experimental Workflow for In Vitro Vasorelaxation Assay start Start isolate_artery Isolate Artery and Cut into Rings start->isolate_artery mount_in_organ_bath Mount Rings in Organ Bath with Force Transducer isolate_artery->mount_in_organ_bath equilibrate Equilibrate under Optimal Tension mount_in_organ_bath->equilibrate pre_contract Pre-contract with Vasoactive Agent (e.g., Phenylephrine) equilibrate->pre_contract add_this compound Add Cumulative Concentrations of this compound pre_contract->add_this compound record_relaxation Record Relaxation Response add_this compound->record_relaxation analyze_data Analyze Data: - Generate Concentration-Response Curve - Calculate IC50 record_relaxation->analyze_data end End analyze_data->end

Caption: Workflow for assessing the vasorelaxant effects of this compound.

Cellular Assays for ROCK Activity

Objective: To confirm the inhibition of ROCK-mediated signaling in a cellular context.

Methodology (Inhibition of MYPT Phosphorylation):

  • Primary rat aortic smooth muscle cells or other suitable cell lines (e.g., HeLa) are cultured.

  • The cells are stimulated with an agonist (e.g., phenylephrine) to activate the Rho/ROCK pathway.

  • Cells are co-incubated with varying concentrations of this compound.

  • Following incubation, the cells are lysed, and protein extracts are prepared.

  • The phosphorylation status of MYPT1 at specific ROCK-sensitive sites (e.g., Thr696) is determined by Western blotting using phospho-specific antibodies.[3]

  • The reduction in MYPT1 phosphorylation in the presence of this compound indicates the inhibition of ROCK activity.

Conclusion

This compound is a potent and selective inhibitor of Rho-kinase that effectively induces smooth muscle relaxation. Its mechanism of action, centered on the inhibition of the RhoA/ROCK pathway and the subsequent increase in myosin light chain phosphatase activity, is well-supported by robust preclinical data. The quantitative data from biochemical, cellular, and tissue-based assays consistently demonstrate its superiority over older generation ROCK inhibitors such as fasudil and Y-27632.[3] The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this compound and other ROCK inhibitors in the context of smooth muscle physiology and pathology. The significant vasorelaxant properties of this compound underscore the therapeutic potential of targeting the Rho/ROCK pathway for the treatment of diseases characterized by excessive smooth muscle contraction, particularly hypertension.

References

Preliminary Studies on SAR407899 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] While extensively characterized in the context of cardiovascular diseases, its direct preclinical evaluation in oncology remains limited in publicly available literature. This guide synthesizes the existing pharmacological data for this compound, outlines the critical role of the ROCK signaling pathway in cancer, and provides a framework for potential cancer-related research based on the compound's known mechanism of action. The information presented here is intended to inform the design of future preclinical studies investigating this compound as a potential anti-cancer agent.

Introduction to this compound

This compound is a novel small molecule inhibitor of ROCK, a serine/threonine kinase that is a key effector of the small GTPase RhoA.[1] It acts by competing with ATP for binding to the kinase domain of ROCK.[1] The RhoA/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, motility, proliferation, and apoptosis, all of which are fundamental to cancer progression.[3][4]

Pharmacological Profile of this compound

Mechanism of Action

This compound is an ATP-competitive inhibitor of ROCK1 and ROCK2.[1] By blocking the kinase activity of ROCK, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the cellular functions regulated by this pathway.

In Vitro Potency and Selectivity

Comprehensive in vitro studies have demonstrated the high potency and selectivity of this compound. The following table summarizes key quantitative data from biochemical and cellular assays.

ParameterSpeciesValueReference
Ki (ROCK2) Human36 nM[1]
Rat41 nM[1]
IC50 (ROCK1) Human276 ± 26 nM (in the presence of 40 µM ATP)
IC50 (ROCK2) Human102 ± 19 nM (in the presence of 40 µM ATP)
IC50 (Inhibition of cell proliferation) Not Specified5.0 ± 1.3 µM (BrdU incorporation)
IC50 (Inhibition of chemotaxis) Human (THP-1 cells)2.5 ± 1.0 µM
IC50 (Vasorelaxation) Various122 - 280 nM[1]

Table 1: Summary of In Vitro Quantitative Data for this compound

This compound has been shown to be highly selective for ROCK over a wide range of other kinases and receptors.[1]

The ROCK Signaling Pathway in Cancer

The RhoA/ROCK signaling pathway is frequently dysregulated in various cancers and plays a multifaceted role in tumor progression, including:

  • Tumor Cell Invasion and Metastasis: ROCK signaling promotes the formation of stress fibers and focal adhesions, which are essential for cell contractility and motility, thereby facilitating cancer cell invasion and metastasis.[3][4]

  • Cell Proliferation and Survival: The pathway can influence cell cycle progression and inhibit apoptosis, contributing to tumor growth.[3]

  • Angiogenesis: ROCK signaling is implicated in the regulation of endothelial cell function and the formation of new blood vessels that supply tumors.[3]

Given the central role of this pathway, ROCK inhibitors are being investigated as potential anti-cancer therapeutics. Other ROCK inhibitors, such as fasudil and Y-27632, have shown anti-tumor activity in various preclinical cancer models.[3]

Postulated Anti-Cancer Effects of this compound

Based on its potent ROCK inhibition, this compound is hypothesized to exert anti-cancer effects through the following mechanisms:

  • Inhibition of Metastasis: By disrupting the actin cytoskeleton and reducing cell contractility, this compound may inhibit the invasion of cancer cells into surrounding tissues and their subsequent metastatic spread.

  • Reduction of Tumor Growth: Through its anti-proliferative effects, this compound could potentially slow or halt the growth of primary tumors.

  • Modulation of the Tumor Microenvironment: ROCK signaling is also involved in the function of cancer-associated fibroblasts and immune cells within the tumor microenvironment. Inhibition of ROCK could potentially alter this environment to be less supportive of tumor growth.

Experimental Protocols for Preclinical Cancer Studies

Cell Viability and Proliferation Assays
  • Objective: To determine the effect of this compound on the viability and proliferation of various cancer cell lines.

  • Methodology:

    • Cell Culture: Culture selected cancer cell lines (e.g., breast, lung, colon, prostate cancer lines) in appropriate media and conditions.

    • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

    • Assessment:

      • MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.

      • BrdU Incorporation Assay: During the last few hours of treatment, add BrdU to the wells. After incubation, fix and denature the DNA, and detect incorporated BrdU using an anti-BrdU antibody. Measure the signal to quantify cell proliferation.

    • Data Analysis: Calculate the IC50 values for cell viability and proliferation.

Cell Migration and Invasion Assays
  • Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

  • Methodology:

    • Transwell Migration Assay:

      • Seed cancer cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media.

      • Add media with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

      • Treat cells in the upper chamber with various concentrations of this compound.

      • After a suitable incubation period (e.g., 24 hours), fix and stain the cells that have migrated to the lower surface of the insert.

      • Count the migrated cells under a microscope.

    • Matrigel Invasion Assay:

      • The protocol is similar to the migration assay, but the Transwell inserts are pre-coated with Matrigel to simulate the extracellular matrix.

    • Data Analysis: Quantify the number of migrated or invaded cells and compare the treated groups to the control.

Western Blot Analysis of ROCK Pathway Inhibition
  • Objective: To confirm the on-target activity of this compound in cancer cells by assessing the phosphorylation of downstream ROCK substrates.

  • Methodology:

    • Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Myosin Light Chain (p-MLC) and phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1), as well as total MLC, total MYPT1, and a loading control (e.g., GAPDH).

    • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

    • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualizations

Signaling Pathway Diagram

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK LIMK LIMK ROCK->LIMK MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation This compound This compound This compound->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin Inhibition Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Cell_Contraction Cell Contraction & Motility Actin_Polymerization->Cell_Contraction pMLC p-MLC MLC_Phosphatase->pMLC Dephosphorylation pMLC->Cell_Contraction

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Cancer Cell Lines treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (MTT) treatment->viability proliferation Proliferation Assay (BrdU) treatment->proliferation migration Migration Assay (Transwell) treatment->migration invasion Invasion Assay (Matrigel) treatment->invasion western Western Blot (p-MLC, p-MYPT1) treatment->western data_analysis Data Analysis (IC50, Statistical Significance) viability->data_analysis proliferation->data_analysis migration->data_analysis invasion->data_analysis western->data_analysis

Caption: Workflow for in vitro evaluation of this compound in cancer cell lines.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of ROCK. While its development has primarily focused on cardiovascular indications, its mechanism of action strongly suggests potential utility in oncology. The dysregulation of the RhoA/ROCK pathway is a hallmark of many cancers, and its inhibition has been shown to be a valid anti-cancer strategy in preclinical models with other agents.

Future research should focus on conducting comprehensive preclinical studies of this compound in a panel of cancer cell lines and in relevant in vivo tumor models. Such studies are essential to validate the therapeutic potential of this compound in oncology and to provide the necessary data to support its potential clinical development for the treatment of cancer. Key areas to investigate include its effects on tumor growth, metastasis, and the tumor microenvironment, as well as its potential for combination therapies with existing anti-cancer drugs.

References

SAR407899: A Potent ROCK Inhibitor with Therapeutic Potential in Neuroscience and Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). With high affinity for both ROCK1 and ROCK2 isoforms, this compound has been extensively characterized for its vasodilatory and anti-hypertensive properties. The ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell migration, and apoptosis. Emerging evidence implicates aberrant ROCK activity in the pathophysiology of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, established preclinical data, and a detailed exploration of its potential applications in neuroscience and neurodegeneration based on the well-documented role of ROCK inhibition in these fields. While direct experimental evidence for this compound in neurological models is not yet publicly available, this document aims to provide a foundational resource for researchers interested in investigating its therapeutic potential for neurological disorders.

Introduction to this compound and the RhoA/ROCK Signaling Pathway

This compound is a small molecule inhibitor that targets the serine/threonine kinases ROCK1 and ROCK2. These kinases are the primary downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling cascade is a pivotal pathway that translates extracellular signals into intracellular cytoskeletal changes and other cellular responses.

The activation of this pathway is initiated by the binding of various extracellular ligands (e.g., growth factors, neurotransmitters, and inflammatory cytokines) to their corresponding cell surface receptors. This engagement activates RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a multitude of downstream substrates, including Myosin Light Chain (MLC) phosphatase (MYPT), leading to an increase in MLC phosphorylation and subsequent actin-myosin contractility. This regulation of the cytoskeleton influences cell shape, adhesion, motility, and neurite outgrowth.[1][2]

Given the ubiquitous nature of the RhoA/ROCK pathway, its dysregulation has been implicated in a wide array of pathologies. In the central nervous system (CNS), hyperactivation of ROCK signaling is associated with neurite retraction, inhibition of axonal regeneration, neuroinflammation, and neuronal apoptosis, all of which are hallmark features of neurodegenerative diseases.[3]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of ROCK, binding to the kinase domain and preventing the phosphorylation of its downstream targets. It exhibits high potency against both human and rat ROCK2, with inhibition constant (Ki) values in the nanomolar range.[4][5] Notably, this compound is approximately 8-fold more potent than the well-characterized ROCK inhibitor, fasudil.[4] Its selectivity has been demonstrated against a large panel of other kinases and receptors.[4]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound based on published preclinical studies.

ParameterValueSpecies/SystemReference
ROCK2 Inhibition (Ki) 36 ± 4 nMHuman[5]
41 ± 2 nMRat[5]
ROCK1 Inhibition (IC50) 276 ± 26 nMHuman (at 40 µM ATP)[6]
ROCK2 Inhibition (IC50) 102 ± 19 nMHuman (at 40 µM ATP)[6]
Vasorelaxation (IC50) 122 - 280 nMVarious isolated arteries[4]
Inhibition of THP-1 Cell Migration (IC50) 2.5 ± 1.0 µMHuman monocytic cells[6]
Inhibition of 5-bromodeoxyuridine incorporation (IC50) 5.0 ± 1.3 µMCells[6]

Signaling Pathway and Experimental Workflow Visualizations

RhoA/ROCK Signaling Pathway

The following diagram illustrates the canonical RhoA/ROCK signaling cascade and the point of inhibition by this compound.

RhoA_ROCK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular Ligands Extracellular Ligands GPCR G-Protein Coupled Receptor Extracellular Ligands->GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK1/ROCK2 RhoA_GTP->ROCK Activates Downstream Effectors Downstream Effectors ROCK->Downstream Effectors Phosphorylates This compound This compound This compound->ROCK Inhibits Cellular Responses Cellular Responses Downstream Effectors->Cellular Responses

Diagram 1: The RhoA/ROCK signaling pathway and inhibition by this compound.
General Experimental Workflow for Investigating a ROCK Inhibitor in a Neurodegenerative Disease Model

This diagram outlines a typical preclinical workflow for evaluating a ROCK inhibitor like this compound in a mouse model of Alzheimer's disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_outcome Outcome Measures AD_Model Alzheimer's Disease Mouse Model (e.g., 5XFAD) Treatment_Groups Treatment Groups: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) AD_Model->Treatment_Groups Randomization Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment_Groups->Behavioral Chronic Dosing Biochemical Biochemical Analysis (e.g., ELISA for Aβ levels) Behavioral->Biochemical Post-mortem Cognitive Cognitive Function Behavioral->Cognitive Histological Histological Analysis (e.g., Plaque staining, Microglia morphology) Biochemical->Histological Pathology Aβ Pathology Biochemical->Pathology Molecular Molecular Analysis (e.g., Western Blot for p-MYPT) Histological->Molecular Neuroinflammation Neuroinflammation Histological->Neuroinflammation Target_Engagement ROCK Inhibition Molecular->Target_Engagement

Diagram 2: A general workflow for preclinical evaluation of a ROCK inhibitor in an Alzheimer's disease model.

Potential Applications in Neuroscience and Neurodegeneration

While direct studies on this compound in the context of neuroscience are limited, the extensive research on other ROCK inhibitors, such as fasudil and Y-27632, provides a strong rationale for its investigation in various neurological and neurodegenerative conditions. The following sections outline the potential therapeutic avenues for this compound based on the established roles of ROCK inhibition in the CNS.

Disclaimer: The following applications are speculative for this compound and are based on findings from other ROCK inhibitors.

Promotion of Axonal Regeneration and Neurite Outgrowth

In the adult CNS, axonal regeneration after injury is severely limited by inhibitory molecules present in myelin and the glial scar. These inhibitors often converge on the RhoA/ROCK pathway to induce growth cone collapse and neurite retraction.[3] Pharmacological inhibition of ROCK has been shown to overcome this inhibition and promote axonal growth.[7]

  • Potential Application: this compound could be investigated as a therapeutic agent to promote axonal regeneration following spinal cord injury, traumatic brain injury, or stroke.

Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of many neurodegenerative diseases. Activated microglia can release pro-inflammatory cytokines, contributing to neuronal damage. The RhoA/ROCK pathway is implicated in the regulation of microglial activation and migration.[3] Inhibition of ROCK has been demonstrated to suppress the production of pro-inflammatory mediators by activated microglia.

  • Potential Application: By modulating microglial activation, this compound may offer a therapeutic benefit in conditions with a significant neuroinflammatory component, such as Alzheimer's disease and Parkinson's disease.

Modulation of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. The actin cytoskeleton plays a crucial role in the structural and functional plasticity of dendritic spines, the primary sites of excitatory synapses. The RhoA/ROCK pathway is a key regulator of actin dynamics in spines.[8] Dysregulation of this pathway can impair synaptic function.

  • Potential Application: Investigation into this compound's effects on synaptic plasticity could reveal its potential to ameliorate cognitive deficits associated with various neurological disorders.

Neuroprotection in Neurodegenerative Diseases
  • Alzheimer's Disease (AD): ROCK activity is elevated in the brains of AD patients and is linked to the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein, the two main pathological hallmarks of AD.[9] ROCK inhibitors have been shown to reduce Aβ production and tau pathology in preclinical models of AD.[9]

  • Parkinson's Disease (PD): The loss of dopaminergic neurons in the substantia nigra is a key feature of PD. ROCK inhibition has been demonstrated to protect dopaminergic neurons from cell death and preserve their axonal terminals in animal models of PD.

  • Amyotrophic Lateral Sclerosis (ALS): ALS is characterized by the progressive degeneration of motor neurons. ROCK inhibitors have shown promise in preclinical ALS models by improving motor neuron survival and motor function.

Experimental Protocols

While specific experimental protocols for this compound in a neuroscience context are not available, this section provides detailed methodologies for key experiments that have been conducted with this compound in other fields, as well as representative protocols for investigating ROCK inhibitors in neurodegeneration research.

In Vitro Kinase Inhibition Assay (Adapted from Löhn et al., 2009)
  • Objective: To determine the inhibitory potency of this compound on ROCK1 and ROCK2.

  • Materials: Recombinant human ROCK1 and ROCK2, ATP, kinase buffer, substrate peptide (e.g., a derivative of MYPT1), 96-well plates, plate reader.

  • Method:

    • Prepare a dilution series of this compound in DMSO.

    • In a 96-well plate, add ROCK enzyme, substrate peptide, and this compound (or vehicle control) in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, ELISA, or radiometric assay).

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR) (Adapted from Löhn et al., 2009)
  • Objective: To assess the blood pressure-lowering effects of this compound in a model of hypertension.

  • Animals: Spontaneously Hypertensive Rats (SHR).

  • Method:

    • Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate.

    • Allow animals to recover from surgery.

    • Administer this compound orally (p.o.) at various doses (e.g., 3, 10, 30 mg/kg) or vehicle control.[7]

    • Record mean arterial pressure and heart rate continuously for a defined period (e.g., 24 hours) post-dosing.

    • Analyze the data to determine the dose-dependent effects on blood pressure.

Representative Protocol for Neuronal Cell Culture and Neuroprotection Assay (Adapted from Tönges et al., 2012)
  • Objective: To evaluate the neuroprotective effects of a ROCK inhibitor against a neurotoxin in primary neuronal cultures.

  • Cell Culture:

    • Isolate primary cortical or dopaminergic neurons from embryonic rodents (e.g., E15-E18 rats or mice).

    • Plate the dissociated neurons on poly-D-lysine coated plates in appropriate neuronal culture medium.

    • Maintain the cultures for several days to allow for neurite outgrowth and network formation.

  • Neuroprotection Assay:

    • Pre-treat the neuronal cultures with various concentrations of this compound or vehicle for a specified duration (e.g., 1-2 hours).

    • Expose the cultures to a neurotoxin relevant to a specific neurodegenerative disease (e.g., MPP+ for Parkinson's disease, oligomeric Aβ for Alzheimer's disease).

    • After the desired incubation period (e.g., 24-48 hours), assess neuronal viability using methods such as MTT assay, LDH release assay, or immunocytochemistry for neuronal markers (e.g., MAP2, tyrosine hydroxylase) and apoptosis markers (e.g., cleaved caspase-3).

    • Quantify the number of surviving neurons and analyze neurite morphology.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of ROCK. While its preclinical development has primarily focused on cardiovascular indications, the critical role of the RhoA/ROCK signaling pathway in the pathophysiology of neurological disorders presents a compelling case for its investigation in neuroscience and neurodegeneration. Based on the extensive evidence from other ROCK inhibitors, this compound holds significant potential to modulate key pathological processes such as impaired axonal regeneration, neuroinflammation, and neuronal cell death.

Future research should focus on directly evaluating the efficacy of this compound in in vitro and in vivo models of neurodegenerative diseases. Key studies would include assessing its ability to protect neurons from disease-specific insults, promote neurite outgrowth on inhibitory substrates, and modulate microglial activation. Furthermore, investigating its brain penetrance and pharmacokinetic/pharmacodynamic profile in the CNS will be crucial for its potential translation as a therapeutic for neurological disorders. The data presented in this guide provide a strong foundation for initiating such investigations.

References

SAR407899: An In-Depth Technical Guide on its Effects on Endothelial Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The Rho/ROCK signaling pathway is a critical regulator of numerous cellular processes within the vascular endothelium, including cell shape, adhesion, migration, and permeability.[2][3][4] Dysregulation of this pathway is implicated in various cardiovascular diseases, making ROCK a compelling therapeutic target. This technical guide provides a comprehensive overview of the reported effects of this compound on endothelial cell function, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the assays described.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of ROCK, with equipotent activity against both human and rat ROCK2.[1] The primary mechanism by which this compound exerts its effects on endothelial cells is through the inhibition of the RhoA/ROCK signaling cascade. This pathway is a key regulator of the actin cytoskeleton and myosin light chain (MLC) phosphorylation, which are fundamental to cell contraction and the formation of stress fibers.[2][5]

By inhibiting ROCK, this compound prevents the phosphorylation of its downstream targets, including Myosin Phosphatase Target Subunit 1 (MYPT1), which leads to a decrease in MLC phosphorylation. This results in the disassembly of stress fibers and a reduction in cellular contraction.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Agonist (e.g., Thrombin) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates MLCP MLCP MYPT1->MLCP Part of Actin Actin MLC->Actin Interacts with MLCP->MLC Dephosphorylates StressFibers Stress Fibers Actin->StressFibers Forms Contraction Cell Contraction StressFibers->Contraction This compound This compound This compound->ROCK Inhibits

Figure 1: this compound's inhibition of the Rho/ROCK signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesAssay TypeParameterValue (nM)Reference
ROCK2HumanEnzymaticKi36[1]
ROCK2RatEnzymaticKi41[1]

Table 2: Functional Effects of this compound on Vascular Tone

ArterySpeciesPre-contraction AgentParameterValue (nM)Reference
AortaRatPhenylephrineIC50122 - 280
AortaRabbitPhenylephrineIC50122 - 280
CoronaryPorcineU46619IC50122 - 280
RenalHumanEndothelin-1--[6]

Note: A specific IC50 for the inhibition of endothelin-1 induced constriction in human renal arteries was not provided, but this compound was shown to be more potent than Y27632.[6]

Effects on Endothelial Cell Function

Inhibition of Stress Fiber Formation and Cell Contraction

A key function of the Rho/ROCK pathway in endothelial cells is the regulation of the actin cytoskeleton. Agonists such as thrombin induce the formation of contractile actin-myosin filaments known as stress fibers, leading to cell contraction and the formation of intercellular gaps.[7] this compound has been shown to potently inhibit thrombin-induced stress fiber formation and cell shrinkage in Human Umbilical Vein Endothelial Cells (HUVECs).

This protocol is a representative methodology for assessing the effect of inhibitors on stress fiber formation.

cluster_workflow Experimental Workflow start Start: Culture HUVECs to 80-90% confluency step1 Seed HUVECs on fibronectin-coated coverslips start->step1 step2 Starve cells in low-serum medium step1->step2 step3 Pre-incubate with this compound or vehicle step2->step3 step4 Stimulate with thrombin (e.g., 1 U/mL for 15-30 min) step3->step4 step5 Fix cells with 4% paraformaldehyde step4->step5 step6 Permeabilize with 0.1% Triton X-100 step5->step6 step7 Stain F-actin with fluorescently-labeled phalloidin step6->step7 step8 Mount coverslips and acquire images via fluorescence microscopy step7->step8 end End: Quantify stress fiber formation step8->end

Figure 2: Workflow for stress fiber formation assay.
  • Cell Culture: HUVECs are cultured to 80-90% confluency in endothelial growth medium.

  • Seeding: Cells are seeded onto fibronectin-coated glass coverslips in 24-well plates and allowed to adhere overnight.

  • Starvation: The medium is replaced with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for 1 hour.

  • Stimulation: Thrombin (e.g., 1 U/mL) is added to the wells and incubated for 15-30 minutes to induce stress fiber formation.[7]

  • Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 10 minutes, and then permeabilized with 0.1% Triton X-100 for 5 minutes.

  • Staining: F-actin is stained using a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes. Cell nuclei can be counterstained with DAPI.

  • Imaging and Analysis: Coverslips are mounted on slides and imaged using a fluorescence microscope. The extent of stress fiber formation is quantified by visual scoring or by using image analysis software to measure the intensity and number of fibers per cell.

Endothelial Cell Contraction

The contraction of endothelial cells, mediated by the actin cytoskeleton, is a key contributor to increased endothelial permeability. While direct studies on this compound's effect on a quantitative endothelial cell contraction assay are not available, its known inhibition of stress fiber formation and cell shrinkage strongly suggests an inhibitory role. A general protocol for assessing cell contraction is provided below.

This protocol describes a common method for measuring cell-mediated contraction of a collagen gel matrix.[8][9][10][11]

cluster_workflow Experimental Workflow start Start: Prepare endothelial cell suspension step1 Mix cell suspension with cold collagen solution start->step1 step2 Dispense cell-collagen mixture into 24-well plate step1->step2 step3 Allow collagen to polymerize at 37°C step2->step3 step4 Add culture medium and incubate for 2 days step3->step4 step5 Treat with this compound and/or contractile agonist step4->step5 step6 Gently release the collagen gel from the well sides step5->step6 step7 Incubate and monitor gel contraction over time step6->step7 end End: Measure and quantify gel diameter step7->end

Figure 3: Workflow for cell contraction assay.
  • Cell Preparation: Endothelial cells are harvested and resuspended in culture medium at a concentration of 2-5 x 106 cells/mL.[9]

  • Collagen Matrix Preparation: The cell suspension is mixed with a cold, neutralized collagen I solution.[8]

  • Polymerization: The cell-collagen mixture is dispensed into a 24-well plate and allowed to polymerize at 37°C for 1 hour.[9]

  • Incubation: Culture medium is added on top of the gels, and they are incubated for 2 days to allow the cells to establish tension.[8][10]

  • Treatment: The medium is replaced with fresh medium containing this compound, a contractile agonist (e.g., thrombin), or both, and incubated for a defined period.

  • Contraction Initiation: The collagen gels are gently detached from the sides of the wells using a sterile spatula.[8]

  • Measurement: The diameter of the floating collagen gel is measured at various time points after release. The degree of contraction is calculated as the percentage decrease in gel diameter compared to the initial diameter.

Potential Effects on Other Endothelial Functions

While direct experimental data for this compound on the following endothelial functions is not currently available, the known roles of the Rho/ROCK pathway allow for informed postulation.

Endothelial Permeability

Endothelial barrier function is largely maintained by intercellular junctions (adherens and tight junctions). The Rho/ROCK pathway is a negative regulator of this barrier. Activation of ROCK can lead to the phosphorylation of junctional proteins and the formation of stress fibers, which together increase paracellular permeability.[2][4] Therefore, it is highly probable that this compound, by inhibiting ROCK, would have a protective effect on the endothelial barrier, reducing agonist-induced hyperpermeability.

Endothelial Nitric Oxide Synthase (eNOS) Activity

The production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS) is crucial for vasodilation and maintaining vascular health. The Rho/ROCK pathway has been shown to negatively regulate eNOS at both the transcriptional and post-translational levels.[3][12][13] ROCK can phosphorylate eNOS at an inhibitory site (Threonine 495) and can also suppress the activation of Akt, a kinase that phosphorylates eNOS at an activating site (Serine 1177).[3][12] Consequently, inhibition of ROCK by this compound would be expected to increase eNOS activity and NO production, contributing to its vasodilatory effects.

cluster_cytoplasm Cytoplasm RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates Akt Akt ROCK->Akt Inhibits eNOS eNOS ROCK->eNOS Phosphorylates (Inhibits at Thr495) Akt->eNOS Phosphorylates (Activates at Ser1177) NO Nitric Oxide eNOS->NO Produces This compound This compound This compound->ROCK Inhibits

Figure 4: Postulated effect of this compound on eNOS activity.

Conclusion

This compound is a potent ROCK inhibitor with clear effects on the endothelial cytoskeleton, leading to the inhibition of stress fiber formation and cell contraction. While further studies are needed to directly assess its impact on endothelial permeability and eNOS activity, its mechanism of action strongly suggests beneficial effects on these crucial aspects of endothelial function. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further characterizing the therapeutic potential of this compound in cardiovascular diseases associated with endothelial dysfunction.

References

Methodological & Application

SAR407899 In Vitro Experimental Protocols: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro experiments to characterize the activity of SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor. The following sections detail the mechanism of action, summarize key quantitative data, and provide step-by-step experimental procedures and data visualization tools.

Mechanism of Action

This compound is an ATP-competitive inhibitor of Rho-kinases (ROCK1 and ROCK2).[1][2] Rho-kinases are key effectors of the small GTPase RhoA.[1][3] The RhoA/ROCK pathway plays a crucial role in regulating various cellular functions, including smooth muscle contraction, stress fiber formation, cell proliferation, and migration.[1][2] By inhibiting ROCK, this compound effectively blocks the phosphorylation of downstream targets, such as Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in smooth muscle contraction and other cellular events mediated by this pathway.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against ROCK Kinases

TargetSpeciesParameterValue (nM)Reference
ROCK2HumanKi36 ± 4[1]
ROCK2RatKi41 ± 2[1]
ROCK1HumanIC50276 ± 26
ROCK2HumanIC50102 ± 19
ROCK2HumanIC50135[4]

Table 2: Cellular and Vasorelaxant Activity of this compound

AssayCell Line/TissueParameterValueReference
VasorelaxationIsolated ArteriesIC50122 - 280 nM[1][2]
Cell Proliferation (PDGF-induced)Smooth Muscle CellsIC505.0 ± 1.3 µM
Chemotaxis (MCP-1-stimulated)THP-1IC502.5 ± 1.0 µM

Signaling Pathway Diagram

The diagram below illustrates the mechanism of action of this compound within the RhoA/ROCK signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Agonist Stimulation RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylation of MYPT1 (Inhibition) pMYPT1 p-MYPT1 (Inactive MLCP) This compound This compound This compound->ROCK Inhibition MLC_P Myosin Light Chain (MLC-P) Cellular_Responses Cellular Responses (e.g., Contraction, Stress Fiber Formation) MLC_P->Cellular_Responses MLC->MLC_P MLCP->MLC_P Dephosphorylation

Caption: this compound inhibits ROCK, preventing the phosphorylation of downstream targets.

Experimental Protocols

ROCK Kinase Activity Assay (Inhibition of MYPT1 Phosphorylation)

This assay biochemically quantifies the inhibitory effect of this compound on ROCK kinase activity by measuring the phosphorylation of its substrate, MYPT1.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Prep_ROCK Prepare purified active ROCK2 enzyme Incubate Incubate ROCK2, MYPT1, ATP, and this compound Prep_ROCK->Incubate Prep_MYPT1 Prepare recombinant MYPT1 substrate Prep_MYPT1->Incubate Prep_SAR Prepare serial dilutions of this compound Prep_SAR->Incubate Add_Ab Add anti-phospho-MYPT1 (Thr696) antibody Incubate->Add_Ab Add_Sec_Ab Add HRP-conjugated secondary antibody Add_Ab->Add_Sec_Ab Add_Sub Add TMB substrate Add_Sec_Ab->Add_Sub Measure Measure absorbance at 450 nm Add_Sub->Measure

Caption: Workflow for the in vitro ROCK kinase activity assay.

Materials:

  • Purified active ROCK2 enzyme

  • Recombinant MYPT1 substrate

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well microplate

  • Anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Plate reader

Protocol:

  • Coat a 96-well microplate with recombinant MYPT1 substrate and incubate overnight at 4°C. Wash wells with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • Add the this compound dilutions to the wells.

  • Add purified active ROCK2 enzyme to the wells.

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and wash the wells.

  • Add the primary antibody (anti-phospho-MYPT1, Thr696) and incubate for 1 hour at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the wells and add TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

Inhibition of Thrombin-Induced Stress Fiber Formation in HUVECs

This cell-based imaging assay assesses the ability of this compound to inhibit the formation of actin stress fibers induced by thrombin in endothelial cells.

Workflow Diagram:

cluster_culture Cell Culture cluster_treatment Treatment cluster_staining Staining & Imaging Seed_HUVEC Seed HUVECs on glass coverslips Pretreat_SAR Pre-treat with This compound Seed_HUVEC->Pretreat_SAR Stimulate_Thrombin Stimulate with Thrombin Pretreat_SAR->Stimulate_Thrombin Fix_Perm Fix and permeabilize cells Stimulate_Thrombin->Fix_Perm Stain_Phalloidin Stain with fluorescently labeled phalloidin Fix_Perm->Stain_Phalloidin Image Image using fluorescence microscopy Stain_Phalloidin->Image cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Proliferation Assay Seed_SMC Seed smooth muscle cells in a 96-well plate Serum_Starve Serum-starve cells Seed_SMC->Serum_Starve Treat_SAR_PDGF Treat with this compound and stimulate with PDGF Serum_Starve->Treat_SAR_PDGF Add_BrdU Add BrdU labeling reagent Treat_SAR_PDGF->Add_BrdU Detect_BrdU Detect BrdU incorporation (ELISA-based) Add_BrdU->Detect_BrdU Measure_Abs Measure absorbance Detect_BrdU->Measure_Abs cluster_prep Preparation cluster_migration Migration cluster_quantification Quantification Label_THP1 Label THP-1 cells with a fluorescent dye (e.g., Calcein-AM) Prep_SAR Pre-incubate labeled cells with this compound Label_THP1->Prep_SAR Add_Cells Add pre-treated THP-1 cells to the upper chamber Prep_SAR->Add_Cells Add_MCP1 Add MCP-1 to the lower chamber of a Transwell plate Incubate_Migrate Incubate to allow cell migration Add_MCP1->Incubate_Migrate Add_Cells->Incubate_Migrate Read_Fluorescence Read fluorescence of migrated cells in the lower chamber Incubate_Migrate->Read_Fluorescence

References

Application Notes and Protocols for SAR407899 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] With high affinity for both ROCK1 and ROCK2 isoforms, this compound serves as a valuable tool for investigating the diverse cellular processes regulated by the Rho/ROCK signaling pathway. This pathway is a critical regulator of the actin cytoskeleton and is centrally involved in cell adhesion, migration, proliferation, and smooth muscle contraction.[1] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to probe its effects on cell proliferation, stress fiber formation, chemotaxis, and myosin light chain phosphorylation.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of ROCK1 and ROCK2.[1] The RhoA GTPase, upon activation by upstream signals, binds to and activates ROCK. Activated ROCK, in turn, phosphorylates multiple downstream substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC). Phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to a net increase in phosphorylated MLC. Phosphorylated MLC promotes the assembly of actin filaments into contractile stress fibers and focal adhesions, driving cellular tension and motility. By inhibiting ROCK, this compound prevents these phosphorylation events, leading to stress fiber disassembly, reduced cell contractility, and inhibition of cell migration and proliferation.[1][3]

RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates This compound This compound This compound->ROCK Inhibits MLC_Phosphatase MLC Phosphatase (Inactive) pMLC pMLC MLC->pMLC Stress_Fibers Stress Fiber Formation Cell Contraction Migration pMLC->Stress_Fibers start Start culture Culture Cells to Desired Confluency start->culture prepare Prepare this compound Stock Solution culture->prepare treat Treat Cells with this compound (and appropriate controls) prepare->treat incubate Incubate for Defined Period treat->incubate assay Perform Specific Cell-Based Assay incubate->assay analyze Analyze Results assay->analyze end End analyze->end start Start prepare_cells Prepare THP-1 Cell Suspension (in serum-free medium) start->prepare_cells treat Pre-incubate Cells with this compound or Vehicle prepare_cells->treat setup Add Chemoattractant to Lower Chamber Add Cell Suspension to Upper Chamber treat->setup incubate Incubate for 2-4 hours setup->incubate remove_cells Remove Non-migrated Cells from Upper Surface of Membrane incubate->remove_cells fix_stain Fix and Stain Migrated Cells on Lower Surface of Membrane remove_cells->fix_stain quantify Quantify Migrated Cells (microscopy or plate reader) fix_stain->quantify end End quantify->end

References

Application Notes and Protocols for SAR407899 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor, in rodent models of hypertension. Detailed protocols for dosage, administration, and experimental procedures are outlined to ensure reproducible and accurate results in a research setting.

Mechanism of Action

This compound is an ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including smooth muscle contraction, cell adhesion, and motility. In the vasculature, activation of this pathway leads to vasoconstriction. By inhibiting ROCK, this compound promotes vasodilation and consequently lowers blood pressure.[1]

The signaling cascade begins with the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates several downstream targets, most notably the myosin phosphatase target subunit 1 (MYPT1), which inhibits myosin light chain phosphatase (MLCP) activity. This leads to an increase in phosphorylated myosin light chain (MLC), resulting in smooth muscle contraction. This compound blocks this cascade, leading to vasorelaxation.

Below is a diagram illustrating the Rho/ROCK signaling pathway and the point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase (Active) ROCK->MLCP Phosphorylates (Inhibits) This compound This compound This compound->ROCK Inhibits pMLC MLC-P MLCP->pMLC Dephosphorylates pMLCP MLC Phosphatase-P (Inactive) MLC Myosin Light Chain (MLC) MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction MLC_Kinase MLC Kinase MLC_Kinase->MLC Phosphorylates G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase Animal_Acclimatization Animal Acclimatization (1 week) Model_Induction Hypertension Model Induction (e.g., L-NAME, DOCA-Salt) (3-8 weeks) Animal_Acclimatization->Model_Induction Baseline_BP Baseline Blood Pressure Measurement (Tail-Cuff) Model_Induction->Baseline_BP Randomization Randomization into Treatment Groups Baseline_BP->Randomization Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group SAR407899_Group This compound Treatment Group(s) Randomization->SAR407899_Group Positive_Control Positive Control Group (e.g., known antihypertensive) Randomization->Positive_Control Daily_Dosing Daily Dosing (p.o. or i.v.) Vehicle_Group->Daily_Dosing SAR407899_Group->Daily_Dosing Positive_Control->Daily_Dosing Weekly_BP Weekly Blood Pressure Monitoring Daily_Dosing->Weekly_BP Final_BP Final Blood Pressure Measurement Weekly_BP->Final_BP Tissue_Collection Tissue Collection (Heart, Aorta, Kidneys) Final_BP->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., ROCK activity, biomarkers) Tissue_Collection->Biochemical_Analysis Histopathology Histopathological Analysis Tissue_Collection->Histopathology Data_Analysis Data Analysis and Statistical Evaluation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

References

Application Notes and Protocols: Detection of p-MYPT1 Inhibition by SAR407899 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection of phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1) using Western blot analysis in the context of treatment with SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor. The provided methodology is essential for researchers investigating the Rho/ROCK signaling pathway and for professionals in drug development evaluating the efficacy of ROCK inhibitors.

Introduction

The RhoA/ROCK signaling pathway plays a crucial role in regulating smooth muscle contraction, cell adhesion, motility, and proliferation. A key downstream effector of ROCK is MYPT1, the regulatory subunit of myosin light chain phosphatase. Phosphorylation of MYPT1 at specific residues, such as Threonine 696 (Thr696) and Threonine 853 (Thr853), by ROCK leads to the inhibition of myosin light chain phosphatase activity, resulting in increased myosin light chain phosphorylation and subsequent cellular contraction.

This compound is an ATP-competitive inhibitor of ROCK1 and ROCK2.[1][2][3][4] By inhibiting ROCK, this compound prevents the phosphorylation of MYPT1, leading to the activation of myosin light chain phosphatase and a decrease in smooth muscle contraction.[1][2] This makes this compound a promising therapeutic agent for various cardiovascular diseases.[1][2][5] Western blotting is a widely used technique to detect changes in protein phosphorylation and is therefore an ideal method to assess the efficacy of this compound in inhibiting the Rho/ROCK pathway.

Signaling Pathway

The signaling cascade involving this compound begins with the inhibition of Rho-associated kinase (ROCK). Activated RhoA, a small GTPase, typically activates ROCK, which in turn phosphorylates MYPT1. This phosphorylation event inhibits the activity of Myosin Phosphatase, leading to an increase in the phosphorylation of the Myosin Light Chain (MLC) and subsequent cell contraction and stress fiber formation. This compound acts as a competitive inhibitor of ATP at the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream target, MYPT1.

cluster_0 Cell Membrane RhoA_GTP Activated RhoA (GTP-bound) ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates p_MYPT1 p-MYPT1 (Inactive) ROCK->p_MYPT1 This compound This compound This compound->ROCK Inhibits MLC_Phosphatase Myosin Light Chain Phosphatase MYPT1->MLC_Phosphatase Activates p_MYPT1->MLC_Phosphatase Inhibits p_MLC p-MLC MLC_Phosphatase->p_MLC Dephosphorylates Contraction Cell Contraction & Stress Fiber Formation p_MLC->Contraction

Figure 1: this compound Signaling Pathway.

Experimental Protocol

This protocol outlines the steps for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to detect p-MYPT1.

Materials and Reagents
ReagentSupplierCatalog Number
Primary Antibody: Rabbit anti-p-MYPT1 (Thr696)Cell Signaling Technology#5163
Primary Antibody: Rabbit anti-p-MYPT1 (Thr853)Thermo Fisher ScientificPA5-40248
Primary Antibody: Mouse anti-Total MYPT1(Supplier Dependent)(Catalog Number)
Primary Antibody: Mouse anti-β-actin(Supplier Dependent)(Catalog Number)
HRP-conjugated anti-rabbit IgG(Supplier Dependent)(Catalog Number)
HRP-conjugated anti-mouse IgG(Supplier Dependent)(Catalog Number)
This compoundSelleck ChemicalsS7687
Cell Lysis Buffer (RIPA or similar)(Recipe Below)N/A
Protease Inhibitor Cocktail(Supplier Dependent)(Catalog Number)
Phosphatase Inhibitor Cocktail(Supplier Dependent)(Catalog Number)
BCA Protein Assay Kit(Supplier Dependent)(Catalog Number)
4-12% Bis-Tris Gels(Supplier Dependent)(Catalog Number)
PVDF MembraneBio-Rad(Catalog Number)
5% BSA in TBST(Recipe Below)N/A
ECL Western Blotting Substrate(Supplier Dependent)(Catalog Number)

Cell Lysis Buffer (100 mL):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 1% NP-40

  • 0.5% Sodium deoxycholate

  • 0.1% SDS

  • Add protease and phosphatase inhibitors immediately before use.

5% BSA in TBST (100 mL):

  • 5 g Bovine Serum Albumin (BSA)

  • 100 mL 1x Tris-Buffered Saline with 0.1% Tween-20 (TBST)

Procedure
  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, A7r5, or other suitable cell lines) in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free media for 12-24 hours prior to treatment.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1.0, 3.0 µM) for a predetermined time (e.g., 30 minutes to 2 hours).[4] Include a vehicle-treated control (e.g., DMSO).

    • To induce MYPT1 phosphorylation, stimulate cells with an agonist such as phenylephrine (5 µmol/L) or thrombin for a short period (e.g., 10-30 minutes) before lysis.[1][4]

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold cell lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[6][7][8][9]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.[7]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[6][7][8]

    • Incubate the membrane with the primary antibody against p-MYPT1 (e.g., anti-p-MYPT1 Thr696, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Develop the blot using an ECL Western blotting substrate and capture the image using a chemiluminescence detection system.

  • Stripping and Reprobing for Total MYPT1 and Loading Control:

    • To normalize the p-MYPT1 signal, the membrane can be stripped and reprobed for total MYPT1 and a loading control like β-actin.

    • Incubate the membrane in a stripping buffer (commercially available or a lab-prepared solution) for 15-30 minutes at room temperature.[10][11]

    • Wash the membrane thoroughly with TBST.

    • Block the membrane again with 5% BSA in TBST for 1 hour.

    • Incubate with the primary antibody for total MYPT1, followed by the appropriate secondary antibody and detection as described above.

    • Repeat the stripping and reprobing process for the loading control (e.g., β-actin).

Experimental Workflow

The overall workflow for the Western blot analysis is depicted below.

Cell_Culture Cell Culture & Treatment with this compound Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-MYPT1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Stripping & Reprobing (Total MYPT1, Loading Control) Detection->Stripping Analysis Data Analysis Stripping->Analysis

References

Application Notes and Protocols for SAR407899 in Wound Healing and Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental process in tissue repair and regeneration, including wound healing. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of cell motility, contraction, and proliferation.[1][2][3] SAR407899 is a potent and selective ATP-competitive inhibitor of ROCK, with greater activity against ROCK2.[1][4] By inhibiting the ROCK pathway, this compound can modulate cellular processes integral to wound healing and cell migration, making it a valuable tool for research in these areas.[1][2] These application notes provide detailed protocols for utilizing this compound in two common in vitro assays for studying cell migration: the scratch (wound healing) assay and the Transwell migration assay.

Mechanism of Action: The RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway plays a pivotal role in regulating the cytoskeletal dynamics required for cell migration. Upon activation by upstream signals, the small GTPase RhoA activates ROCK. ROCK, in turn, phosphorylates several downstream targets, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes the assembly of actin-myosin stress fibers and enhances cell contractility, while phosphorylation of MYPT1 inactivates myosin phosphatase, further increasing the levels of phosphorylated MLC.[1][3] This cascade of events is crucial for the cell motility and tissue contraction observed in processes like wound healing.[5][6] this compound, as a ROCK inhibitor, blocks this pathway, leading to a reduction in stress fiber formation and cell contractility, thereby inhibiting cell migration.[1][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Upstream Signals Upstream Signals GPCRs GPCRs Upstream Signals->GPCRs RhoA-GDP RhoA-GDP GPCRs->RhoA-GDP Activates RhoGEF RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GTP binding ROCK ROCK RhoA-GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC ROCK->MLC Phosphorylates This compound This compound This compound->ROCK Inhibits p-MLC p-MLC MYPT1->p-MLC Dephosphorylates p-MYPT1 (Inactive) p-MYPT1 (Inactive) Actin-Myosin Contraction Actin-Myosin Contraction p-MLC->Actin-Myosin Contraction Stress Fiber Formation & Cell Migration Stress Fiber Formation & Cell Migration Actin-Myosin Contraction->Stress Fiber Formation & Cell Migration G A Seed cells to form a confluent monolayer B Create a scratch with a pipette tip A->B C Wash to remove detached cells B->C D Add media with this compound or vehicle control C->D E Image at 0h D->E F Incubate and image at subsequent time points (e.g., 6h, 12h, 24h) E->F G Measure wound area and calculate closure rate F->G G cluster_upper Upper Chamber cluster_lower Lower Chamber A Cells in serum-free media +/- this compound C Media with chemoattractant (e.g., 10% FBS) A->C Cell Migration B Porous Membrane (e.g., 8 µm pores)

References

Application Notes and Protocols: Vasorelaxation Assay Featuring the ROCK Inhibitor SAR407899

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular tone is a critical physiological parameter regulated by the contractile state of vascular smooth muscle cells (VSMCs). Dysregulation of this process, often leading to excessive vasoconstriction, is a hallmark of cardiovascular diseases such as hypertension. The RhoA/Rho-kinase (ROCK) signaling pathway is a key regulator of VSMC contraction and a prominent target for therapeutic intervention.[1][2]

SAR407899 is a potent and selective ATP-competitive inhibitor of ROCK1 and ROCK2.[1] It has demonstrated significant vasorelaxant properties across various preclinical models by directly targeting the mechanism of smooth muscle contraction.[1][3] Unlike vasodilators that primarily act via nitric oxide pathways, ROCK inhibitors like this compound offer a distinct mechanism by enhancing calcium sensitivity, making them a valuable tool for studying vascular physiology and a promising therapeutic agent.[2][4]

This document provides a detailed protocol for performing an ex vivo vasorelaxation assay using isolated arterial rings to characterize the pharmacological effects of this compound.

Mechanism of Action: The RhoA/ROCK Signaling Pathway

The contraction of vascular smooth muscle is primarily driven by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC). The RhoA/ROCK pathway plays a crucial "calcium sensitization" role in this process.

Pathway Steps:

  • Activation: Vasoactive agonists (e.g., endothelin-1, phenylephrine) bind to G protein-coupled receptors (GPCRs) on the VSMC membrane.

  • RhoA Activation: The activated GPCR facilitates the exchange of GDP for GTP on the small G protein RhoA, converting it to its active, GTP-bound state.

  • ROCK Activation: Active RhoA binds to and activates its downstream effector, Rho-kinase (ROCK).

  • MLCP Inhibition: ROCK phosphorylates the myosin-binding subunit (MYPT1) of myosin light chain phosphatase (MLCP), which inhibits MLCP activity.[5]

  • Sustained Contraction: With MLCP inhibited, the phosphorylation of MLC remains elevated, leading to sustained smooth muscle contraction and vasoconstriction, even at stable intracellular calcium levels.[2]

Inhibition by this compound: this compound acts as a competitive inhibitor at the ATP-binding site of ROCK. By blocking ROCK activity, it prevents the inhibitory phosphorylation of MLCP. This allows MLCP to dephosphorylate MLC, leading to smooth muscle relaxation and vasodilation.[1]

G cluster_membrane Vascular Smooth Muscle Cell Agonist Vasoactive Agonist (e.g., Phenylephrine) GPCR GPCR Agonist->GPCR Binds RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibits SAR This compound SAR->ROCK Inhibits MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates Relaxation Vasorelaxation MLCP->Relaxation Contraction Vasoconstriction MLC_P->Contraction

Caption: RhoA/ROCK signaling pathway in vasorelaxation.

Experimental Protocol: Ex Vivo Vasorelaxation Assay

This protocol describes the use of an isolated tissue organ bath to measure the vasorelaxant effect of this compound on pre-constricted arterial rings, a standard method in vascular pharmacology.[6][7]

Materials and Reagents
  • Tissue: Rat thoracic aorta (or other suitable artery).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).

  • Gas Mixture: Carbogen (95% O₂ / 5% CO₂).

  • Vasoconstrictor: Phenylephrine (PE) or KCl stock solutions.

  • Endothelial Integrity Check: Acetylcholine (ACh) stock solution.

  • Test Compound: this compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).

  • Equipment:

    • Isolated organ bath system with force-displacement transducers.[7]

    • Data acquisition system.

    • Dissection microscope and tools.

    • Water bath/heater for organ bath.

Experimental Workflow

G A 1. Isolate Thoracic Aorta B 2. Clean Adipose Tissue & Cut 2-4 mm Rings A->B C 3. Mount Rings in Organ Bath (e.g., 2g Tension) B->C D 4. Equilibrate for 60-90 min (Wash every 20 min) C->D E 5. Check Viability (e.g., 60 mM KCl) D->E F 6. Pre-contract Rings (e.g., Phenylephrine, ~EC80) E->F G 7. Add this compound (Cumulative Concentrations) F->G H 8. Record Relaxation Response G->H I 9. Data Analysis (Calculate % Relaxation, IC50) H->I

Caption: Experimental workflow for the vasorelaxation assay.
Detailed Methodology

  • Tissue Preparation:

    • Humanely euthanize a rat according to institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold PSS.

    • Under a dissection microscope, remove surrounding connective and adipose tissues.

    • Cut the cleaned aorta into 2-4 mm wide rings.[7] For endothelium-denuded experiments, gently rub the luminal surface with a fine wire or wooden stick.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with PSS.[8]

    • Maintain the PSS at 37°C and continuously bubble with carbogen gas.

    • Connect the upper hook to an isometric force transducer.

    • Apply a resting tension of ~2.0 g to the aortic rings and allow them to equilibrate for 60-90 minutes. Wash the rings with fresh PSS every 20-30 minutes.[9]

  • Viability and Endothelial Integrity Check:

    • After equilibration, induce a contraction with 60 mM KCl to confirm tissue viability. Wash out the KCl and allow the tension to return to baseline.

    • Induce a submaximal contraction with phenylephrine (PE, e.g., 1 µM).

    • Once the contraction plateaus, add acetylcholine (ACh, e.g., 10 µM). A relaxation of >60% indicates intact endothelium.[9] Wash the rings and allow them to return to baseline.

  • Vasorelaxation Assay:

    • Induce a stable, submaximal contraction with a chosen agonist (e.g., phenylephrine at a concentration that produces ~80% of the maximal response).

    • Once the contraction is stable, add this compound in a cumulative manner (e.g., from 1 nM to 10 µM), allowing the response to stabilize at each concentration before adding the next.

    • Record the tension continuously using the data acquisition system.

Data Analysis
  • The relaxation at each concentration of this compound is expressed as a percentage of the pre-contraction induced by the agonist.

  • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

  • Calculate the IC₅₀ value (the concentration of this compound that produces 50% of the maximum relaxation) using a non-linear regression analysis (e.g., sigmoidal dose-response).

Data Presentation

This compound demonstrates potent, species-independent vasorelaxant activity in arteries pre-contracted with phenylephrine.[1] The tables below summarize its efficacy compared to another ROCK inhibitor, fasudil.

Table 1: Vasorelaxant Potency (IC₅₀) of this compound and Fasudil in Rat Arteries

TissuePre-contraction AgentThis compound IC₅₀ (nM)Fasudil IC₅₀ (nM)
Thoracic AortaPhenylephrine1221200
Renal ArteryPhenylephrine1411100
Mesenteric ArteryPhenylephrine2801400

Data adapted from Löhn et al., 2009.[1]

Table 2: Vasorelaxant Potency (IC₅₀) of this compound in Arteries from Other Species

SpeciesTissuePre-contraction AgentThis compound IC₅₀ (nM)
RabbitThoracic AortaPhenylephrine157
DogCoronary ArteryU-46619179
HumanInternal Mammary ArteryU-46619240

Data adapted from Löhn et al., 2009.[1]

These data highlight that this compound is approximately 5 to 10 times more potent than fasudil and effectively relaxes arteries from different vascular beds and species.[1]

Conclusion

The ex vivo organ bath assay is a robust and essential method for characterizing the pharmacological profile of vasorelaxant compounds. This protocol provides a detailed framework for evaluating the potency and efficacy of the ROCK inhibitor this compound. The potent, multi-species vasorelaxant activity of this compound, as demonstrated through this assay, underscores the therapeutic potential of targeting the RhoA/ROCK pathway for cardiovascular diseases.[3][10]

References

Application Notes and Protocols for In Vivo Delivery of SAR407899

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo delivery of SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.

Introduction to this compound

This compound is an ATP-competitive inhibitor of Rho-kinase (ROCK1 and ROCK2), which are key regulators of the actin cytoskeleton.[1][2] By inhibiting ROCK, this compound interferes with downstream signaling pathways that control smooth muscle contraction, cell adhesion, and motility.[1][2] This mechanism of action makes it a promising therapeutic agent for cardiovascular diseases, particularly hypertension, where it has been shown to be more potent than older ROCK inhibitors like fasudil and Y-27632.[1][2]

Mechanism of Action: The RhoA/ROCK Signaling Pathway

The primary signaling pathway targeted by this compound is the RhoA/ROCK pathway. This pathway is activated by various extracellular signals that bind to G protein-coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) then binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets, most notably Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC). Phosphorylation of MLCP inhibits its activity, leading to an increase in phosphorylated MLC. This results in smooth muscle contraction. This compound competitively binds to the ATP-binding pocket of ROCK, preventing the phosphorylation of its substrates and thereby promoting smooth muscle relaxation.

RhoA_ROCK_Pathway extracellular Extracellular Signals (e.g., Angiotensin II, Endothelin-1) gpcr GPCR extracellular->gpcr rhoa_gdp RhoA-GDP (Inactive) gpcr->rhoa_gdp Activates GEFs rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GTP rhoa_gtp->rhoa_gdp GAP rock ROCK rhoa_gtp->rock Activates mlcp MLC Phosphatase (Active) rock->mlcp Phosphorylates mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates relaxation Smooth Muscle Relaxation This compound This compound This compound->rock Inhibits mlcp_p p-MLC Phosphatase (Inactive) mlcp->mlcp_p mlc_p p-MLC (Phosphorylated) mlcp->mlc_p Dephosphorylates mlcp_p->mlc_p mlc->mlc_p contraction Smooth Muscle Contraction mlc_p->contraction

Figure 1: Simplified RhoA/ROCK signaling pathway and the inhibitory action of this compound.

In Vivo Delivery Methods

The following sections provide detailed protocols for the oral and intravenous delivery of this compound in rodent models, based on published preclinical studies.

Oral Administration (Gavage)

Oral gavage is the most commonly reported method for in vivo administration of this compound in preclinical studies, particularly in rodent models of hypertension.[1][3]

Experimental Protocol: Oral Gavage in Rats

This protocol is based on studies investigating the antihypertensive effects of this compound in Spontaneously Hypertensive Rats (SHR), DOCA-salt, and L-NAME-induced hypertensive rat models.[3]

Materials:

  • This compound hydrochloride (or free base)

  • Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Oral gavage needles (stainless steel, appropriate size for the animal)

  • Syringes

  • Balance

  • Vortex mixer or sonicator

Procedure:

  • Animal Model: Utilize appropriate hypertensive rat models such as Spontaneously Hypertensive Rats (SHR), or induce hypertension using DOCA-salt or L-NAME methods as described in the literature.[3]

  • Dosage Calculation: this compound has been shown to be effective in a dose range of 3 to 30 mg/kg.[1] For chronic studies, doses of 3 mg/kg and 10 mg/kg have been used.[3]

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound based on the desired dose and the number of animals.

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.

    • Suspend the this compound powder in the 0.5% CMC-Na solution to the desired final concentration.

    • Ensure a homogenous suspension by vortexing or brief sonication. Prepare fresh daily.

  • Administration:

    • Accurately weigh each animal before dosing to calculate the exact volume to be administered.

    • Administer the this compound suspension via oral gavage using a suitable gavage needle. The volume should not exceed 10 mL/kg body weight.

    • For chronic studies, administer the dose once daily for the duration of the experiment (e.g., 4 weeks).[3]

  • Monitoring: Monitor animals for changes in blood pressure (e.g., using telemetry or tail-cuff method), heart rate, and any signs of toxicity.[3]

Experimental Workflow: Oral Administration Study

Oral_Workflow start Start animal_model Select/Induce Hypertensive Rat Model start->animal_model dosing_prep Prepare this compound in 0.5% CMC-Na animal_model->dosing_prep weigh_animal Weigh Animal dosing_prep->weigh_animal administer Administer via Oral Gavage (3-30 mg/kg) weigh_animal->administer monitor Monitor Blood Pressure, Heart Rate, etc. administer->monitor data_analysis Data Analysis monitor->data_analysis end End data_analysis->end

Figure 2: General workflow for an in vivo oral administration study of this compound.
Intravenous Administration

Intravenous administration allows for direct and rapid systemic delivery of this compound. While less commonly detailed in the literature for this compound compared to oral administration, it is a crucial method for pharmacokinetic and acute dose-response studies.

Experimental Protocol: Intravenous Infusion in Rats (Representative)

Materials:

  • This compound hydrochloride

  • Vehicle: A suitable vehicle for intravenous administration. Options include:

    • Sterile saline (0.9% NaCl)

    • 5% Dextrose in water (D5W)

    • A co-solvent system if solubility is an issue, such as a mixture of DMSO, PEG300, and saline. The final concentration of DMSO should be kept to a minimum to avoid toxicity.

  • Infusion pump

  • Catheters (for jugular or femoral vein)

  • Syringes

  • 0.22 µm sterile filter

Procedure:

  • Animal Preparation: Anesthetize the animal and surgically implant a catheter into the jugular or femoral vein for drug infusion. Allow for a recovery period if necessary.

  • Dosage Calculation: Intravenous doses are typically lower than oral doses. A starting point could be in the range of 0.1 to 3 mg/kg.

  • Preparation of Infusion Solution:

    • Dissolve this compound in the chosen vehicle to the desired final concentration.

    • If using a co-solvent system, first dissolve the compound in a small amount of DMSO, then dilute with PEG300 and finally with saline to the final volume.

    • Sterilize the solution by passing it through a 0.22 µm filter.

  • Administration:

    • Administer the solution via the implanted catheter using an infusion pump to control the rate of delivery.

    • The infusion rate should be slow and constant to avoid acute toxicity. A typical rate might be in the range of 1-5 mL/kg/hour.

  • Monitoring: Continuously monitor cardiovascular parameters such as blood pressure, heart rate, and ECG throughout the infusion and for a period afterward.

Data Presentation

The following tables summarize quantitative data from preclinical studies with this compound.

Table 1: In Vivo Efficacy of Orally Administered this compound in Hypertensive Rat Models [3]

Animal ModelTreatment GroupDose (mg/kg, p.o.)DurationChange in Systolic Blood Pressure (mmHg)
DOCA-Salt ControlVehicle4 weeks-
This compound34 weeks↓ 45 ± 5
This compound104 weeks↓ 60 ± 7
Ramipril14 weeksNo significant change
Amlodipine34 weeksNo significant change
L-NAME ControlVehicle4 weeks-
This compound34 weeks↓ 55 ± 6
This compound104 weeks↓ 70 ± 8
Ramipril14 weeks↓ 30 ± 4
Amlodipine34 weeks↓ 40 ± 5

Table 2: Comparative Efficacy of ROCK Inhibitors on Blood Pressure in SHRs [1]

CompoundDose (mg/kg, p.o.)Maximal Decrease in Mean Arterial Pressure (mmHg)
This compound 10~ 40
Fasudil 10~ 20
Y-27632 10~ 15

Conclusion

This compound is a potent ROCK inhibitor with significant antihypertensive effects demonstrated in various preclinical models. The primary and well-documented route for in vivo delivery is oral gavage, with established effective dosages. While intravenous administration is feasible, further optimization of the vehicle and infusion protocol may be necessary for specific experimental needs. The provided protocols and data serve as a comprehensive guide for researchers initiating in vivo studies with this compound.

References

Application Notes and Protocols for SAR407899 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] It has demonstrated significant promise in preclinical studies for the treatment of cardiovascular diseases, such as hypertension.[1][5] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays designed to identify and characterize ROCK inhibitors.

The primary mechanism of action of this compound involves the inhibition of ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton and are involved in processes such as cell contraction, motility, and adhesion.[1][2][6] By inhibiting ROCK, this compound prevents the phosphorylation of its downstream substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1), leading to smooth muscle relaxation.[1][4]

Data Presentation

The following tables summarize the key in vitro potency and activity parameters of this compound, providing a comparative overview for researchers.

Table 1: In Vitro Potency of this compound and Comparators against Rho-Kinase

CompoundTargetAssay TypeKi (nM)IC50 (nM)
This compound Human ROCK2 Enzymatic 36 ± 4 [2]135 [3][4]
This compound Rat ROCK2 Enzymatic 41 ± 2 [2]-
This compound Human ROCK1 Enzymatic -276 ± 26 [4]
This compound Human ROCK2 Enzymatic (40 µM ATP) -102 ± 19 [4][7]
Y-27632Human ROCK2Enzymatic114 ± 11[2]-
FasudilHuman ROCK2Enzymatic271 ± 14[2]-

Table 2: Cellular and Functional Activity of this compound

AssayCell Line/TissueEndpointIC50 (nM)
VasorelaxationIsolated ArteriesRelaxation of pre-contracted tissue122 - 280[1][2]
Inhibition of MYPTT696 PhosphorylationHeLa CellsPhosphorylation levelEffective at 100 - 3000[2][4]
Inhibition of Stress Fiber FormationHuman Umbilical Vein Endothelial Cells (HUVECs)Stress fiber formationComplete block at 3000[4]
Inhibition of Cell ProliferationNot Specified5-bromodeoxyuridine incorporation5000 ± 1300[4]
Inhibition of Cell MigrationTHP-1Chemotaxis2500 ± 1000[4]

Signaling Pathway

The diagram below illustrates the canonical RhoA/ROCK signaling pathway and the point of inhibition by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs RhoGEF RhoGEF GPCR->RhoGEF Agonist Binding RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP for GDP Exchange ROCK ROCK RhoA_GTP->ROCK Activates RhoGEF->RhoA_GDP Activates MLC_Phosphatase MLC Phosphatase (Active) ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates This compound This compound This compound->ROCK Inhibits MLC_P MLC-P MLC_Phosphatase->MLC_P Dephosphorylates MLC_Phosphatase_P MLC Phosphatase-P (Inactive) Actin_Myosin Actin-Myosin Interaction MLC_P->Actin_Myosin Contraction Smooth Muscle Contraction & Stress Fiber Formation Actin_Myosin->Contraction

Caption: The RhoA/ROCK signaling pathway and inhibition by this compound.

Experimental Protocols

The following protocols are designed for a high-throughput screening setting to identify and characterize ROCK inhibitors using this compound as a reference compound.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for ROCK2 Inhibition

This assay measures the inhibition of ROCK2-mediated phosphorylation of a synthetic peptide substrate.

Workflow Diagram:

start Start dispense_compound Dispense Compound (e.g., this compound) and Controls to 384-well Plate start->dispense_compound add_enzyme Add ROCK2 Enzyme and ULight™-Peptide Substrate dispense_compound->add_enzyme add_atp Add ATP to Initiate Reaction add_enzyme->add_atp incubate Incubate at RT add_atp->incubate add_detection Add Eu-Cryptate Antibody (anti-phospho-substrate) incubate->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_plate Read Plate on HTRF-compatible Reader (620 nm & 665 nm) incubate_detection->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: HTRF-based high-throughput screening workflow for ROCK2 inhibitors.

Materials:

  • 384-well, low-volume, white microplates

  • Recombinant human ROCK2 enzyme

  • ULight™-labeled synthetic peptide substrate (e.g., from PerkinElmer)

  • Europium-cryptate labeled anti-phospho-substrate antibody (e.g., from PerkinElmer)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (as a reference inhibitor)

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and test compounds in DMSO.

  • Dispensing: Dispense 50 nL of each compound concentration into the wells of a 384-well plate. Include controls (DMSO for 0% inhibition and a known potent inhibitor for 100% inhibition).

  • Enzyme and Substrate Addition: Prepare a mix of ROCK2 enzyme and ULight™-peptide substrate in assay buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Add 5 µL of ATP solution in assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the Eu-cryptate labeled antibody in detection buffer to each well to stop the reaction and initiate the detection process.

  • Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (ULight™).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 values.

Protocol 2: High-Content Imaging Assay for Inhibition of Stress Fiber Formation

This cellular assay quantifies the effect of ROCK inhibitors on stress fiber formation in cells.

Workflow Diagram:

start Start seed_cells Seed Cells (e.g., HUVECs) in 96- or 384-well Imaging Plates start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_compounds Treat with Compounds (e.g., this compound) incubate_overnight->treat_compounds incubate_treatment Incubate (1-2 hours) treat_compounds->incubate_treatment stimulate_cells Stimulate with Thrombin incubate_treatment->stimulate_cells incubate_stimulation Incubate (30 mins) stimulate_cells->incubate_stimulation fix_stain Fix, Permeabilize, and Stain Cells (Phalloidin for Actin, DAPI for Nuclei) incubate_stimulation->fix_stain acquire_images Acquire Images with High-Content Imager fix_stain->acquire_images analyze_images Analyze Images (Quantify Stress Fibers) acquire_images->analyze_images end End analyze_images->end

Caption: High-content imaging workflow for stress fiber formation assay.

Materials:

  • 96- or 384-well imaging plates (e.g., black-walled, clear-bottom)

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line

  • Cell culture medium

  • This compound (as a reference inhibitor)

  • Thrombin (or other ROCK pathway activator)

  • Formaldehyde (for fixing)

  • Triton X-100 (for permeabilization)

  • Fluorescently-labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (for nuclear staining)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed HUVECs into imaging plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or test compounds for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with thrombin (e.g., 1 U/mL) for 30 minutes to induce stress fiber formation.

  • Fixation and Staining:

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain the actin filaments with fluorescently-labeled phalloidin and the nuclei with DAPI.

  • Image Acquisition: Acquire images of the cells using a high-content imaging system, capturing both the phalloidin and DAPI channels.

  • Image Analysis: Use image analysis software to quantify the formation of stress fibers. This can be based on parameters such as the number, length, and intensity of fibrous structures within the cytoplasm.

  • Data Analysis: Plot the percentage of inhibition of stress fiber formation against the compound concentration to determine the IC50 values.

Conclusion

This compound is a valuable tool for studying the Rho/ROCK signaling pathway and can serve as a potent reference inhibitor in high-throughput screening campaigns aimed at discovering novel ROCK inhibitors. The provided protocols offer robust methods for both biochemical and cell-based screening, enabling the identification and characterization of compounds with therapeutic potential in ROCK-mediated diseases.

References

Application Notes and Protocols for SAR407899 Treatment in Responsive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to identifying and characterizing cell lines responsive to SAR407899, a potent and selective ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2][3] The following protocols and data are intended to facilitate research into the therapeutic potential of ROCK inhibition in various cellular contexts, including cancer and cardiovascular studies.

Mechanism of Action

This compound is a selective inhibitor of both ROCK1 and ROCK2 isoforms.[4] The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing fundamental cellular processes such as cell adhesion, migration, proliferation, and apoptosis.[5][6] ROCK activation leads to the phosphorylation of downstream targets, including Myosin Phosphatase Target Subunit 1 (MYPT1), which in turn increases the phosphorylation of Myosin Light Chain (MLC), promoting stress fiber formation and cell contraction.[5][7] By inhibiting ROCK, this compound disrupts these processes, making it a valuable tool for studying cellular functions dependent on the actin cytoskeleton and a potential therapeutic agent for diseases characterized by aberrant ROCK signaling.[6][8][9]

Data Presentation: Cell Lines Responsive to this compound and Other ROCK Inhibitors

The following table summarizes the quantitative data on the efficacy of this compound and other relevant ROCK inhibitors in various cell lines. This information can guide the selection of appropriate cell models for studying ROCK inhibition.

Cell LineCancer Type/OriginInhibitorIC50 ValueReference
HeLa Cervical CancerThis compoundNot specified[2]
HASMC Human Aortic Smooth Muscle CellsThis compound122 nM[2]
HUVEC Human Umbilical Vein Endothelial CellsThis compoundNot specified
THP-1 Acute Monocytic LeukemiaThis compound2.5 ± 1.0 µM (Chemotaxis)[2]
DAOY MedulloblastomaRKI-1447~1 µM[10]
D283 MedulloblastomaRKI-1447~1 µM[10]
MDA-MB-231 Breast CancerY-27632Not specified[5]
MCF-7 Breast CancerRKI-18Not specified[11]
MDA-MB-468 Breast CancerRKI-18Not specified[11]
A549 Lung CancerRKI-18Not specified[11]
H460 Lung CancerRKI-18Not specified[11]
HT29 Colon CancerRKI-18Not specified[11]
HCT116 Colon CancerRKI-18Not specified[11]
DU145 Prostate CancerRKI-18Not specified[11]

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR RhoA RhoA GPCR->RhoA Activates ROCK ROCK RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates This compound This compound This compound->ROCK Inhibits MYPT1->MLC Dephosphorylates p_MYPT1 p-MYPT1 p_MLC p-MLC Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers, etc.) p_MLC->Actin_Cytoskeleton Promotes Contraction G Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Add_this compound Add this compound (various concentrations) Seed_Cells->Add_this compound Incubate Incubate for 24-72 hours Add_this compound->Incubate Add_MTT Add MTT Reagent (10 µL) Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (100 µL) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Application Notes and Protocols for Immunohistochemistry Staining of Tissues Treated with SAR407899

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-kinase (ROCK), with Ki values of 36 nM and 41 nM for human and rat ROCK2, respectively.[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell migration, and proliferation.[4][5] Dysregulation of this pathway is implicated in numerous diseases, making ROCK an attractive therapeutic target. This compound has demonstrated significant preclinical efficacy in models of hypertension and erectile dysfunction.[4][6][7]

These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with this compound. IHC allows for the visualization and semi-quantitative analysis of target engagement and downstream pharmacodynamic effects of this compound within the tissue context. The primary focus is on the detection of phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1), a direct downstream substrate of ROCK, as a key biomarker of this compound activity.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for this compound, providing a reference for expected efficacy and dose-response relationships.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueReference
ROCK2 Ki Human36 ± 4 nM[1]
Rat41 ± 2 nM[1]
ROCK1 IC50 Human276 ± 26 nM[3]
ROCK2 IC50 Human102 ± 19 nM[3]
Vasorelaxation IC50 Various (arteries)122 - 280 nM[1]
Inhibition of MYPT1 Phosphorylation (T696) in HeLa cells HumanConcentration-dependent[1][3]
Inhibition of Corpus Cavernosum Relaxation IC50 Rat (WKY)0.07 µM[7]
Rat (SHR)0.05 µM[7]
Human0.13 µM[6][7]

Table 2: In Vivo Activity of this compound

ModelSpeciesDose Range (p.o.)EffectReference
Arterial Hypertension Rodent3 - 30 mg/kgDose-dependent blood pressure reduction[1]
DOCA-salt Hypertensive Rats Rat3 and 10 mg/kgSignificant blood pressure reduction[4]
L-NAME Hypertensive Rats Rat3 and 10 mg/kgSignificant blood pressure reduction[4]
Penile Erection Rabbit1 - 10 mg/kgDose-dependent increase in penile length[3]

Signaling Pathway

The RhoA/ROCK pathway plays a central role in regulating smooth muscle contraction. Upon activation by G-protein coupled receptors, RhoA-GTP activates ROCK, which in turn phosphorylates several downstream targets. A key substrate is MYPT1. Phosphorylation of MYPT1 at Threonine 696 (Thr696) by ROCK inhibits the activity of myosin light chain phosphatase (MLCP). This leads to an increase in the phosphorylation of the myosin light chain (MLC), promoting actin-myosin interaction and smooth muscle contraction. This compound, by inhibiting ROCK, prevents the phosphorylation of MYPT1, leading to MLCP activation, MLC dephosphorylation, and subsequent smooth muscle relaxation.

Rho_ROCK_Pathway RhoA/ROCK Signaling Pathway and this compound Inhibition cluster_activation Activation cluster_rock_signaling ROCK Signaling cluster_inhibition Inhibition by this compound GPCR GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP Guanine Nucleotide Exchange Factors RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK RhoA_GTP->ROCK MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation pMYPT1 p-MYPT1 (Thr696) (inactive MLCP) MYPT1->pMYPT1 MLCP MLC Phosphatase pMYPT1->MLCP Inhibits pMLC p-Myosin Light Chain MLCP->pMLC Dephosphorylates MLC Myosin Light Chain MLC->pMLC MLCK Contraction Contraction pMLC->Contraction This compound This compound This compound->ROCK Inhibits IHC_Workflow IHC Workflow for p-MYPT1 in this compound Treated Tissues Tissue_Collection Tissue Collection (Control vs. This compound-treated) Fixation Formalin Fixation Tissue_Collection->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-p-MYPT1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection DAB Detection Secondary_Ab->Detection Counterstain Hematoxylin Counterstain Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Imaging Microscopy & Image Analysis Mounting->Imaging

References

Troubleshooting & Optimization

SAR407899 solubility and stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the Rho-kinase (ROCK) inhibitor, SAR407899, in common laboratory solvents and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.

Q2: What is the solubility of this compound in DMSO and other common solvents?

A2: The solubility of this compound can vary slightly between different forms (e.g., free base vs. hydrochloride salt). Please refer to the table below for a summary of reported solubility data. It is always recommended to consult the manufacturer's product data sheet for the specific lot you are using.

Q3: How should I store my this compound stock solution in DMSO?

A3: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is generally stable for at least one to two years.

Q4: Is this compound stable in aqueous solutions and cell culture media?

A4: While this compound is soluble in water, its long-term stability in aqueous solutions, including complex media like DMEM and RPMI-1640, is not well-documented in publicly available literature. The stability can be influenced by factors such as pH, temperature, and the presence of media components. It is highly recommended to perform a stability study under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.

Q5: I'm observing unexpected results in my cell-based assays. Could it be related to the stability of this compound?

A5: Yes, inconsistent or lower-than-expected bioactivity can be a result of the degradation of the compound in the cell culture medium over the course of the experiment. We recommend preparing fresh dilutions of this compound in your culture medium for each experiment from a frozen DMSO stock. If issues persist, a stability assessment is advised.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving this compound in DMSO The compound may have precipitated out of solution, or the concentration is too high.Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Precipitation observed after diluting DMSO stock in aqueous buffer or media The aqueous solubility of this compound has been exceeded.Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts and that the final concentration of this compound is within its aqueous solubility limit. Consider using a different buffer system or adjusting the pH if appropriate for your experiment.
Inconsistent or reduced compound activity in multi-day experiments Degradation of this compound in the cell culture medium over time.Prepare fresh working solutions from a frozen stock for each experiment. For longer-term experiments, consider replenishing the medium with freshly diluted compound at regular intervals. Perform a stability test to determine the degradation rate under your specific conditions.
High background signal or off-target effects The concentration of this compound used may be too high, leading to inhibition of other kinases.This compound is a selective ROCK inhibitor, but at higher concentrations, it may inhibit other kinases such as PKC-δ and MSK-1.[2] Perform a dose-response experiment to determine the optimal concentration for your assay that specifically inhibits ROCK without significant off-target effects.

Data Presentation

Table 1: Solubility of this compound

SolventFormConcentrationMolar ConcentrationReference
DMSOHydrochloride28 mg/mL99.73 mM[1]
DMSOHydrochloride25 mg/mL89.05 mM
DMSOFree Base3.3 mg/mL-
WaterHydrochloride56 mg/mL-[1]
WaterHydrochloride50 mg/mL178.09 mM
EthanolFree Base2.5 mg/mL-
DMFFree Base5 mg/mL-

Table 2: Stability of this compound Stock Solutions in DMSO

Storage TemperatureDurationRecommendationReference
-20°C1 yearAliquot to avoid repeated freeze-thaw cycles.[3]
-80°C2 yearsAliquot to avoid repeated freeze-thaw cycles.[3]

Note: Stability in cell culture media has not been extensively reported. Users are advised to determine stability under their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex and, if necessary, gently warm the solution at 37°C or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[3]

Protocol 2: General Method for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • This compound DMSO stock solution.

    • The cell culture medium to be tested (e.g., DMEM, RPMI-1640), with or without serum, as required for the experiment.

    • Incubator (37°C, 5% CO₂).

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).

    • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation and mobile phase preparation.

  • Procedure:

    • Sample Preparation:

      • Prepare a working solution of this compound in the cell culture medium at the desired final concentration. Ensure the final DMSO concentration is low (e.g., ≤0.1%).

      • Prepare a control sample (T=0) by immediately processing an aliquot of the working solution as described below.

      • Incubate the remaining working solution under standard cell culture conditions (37°C, 5% CO₂).

    • Time-Point Collection:

      • Collect aliquots of the incubated solution at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

    • Sample Processing:

      • For each time point, mix the collected aliquot with a cold organic solvent (e.g., 2 volumes of cold ACN) to precipitate proteins.

      • Vortex the mixture and incubate at -20°C for at least 30 minutes.

      • Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a clean HPLC vial for analysis.

    • HPLC Analysis:

      • Analyze the samples using a validated HPLC method to quantify the concentration of this compound. The method should be able to separate the parent compound from any potential degradation products.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.

      • Plot the percentage of remaining compound against time to determine the degradation kinetics and half-life of this compound in the specific medium.

Visualizations

Rho-Kinase (ROCK) Signaling Pathway and Inhibition by this compound

The diagram below illustrates the central role of Rho-kinase (ROCK) in regulating cellular processes such as smooth muscle contraction and stress fiber formation. This compound acts as a competitive inhibitor of ROCK, preventing the phosphorylation of its downstream targets.

G cluster_upstream Upstream Activation cluster_rock ROCK Signaling cluster_downstream Downstream Effects Agonists Agonists GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA-GDP RhoA-GDP RhoGEFs->RhoA-GDP GTP exchange RhoA-GTP RhoA-GTP ROCK ROCK MLC Myosin Light Chain ROCK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (Inactive) MLC-P Phosphorylated Myosin Light Chain MLCP->MLC-P Dephosphorylates Actin-Myosin\nInteraction Actin-Myosin Interaction Smooth Muscle\nContraction Smooth Muscle Contraction Actin-Myosin\nInteraction->Smooth Muscle\nContraction Stress Fiber\nFormation Stress Fiber Formation Actin-Myosin\nInteraction->Stress Fiber\nFormation This compound This compound

Caption: this compound inhibits the Rho-kinase (ROCK) signaling pathway.

Experimental Workflow for Assessing this compound Stability in Culture Media

This workflow outlines the key steps for determining the stability of this compound in a given cell culture medium.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prepare_Stock Prepare this compound Stock in DMSO Prepare_Working Dilute Stock into Culture Medium Incubate Incubate at 37°C, 5% CO₂ Prepare_Working->Incubate Sample_T0 Collect T=0 Sample Prepare_Working->Sample_T0 Sample_Tx Collect Samples at Various Time Points Incubate->Sample_Tx Precipitate Protein Precipitation (e.g., with ACN) Sample_T0->Precipitate Sample_Tx->Precipitate Centrifuge Centrifuge to Pellet Debris Precipitate->Centrifuge HPLC Analyze Supernatant by HPLC Centrifuge->HPLC Analyze_Data Calculate % Remaining vs. Time HPLC->Analyze_Data

Caption: Workflow for determining this compound stability in cell culture media.

References

Determining optimal SAR407899 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing SAR407899 in in vitro studies. It includes frequently asked questions (FAQs) and troubleshooting guides to facilitate the design and execution of successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2][3][4] It acts as a downstream mediator of the small G protein, RhoA, and is involved in various cellular functions, including stress fiber formation, smooth muscle contraction, cell motility, and membrane ruffling.[1][2] Increased Rho-kinase activity is associated with vasoconstriction and elevated blood pressure.[1][2]

Q2: What are the key differences between this compound and other ROCK inhibitors like Y-27632 and fasudil?

This compound is noted to be a more potent inhibitor than both Y-27632 and fasudil. For instance, this compound is approximately 8-fold more active than fasudil.[1][2] In comparative studies, this compound demonstrated a superior antihypertensive effect to both fasudil and Y-27632.[1][2]

Q3: What are some common in vitro applications for this compound?

Based on its mechanism of action, this compound is frequently used in in vitro studies to investigate:

  • Inhibition of smooth muscle contraction and vasorelaxation.[1][5]

  • Reduction of stress fiber formation in endothelial cells.[1][3]

  • Inhibition of cell proliferation and migration.[1][2]

  • Modulation of chemotaxis.[1][2]

  • Studies related to erectile dysfunction, as it can relax corpus cavernosum smooth muscle.[5][6]

Q4: What is the recommended starting concentration for this compound in in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on published data, a starting range of 0.1 µM to 10 µM is recommended for most cell-based assays. For enzymatic assays, concentrations in the nanomolar range are effective.

Troubleshooting Guide

Issue 1: No observable effect of this compound in my cell-based assay.

  • Concentration: The concentration of this compound may be too low. Refer to the table below for effective concentration ranges in various assays. Consider performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

  • Cell Type and ROCK Expression: Confirm that your cell type expresses ROCK1 and/or ROCK2. The levels of ROCK expression can influence the cellular response to the inhibitor.

  • Compound Integrity: Ensure the proper storage and handling of the this compound compound to maintain its activity. Prepare fresh dilutions for each experiment from a stock solution.

  • Assay Conditions: The experimental conditions, such as incubation time and the presence of stimulating agents (e.g., phenylephrine, thrombin), are critical. Ensure that the stimulation is sufficient to activate the Rho/ROCK pathway.

Issue 2: Observing off-target effects or cellular toxicity.

  • Concentration: High concentrations of any compound can lead to off-target effects or toxicity. If you observe unexpected cellular responses, consider reducing the concentration of this compound.

  • Selectivity: While this compound is highly selective for ROCK, it can inhibit other kinases at higher concentrations (e.g., PKC-Δ and MSK-1 with IC50s of 5.4 and 3.1 μM, respectively).[3] If you suspect off-target effects, it may be useful to compare the effects of this compound with other, structurally different ROCK inhibitors.

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments to distinguish the specific effects of this compound from non-specific effects of the solvent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: Inhibitory Activity of this compound

TargetSpeciesAssay TypeValue TypeValueReference
ROCK2HumanEnzymaticKi36 nM[1][2]
ROCK2RatEnzymaticKi41 nM[1][2]
ROCK2HumanEnzymaticIC50135 nM[3][4]
ROCK1HumanEnzymaticIC50276 nM[3]
ROCK2HumanEnzymaticIC50102 nM[3]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

AssayCell Type/TissueStimulantEffective Concentration RangeIC50Reference
MYPT Phosphorylation InhibitionHeLa CellsPhenylephrine0.1 - 3.0 µM-[1][3][7]
MYPT Phosphorylation InhibitionPrimary Rat Aortic Smooth Muscle CellsPhenylephrine1 - 10 µM-[1][3][7]
Stress Fiber Formation InhibitionHuman Umbilical Vein Endothelial Cells (HUVECs)Thrombin3 µM (complete block)-[3][7]
Chemotaxis InhibitionTHP-1 Monocytoid CellsMonocyte Chemotactic Protein-1-2.5 ± 1.0 µM[1][7]
VasorelaxationIsolated Arteries (various species)Pre-contracted-122 - 280 nM[1][2][8]
Cell Proliferation Inhibition-Platelet-Derived Growth Factor-5.0 ± 1.3 µM[7]
Corpus Cavernosum RelaxationRat, Rabbit, HumanPhenylephrine-0.05 - 0.29 µM[5]

Experimental Protocols

Protocol 1: Inhibition of Myosin Phosphatase (MYPT) Phosphorylation in HeLa Cells

  • Cell Culture: Culture HeLa cells in appropriate media until they reach 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling.

  • Pre-incubation with this compound: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1.0, and 3.0 µM) or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with a ROCK activator, such as phenylephrine (5 µM), for 30 minutes.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated MYPT (pMYPT) and total MYPT.

  • Analysis: Quantify the band intensities to determine the ratio of pMYPT to total MYPT and assess the inhibitory effect of this compound.

Protocol 2: Vasorelaxation Assay in Isolated Arteries

  • Tissue Preparation: Isolate arterial rings (e.g., rat aorta) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Pre-contraction: Induce a stable contraction of the arterial rings with a vasoconstrictor agent like phenylephrine.

  • Cumulative Addition of this compound: Once a stable contraction is achieved, add increasing concentrations of this compound cumulatively to the organ bath.

  • Measurement of Relaxation: Record the changes in isometric tension after each addition of this compound.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and calculate the IC50 value for this compound.

Visualizations

SAR407899_Signaling_Pathway GPCR GPCR (e.g., ET-1R, α1-AR) RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Agonist (e.g., ET-1, NE) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF ROCK ROCK RhoA_GTP->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates This compound This compound This compound->ROCK pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP p-MLCP (Inactive) Contraction Smooth Muscle Contraction Stress Fiber Formation pMLC->Contraction

Caption: this compound inhibits the RhoA/ROCK signaling pathway.

experimental_workflow start Start Experiment prep Prepare Cells/Tissues start->prep pre_treat Pre-treat with this compound or Vehicle Control prep->pre_treat stimulate Stimulate with Agonist (e.g., Phenylephrine) pre_treat->stimulate measure Measure Endpoint (e.g., Western Blot, Contraction) stimulate->measure analyze Analyze Data (Dose-Response Curve, IC50) measure->analyze end End analyze->end

Caption: General experimental workflow for in vitro studies with this compound.

troubleshooting_logic issue Issue: No Observable Effect check_conc Is Concentration Sufficient? issue->check_conc Start Here check_cells Do Cells Express ROCK? check_conc->check_cells Yes increase_conc Action: Increase Concentration (Dose-Response) check_conc->increase_conc No check_compound Is Compound Active? check_cells->check_compound Yes validate_cells Action: Validate ROCK Expression (e.g., WB, RT-PCR) check_cells->validate_cells No new_compound Action: Use Freshly Prepared Compound check_compound->new_compound No success Problem Solved check_compound->success Yes increase_conc->success validate_cells->success new_compound->success

Caption: Troubleshooting logic for a lack of experimental effect.

References

Troubleshooting inconsistent results in SAR407899 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAR407899. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It demonstrates high potency for ROCK2, a key enzyme in the Rho/ROCK signaling pathway. This pathway is a critical regulator of various cellular functions, including stress fiber formation, smooth muscle contraction, cell motility, and proliferation.[1][3] By inhibiting ROCK, this compound interferes with the phosphorylation of downstream targets like Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in these cellular processes.[1]

Q2: What are the typical in vitro and in vivo applications of this compound?

A2: In vitro, this compound is commonly used to study the role of the Rho/ROCK pathway in processes such as:

  • Inhibition of smooth muscle contraction and stress fiber formation.[1]

  • Reduction of cell proliferation and migration.[1][2]

  • Investigation of signaling pathways involving actin-myosin contractility.

In vivo, this compound has been investigated for its therapeutic potential in:

  • Hypertension, due to its vasorelaxant properties.[1][3]

  • Erectile dysfunction.

  • Other cardiovascular diseases.

Q3: How should I dissolve and store this compound?

A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution, which can then be diluted to the final desired concentration in your cell culture medium or assay buffer. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific instructions for optimal storage conditions.

Q4: What are some known off-target effects of this compound?

A4: While this compound is described as a highly selective ROCK inhibitor, like all kinase inhibitors, the potential for off-target effects exists, particularly at higher concentrations. It is important to include appropriate controls in your experiments to validate that the observed effects are due to ROCK inhibition.

Troubleshooting Inconsistent Results

General Troubleshooting

Q5: My experimental results with this compound are inconsistent between experiments. What are the potential causes?

A5: Inconsistent results can arise from several factors:

  • Reagent Quality and Storage: Ensure the quality and consistent storage of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes. Maintain a consistent cell culture routine.

  • Experimental Protocol: Minor variations in incubation times, reagent concentrations, or procedural steps can lead to variability. Adhere strictly to your established protocol.

  • Operator Variability: Differences in technique between individuals performing the experiment can contribute to inconsistencies.

Specific Assay Troubleshooting

Q6: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What should I check?

A6:

  • Compound Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

  • Cellular Uptake: While generally cell-permeable, issues with cellular uptake could be a factor. Ensure your experimental conditions (e.g., serum concentration in the media) are not interfering with compound entry into the cells.

  • Target Expression and Activity: Confirm that your cell line expresses ROCK at a sufficient level and that the pathway is active under your experimental conditions. You may need to stimulate the pathway (e.g., with serum or a specific agonist) to observe the inhibitory effect of this compound.

Q7: In my Western blot analysis, the phosphorylation level of MYPT1 (a downstream target of ROCK) does not decrease with this compound treatment. What could be the problem?

A7:

  • Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of MYPT1 at the correct site (e.g., Thr696 or Thr855).

  • Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins during sample preparation.

  • Loading Controls: Always include a total MYPT1 control to ensure that the total protein levels are consistent across your samples.

  • Stimulation Conditions: The basal level of MYPT1 phosphorylation might be low in your unstimulated cells. Consider stimulating the cells to increase ROCK activity and thus the dynamic range for observing inhibition.

Data Presentation

Parameter Value Assay/System Reference
Ki (human ROCK2) 36 nMIn vitro kinase assay[1]
Ki (rat ROCK2) 41 nMIn vitro kinase assay[1]
IC50 (ROCK1) 276 ± 26 nMIn vitro kinase assay (40 µM ATP)[2]
IC50 (ROCK2) 102 ± 19 nMIn vitro kinase assay (40 µM ATP)[2]
IC50 (HASMC proliferation) 122 nMMTT assay (24 hrs)[2]
IC50 (THP-1 migration) 2.5 ± 1.0 µMCell migration assay[2]
IC50 (Vasorelaxation) 122 - 280 nMIsolated arteries[1][3]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated MYPT1
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time (e.g., 1-2 hours). If necessary, stimulate the cells with an appropriate agonist to activate the Rho/ROCK pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-MYPT1 (e.g., at Thr696) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total MYPT1.

Protocol 2: In Vitro Kinase Assay for ROCK Activity
  • Assay Setup: In a 96-well plate, add the reaction buffer containing ATP and a recombinant ROCK substrate (e.g., MYPT1).

  • Inhibitor Addition: Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).

  • Kinase Reaction Initiation: Add recombinant active ROCK2 enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a colorimetric assay with a phospho-specific antibody and an HRP-conjugated secondary antibody, followed by the addition of a chromogenic substrate like TMB.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.

Visualizations

SAR407899_Signaling_Pathway GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates This compound This compound This compound->ROCK Inhibits MLC_P MLC-P MYPT1->MLC_P Dephosphorylates p_MYPT1->MLC_P Inhibition of Dephosphorylation Stress_Fibers Stress Fiber Formation Cell Contraction Motility MLC_P->Stress_Fibers MLC MLC MLC->MLC_P MLCK

Caption: this compound inhibits the RhoA/ROCK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture (e.g., HASMC, THP-1) Treatment Cell Treatment with this compound (Dose-Response) Cell_Culture->Treatment SAR407899_Prep This compound Stock Preparation (DMSO) SAR407899_Prep->Treatment Western_Blot Western Blot (p-MYPT1, Total MYPT1) Treatment->Western_Blot Migration_Assay Cell Migration Assay (e.g., Transwell) Treatment->Migration_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Data_Analysis Data Analysis (IC50 Calculation) Western_Blot->Data_Analysis Migration_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for this compound studies.

References

How to minimize SAR407899 cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SAR407899 in cell culture, with a specific focus on minimizing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It functions as an ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.[3] By inhibiting ROCK, this compound prevents the phosphorylation of downstream targets, which are involved in regulating the actin cytoskeleton. This leads to the inhibition of cellular processes such as stress fiber formation, smooth muscle contraction, and cell motility.[3]

Q2: What are the expected effects of this compound on cultured cells?

A2: At effective concentrations, this compound is expected to inhibit ROCK-mediated signaling. This can be observed as a reduction in stress fiber formation, changes in cell morphology (e.g., cell flattening or rounding), and inhibition of cell migration.[1][3] In some cell types, particularly stem cells, ROCK inhibitors like this compound can paradoxically increase cell survival by preventing dissociation-induced apoptosis (anoikis).[4][5][6][7]

Q3: Is cytotoxicity a common issue with this compound and other ROCK inhibitors?

A3: While ROCK inhibitors are often used to enhance cell survival, particularly in stem cell and primary cell cultures, cytotoxicity can occur.[4][5][6][7] This is typically a concentration-dependent effect. High concentrations of this compound can lead to antiproliferative effects and, eventually, cell death. The cytotoxic threshold can vary significantly between different cell lines and types.

Q4: What are the signs of this compound-induced cytotoxicity in cell culture?

A4: Signs of cytotoxicity can include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as excessive rounding, detachment from the culture surface, and cell shrinkage.

  • Increased number of floating cells in the culture medium.

  • Nuclear condensation and fragmentation, indicative of apoptosis.

  • Increased membrane permeability, which can be detected by viability dyes like trypan blue or propidium iodide.

Troubleshooting Guides

Issue 1: High Cell Death Observed at Expected Active Concentrations
Potential Cause Solution
Concentration Too High for the Specific Cell Line Different cell lines have varying sensitivities to ROCK inhibitors. The effective concentration for one cell line may be cytotoxic to another. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and assess both the desired inhibitory effect and cell viability.
Solvent Toxicity This compound is often dissolved in solvents like DMSO. High concentrations of the solvent in the culture medium can be toxic to cells. Ensure the final solvent concentration is at a non-toxic level (typically ≤0.5% for DMSO, but this can be cell-line dependent).[8] Always include a vehicle-only control (cells treated with the same concentration of solvent as the highest drug concentration) to assess solvent toxicity.
Compound Instability The compound may degrade in the culture medium over time, leading to the formation of toxic byproducts. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of the compound in culture medium.
Off-Target Effects At higher concentrations, the selectivity of this compound may decrease, leading to off-target effects and cytotoxicity.[1] Whenever possible, use the lowest effective concentration to achieve the desired biological effect.
Issue 2: Inconsistent or Non-Reproducible Results in Viability Assays
Potential Cause Solution
Variations in Cell Seeding Density Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a homogenous cell suspension before seeding and use a consistent and accurate method for cell counting.
Inaccurate Pipetting of Small Volumes Errors in pipetting small volumes of a high-concentration stock solution can lead to significant variations in the final concentration. Use properly calibrated pipettes and consider performing serial dilutions to avoid pipetting very small volumes.
Fluctuations in Incubation Time The duration of exposure to this compound can significantly impact cell viability. Maintain a consistent incubation time across all experiments.
Contamination Microbial contamination can affect cell health and confound the results of cytotoxicity assays. Regularly check cultures for signs of contamination and practice good aseptic technique.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory concentrations of this compound across various assays. This data can be used as a starting point for determining the appropriate concentration range for your experiments.

AssayCell Line/SystemIC50 / KiReference
ROCK1 InhibitionHumanIC50: 276 ± 26 nM[1]
ROCK2 InhibitionHumanIC50: 102 ± 19 nM[1]
ROCK2 InhibitionHumanKi: 36 ± 4 nM[2]
ROCK2 InhibitionRatKi: 41 ± 2 nM[2]
Inhibition of 5-bromodeoxyuridine incorporation-IC50: 5.0 ± 1.3 µM[1]
Inhibition of THP-1 migrationTHP-1 cellsIC50: 2.5 ± 1.0 µM[1]
VasorelaxationIsolated arteries (various species)IC50: 122 to 280 nM[2]

Experimental Protocols

Protocol: Assessing this compound Cytotoxicity using the MTT Assay

This protocol provides a general framework for determining the cytotoxic effect of this compound on a given cell line.

1. Materials:

  • Adherent cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Visualizations

G RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P->MLC Dephosphorylates Actin Actin Cytoskeleton MLC->Actin Contraction Stress Fiber Formation & Contraction Actin->Contraction This compound This compound This compound->ROCK Inhibits

Caption: Simplified Rho/ROCK signaling pathway and the inhibitory action of this compound.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (and controls) incubate1->treat incubate2 Incubate for desired duration (24-72h) treat->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate2->assay read Read plate assay->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

G start High cytotoxicity observed? check_conc Is this the lowest effective concentration? start->check_conc Yes end Continue experiment start->end No lower_conc Action: Lower this compound concentration check_conc->lower_conc No check_solvent Is the solvent control also toxic? check_conc->check_solvent Yes lower_conc->end lower_solvent Action: Lower final solvent concentration check_solvent->lower_solvent Yes check_cell_line Is the cell line known to be sensitive? check_solvent->check_cell_line No lower_solvent->end switch_cell_line Consider using a different cell line check_cell_line->switch_cell_line Yes check_cell_line->end No

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Optimizing incubation time for SAR407899 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SAR407899. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound, with a specific focus on incubation time. This compound is a potent and selective ATP-competitive Rho-kinase (ROCK) inhibitor.[1][2][3] It has demonstrated effects on the phosphorylation of myosin phosphatase, stress fiber formation, cell proliferation, and chemotaxis.[1][2][4]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.

Q1: How do I determine the optimal incubation time for this compound in my cell-based assay?

A1: The optimal incubation time is dependent on the cell type and the specific biological question.

  • For phosphorylation assays (e.g., Western Blot for p-MYPT1): A short incubation time is generally sufficient to observe the direct inhibitory effect on ROCK. A good starting point is a time-course experiment ranging from 30 minutes to 4 hours.[5]

  • For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo): A longer incubation period is typically required to see an effect on cell growth. It is recommended to perform a time-course experiment, for example, at 24, 48, and 72 hours, to determine the optimal endpoint.[5][6]

  • For functional assays (e.g., migration, stress fiber formation): The incubation time should be tailored to the kinetics of the specific cellular process being investigated. A time-course experiment is highly recommended. For instance, thrombin-induced stress fiber formation can be observed within minutes, and a pre-incubation with this compound for 1-2 hours before stimulation is a reasonable starting point.

Q2: I am not observing a dose-dependent effect of this compound. What could be the reason?

A2: Several factors could contribute to a lack of a dose-dependent response:

  • Incubation Time: The incubation time may be too short or too long. For proliferation assays, a short incubation may not be enough to see an effect, while for signaling studies, the effect might be transient. Perform a time-course experiment to identify the optimal window.

  • Compound Concentration: The concentration range might be too narrow or not in the optimal range for your cell line. The IC50 of this compound for ROCK2 is in the nanomolar range, but cellular IC50s can be higher.[1][3] Test a broader range of concentrations, for example, from 10 nM to 10 µM.

  • Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may respond differently to treatment.

  • Compound Stability: Ensure the stock solution of this compound is properly stored and that fresh dilutions are made for each experiment.

Q3: I am observing significant cytotoxicity even at low concentrations of this compound. What should I do?

A3: Unintended cytotoxicity can be a concern. Consider the following:

  • Reduce Incubation Time: High cytotoxicity might be due to prolonged exposure. A shorter incubation time may be sufficient to achieve the desired biological effect without excessive cell death.

  • Lower the Concentration Range: Your cell line might be particularly sensitive to ROCK inhibition. Test a lower range of this compound concentrations.

  • Assess Cell Viability in Parallel: When performing functional or signaling assays, it is good practice to run a parallel cell viability assay to ensure the observed effects are not simply due to cell death.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and potent ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2][3] ROCK is a downstream effector of the small GTPase RhoA and plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and smooth muscle contraction.[2] By inhibiting ROCK, this compound prevents the phosphorylation of downstream targets like Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a decrease in smooth muscle contraction and stress fiber formation.[1]

Q2: What are some key downstream targets to measure the activity of this compound?

A2: A reliable way to confirm the activity of this compound in your cellular system is to measure the phosphorylation status of a known ROCK substrate. A common and specific substrate is MYPT1 at Threonine 696 (p-MYPT1 T696).[8] A decrease in the level of p-MYPT1 (T696) upon treatment with this compound would indicate target engagement.

Q3: What are appropriate positive and negative controls for my experiments?

A3:

  • Positive Control: For signaling experiments, a known activator of the RhoA/ROCK pathway, such as thrombin or phenylephrine, can be used to stimulate the pathway before treatment with this compound.[1] Another ROCK inhibitor with a well-characterized mechanism, such as Y-27632 or fasudil, can also be used as a positive control for the inhibitory effect.[1][2]

  • Negative Control: A vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound is essential to account for any effects of the solvent on the cells.

Data Presentation

Table 1: Hypothetical Time-Course of this compound on Cell Viability
Incubation Time (hours)This compound (1 µM) % Viability (Mean ± SD)This compound (10 µM) % Viability (Mean ± SD)
2495 ± 4.288 ± 5.1
4882 ± 3.865 ± 4.9
7268 ± 5.542 ± 6.3
Table 2: Hypothetical Dose-Response of this compound on p-MYPT1 Levels (4-hour incubation)
This compound Concentration (nM)p-MYPT1 Level (% of Control) (Mean ± SD)
0 (Vehicle)100 ± 7.1
1085 ± 6.3
10042 ± 5.8
100015 ± 4.2
100008 ± 3.1

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated MYPT1 (p-MYPT1)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with desired concentrations of this compound for the determined incubation time (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-MYPT1 (T696) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total MYPT1 and a loading control like GAPDH or β-actin to normalize the data.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9][10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.

Mandatory Visualization

SAR407899_Pathway cluster_membrane Cell Membrane Receptor Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation MYPT1 MYPT1 ROCK->MYPT1 Inhibition of Phosphatase Activity Myosin_LC Myosin Light Chain ROCK->Myosin_LC Phosphorylation This compound This compound This compound->ROCK Inhibition p_Myosin_LC p-Myosin Light Chain MYPT1->p_Myosin_LC Dephosphorylation p_MYPT1 p-MYPT1 Myosin_LC->p_Myosin_LC Stress_Fibers Stress Fiber Formation p_Myosin_LC->Stress_Fibers

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (e.g., 96-well or 6-well plate) Adherence 2. Allow Cells to Adhere (Overnight Incubation) Cell_Seeding->Adherence Prepare_this compound 3. Prepare Serial Dilutions of this compound Treat_Cells 4. Add this compound to Cells Prepare_this compound->Treat_Cells Incubation 5. Incubate for Varied Time Points (e.g., 2, 4, 24, 48, 72 hours) Treat_Cells->Incubation Viability_Assay 6a. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Western_Blot 6b. Western Blot (for p-MYPT1) Incubation->Western_Blot Analyze_Viability 7a. Measure Absorbance & Calculate % Viability Viability_Assay->Analyze_Viability Analyze_Western 7b. Quantify Band Intensity & Normalize Western_Blot->Analyze_Western Optimization 8. Determine Optimal Incubation Time Analyze_Viability->Optimization Analyze_Western->Optimization

Caption: Experimental workflow for optimizing this compound incubation time.

References

Addressing poor bioavailability of SAR407899 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective Rho-kinase (ROCK) inhibitor, SAR407899, in in vivo experiments. The content is tailored to address potential challenges, with a focus on overcoming issues related to bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2] It has shown efficacy in various preclinical models of cardiovascular diseases.[1][3] The RhoA/ROCK signaling pathway is a key regulator of cellular functions such as smooth muscle contraction, stress fiber formation, and cell motility.[1] By inhibiting ROCK, this compound can induce vasodilation and has demonstrated antihypertensive effects in rodent models.[1][3]

Q2: Is poor bioavailability a known issue with this compound?

A2: Published preclinical studies have demonstrated that this compound is orally active and exhibits dose-dependent effects in vivo, suggesting sufficient oral absorption to achieve pharmacological activity.[1][3] One study noted that the efficacy of this compound as an antihypertensive agent may be attributed to "improved bioavailability, increased selectivity and potency" compared to older ROCK inhibitors.[4] However, researchers may encounter variability in exposure due to specific experimental conditions or formulation challenges. This guide provides strategies to address such issues.

Q3: What are the typical oral dose ranges for this compound in rodents?

A3: In vivo studies in rats have utilized oral doses of this compound ranging from 3 to 30 mg/kg, administered by gavage.[1] The selection of a specific dose will depend on the animal model and the intended therapeutic effect.

Q4: What is the primary signaling pathway regulated by this compound?

A4: this compound primarily targets the RhoA/ROCK signaling pathway. This pathway is activated by various extracellular stimuli that lead to the activation of RhoA. Activated RhoA then binds to and activates ROCK, which in turn phosphorylates downstream substrates to regulate cytoskeletal dynamics and cell contractility.

Data Presentation

In Vivo Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the pharmacokinetic parameters of this compound following a single oral administration in both normotensive (WKY) and spontaneously hypertensive rats (SHR).

ParameterDose (p.o.)Animal ModelValueSource
Cmax 10 mg/kgWKY Rat~1.5 µmol/LEstimated from[1]
Tmax 10 mg/kgWKY Rat~2 hoursEstimated from[1]
Cmax 10 mg/kgSHR~1.2 µmol/LEstimated from[1]
Tmax 10 mg/kgSHR~4 hoursEstimated from[1]
Absolute Bioavailability Not specified-Not available-

Note: Cmax and Tmax values are estimated from the pharmacokinetic profile graph presented in Löhn et al., Hypertension, 2009.[1] Absolute bioavailability data for this compound is not publicly available.

Troubleshooting Guide: Addressing Poor In Vivo Bioavailability

This guide provides a systematic approach to troubleshooting and potentially improving the in vivo bioavailability of this compound.

IssuePotential CauseRecommended Action
Low or no detectable plasma concentration of this compound Poor Solubility/Dissolution: this compound may not be adequately dissolved in the gastrointestinal tract.Formulation Optimization: Prepare this compound in a suitable vehicle. A suspension with a suspending agent like carboxymethylcellulose (CMC) is a common approach for poorly soluble compounds. Consider micronization of the compound to increase surface area and dissolution rate.
Inadequate Vehicle Formulation: The chosen vehicle may not be optimal for suspending or solubilizing the compound.Vehicle Screening: Test different vehicles. For hydrophobic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption.
High variability in plasma concentrations between animals Inconsistent Dosing Technique: Inaccurate gavage technique can lead to variable dosing.Refine Dosing Procedure: Ensure consistent administration technique and volume for all animals.
Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption.Standardize Feeding Schedule: Fast animals overnight before dosing, or ensure a consistent feeding schedule for all experimental groups.
Promising in vitro activity but weak in vivo efficacy First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of this compound.
Low Permeability: The compound may have poor permeability across the intestinal epithelium.Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to evaluate the permeability of this compound.

Experimental Protocols

In Vivo Oral Administration of this compound in Rats

This protocol provides a general guideline for the oral administration of this compound to rats.

1. Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium in sterile water)

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Oral gavage needles (size appropriate for rats)

  • Syringes

2. Vehicle Preparation:

  • Weigh the appropriate amount of Carboxymethylcellulose sodium (CMC-Na).

  • Slowly add the CMC-Na to sterile water while stirring continuously to avoid clumping.

  • Continue stirring until a homogenous suspension is formed.

3. This compound Formulation:

  • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.

  • Weigh the calculated amount of this compound powder.

  • Levigate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while mixing continuously to achieve the final desired concentration.

  • Ensure the final formulation is a homogenous suspension. Stir continuously before and during dosing to maintain homogeneity.

4. Dosing Procedure:

  • Accurately weigh each animal before dosing to calculate the individual dose volume.

  • Gently restrain the rat.

  • Insert the gavage needle carefully into the esophagus.

  • Administer the calculated volume of the this compound suspension slowly.

  • Observe the animal for any signs of distress after dosing.

Visualizations

Rho-Kinase (ROCK) Signaling Pathway

ROCK_Signaling_Pathway extracellular Extracellular Stimuli (e.g., Angiotensin II, Endothelin-1) gpcr GPCR extracellular->gpcr rhoa_gdp RhoA-GDP (Inactive) gpcr->rhoa_gdp Activates GEFs rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp rock ROCK rhoa_gtp->rock Binds & Activates mlcp Myosin Light Chain Phosphatase (MLCP) rock->mlcp Inhibits mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates limk LIM Kinase rock->limk Phosphorylates This compound This compound This compound->rock Inhibits p_mlc Phosphorylated MLC mlcp->p_mlc Dephosphorylates mlc->p_mlc contraction Smooth Muscle Contraction Stress Fiber Formation p_mlc->contraction cofilin Cofilin limk->cofilin Phosphorylates p_cofilin Phosphorylated Cofilin cofilin->p_cofilin actin Actin Stabilization p_cofilin->actin

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Poor Bioavailability

Troubleshooting_Workflow start Poor in vivo efficacy or high variability observed check_pk 1. Conduct Pharmacokinetic (PK) Study start->check_pk low_exposure Low systemic exposure (AUC)? check_pk->low_exposure yes_exposure Yes low_exposure->yes_exposure no_exposure No low_exposure->no_exposure formulation 2. Review Formulation Strategy yes_exposure->formulation metabolism Consider First-Pass Metabolism (e.g., microsome stability assay) no_exposure->metabolism solubility Is solubility the likely issue? formulation->solubility yes_solubility Yes solubility->yes_solubility no_solubility No solubility->no_solubility optimize_formulation 3. Optimize Formulation yes_solubility->optimize_formulation permeability Consider Permeability Issues (e.g., Caco-2 assay) no_solubility->permeability formulation_options Options: - Micronization - Amorphous solid dispersion - Lipid-based formulation (SEDDS) - Different excipients optimize_formulation->formulation_options retest_pk 4. Re-evaluate PK with new formulation optimize_formulation->retest_pk end Improved in vivo performance retest_pk->end

References

Technical Support Center: Interpreting Unexpected Phenotypes with SAR407899

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes and navigate potential challenges during experiments with SAR407899.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

Issue 1: Inconsistent or No Inhibition of ROCK Activity

Question: I am not observing the expected inhibition of downstream ROCK signaling (e.g., no change in p-MYPT1 levels) after treating my cells with this compound. What could be the reason?

Possible Causes and Solutions:

  • Compound Stability and Storage: this compound, like many small molecules, can degrade if not stored correctly. Ensure that the compound has been stored at the recommended temperature (-20°C for long-term storage) and protected from light.[1] After reconstitution in a solvent like DMSO, it is advisable to store it at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1]

  • Inhibitor Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.

  • Cell Line Specificity: The expression levels and activity of ROCK isoforms can differ between cell lines. Confirm that your chosen cell line expresses ROCK1 and/or ROCK2 and has a functional RhoA/ROCK signaling pathway.

  • Antibody Quality for Western Blotting: If you are assessing ROCK activity by measuring the phosphorylation of its substrates like MYPT1, verify the specificity and optimal dilution of your primary and secondary antibodies.[2]

  • Experimental Controls: Always include appropriate positive and negative controls in your experiments. A known ROCK activator (e.g., LPA) can be used as a positive control to ensure the pathway is active in your cells. A vehicle control (e.g., DMSO) is essential to rule out any effects of the solvent.

Issue 2: Unexpected Cellular Morphology Changes

Question: My cells have a different morphology (e.g., more rounded, loss of stress fibers) after treatment with this compound, which was not my primary endpoint. Is this a known effect?

Explanation:

Changes in cell morphology are an expected consequence of ROCK inhibition. The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton, stress fiber formation, and focal adhesions.[3] By inhibiting ROCK, this compound disrupts these processes, often leading to a more rounded cell shape and loss of stress fibers. While this may be an unexpected phenotype if you are studying a different cellular process, it is a direct result of the on-target activity of the inhibitor.

Troubleshooting Steps:

  • Dose and Time-Course: The extent of morphological changes can be dependent on the concentration of this compound and the duration of treatment. If the morphological changes are interfering with your primary assay, consider using a lower concentration or a shorter treatment time that is still sufficient to inhibit your target of interest.

  • Imaging and Quantification: Document the morphological changes using microscopy. You can quantify these changes by measuring cell area, circularity, or by staining for F-actin to visualize the cytoskeleton.

Issue 3: Paradoxical Increase in Cell Migration or Invasion

Question: I expected this compound to inhibit cell migration/invasion, but I am observing an increase in my experiments. Is this a valid result?

Explanation:

While ROCK inhibitors are generally expected to decrease cell migration and invasion by disrupting the contractile machinery of the cell, some studies have reported a paradoxical increase in migration and invasion in certain cancer cell lines.[4][5] This can be due to a switch from an amoeboid to a mesenchymal mode of migration, which is less dependent on ROCK-mediated contractility and more reliant on other signaling pathways like Rac1.[4][5]

Troubleshooting and Further Investigation:

  • Confirm the Result: Repeat the experiment with careful controls to ensure the result is reproducible.

  • Investigate the Mechanism: If the paradoxical effect is consistent, it may represent a genuine biological phenomenon in your specific cell model. You can investigate this further by:

    • Examining the activity of other Rho GTPases like Rac1 and Cdc42.

    • Using inhibitors of other pathways involved in mesenchymal migration (e.g., PI3K inhibitors) in combination with this compound.[4]

  • Cell Line Context: The effect of ROCK inhibition on migration and invasion is highly context-dependent. The specific genetic and signaling background of your cell line will determine the outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[6][7][8][9] It acts on both ROCK1 and ROCK2 isoforms. By inhibiting ROCK, this compound prevents the phosphorylation of downstream targets like Myosin Phosphatase Target subunit 1 (MYPT1), which leads to a decrease in myosin light chain phosphorylation and subsequent smooth muscle relaxation and vasodilation.[7]

Q2: What are the known off-target effects of this compound?

A2: this compound is reported to be highly selective for ROCK kinases.[6][7] However, like any kinase inhibitor, the possibility of off-target effects exists, especially at higher concentrations. It is always recommended to use the lowest effective concentration to minimize potential off-target activities.

Q3: Can this compound affect cell viability and proliferation?

A3: The effects of ROCK inhibitors on cell viability and proliferation can be cell-type dependent. In some cases, ROCK inhibitors have been shown to be beneficial for cell viability, particularly in the context of single-cell dissociation of stem cells.[10][11][12] In other cell types, high concentrations or prolonged exposure may lead to reduced proliferation or even cytotoxicity. It is advisable to perform a cell viability assay (e.g., MTS or MTT) to determine the effect of this compound on your specific cell line at the concentrations you plan to use.

Q4: What are some common in vivo side effects of ROCK inhibitors that I should be aware of for my animal studies?

A4: The most common side effect of systemic administration of ROCK inhibitors is hypotension due to their vasodilatory effects.[6] In ocular applications, conjunctival hyperemia (redness) is a frequent side effect.[13][14][15] When designing in vivo experiments, it is important to carefully monitor blood pressure and other relevant physiological parameters.

Quantitative Data Summary

Parameter Value Target Species Reference
Ki 36 nMROCK2Human[6][7][8][9]
Ki 41 nMROCK2Rat[6][7][8]
IC50 135 nMROCK2-[8][9]
IC50 (Vasorelaxation) 122 - 280 nM-Various[7]

Experimental Protocols

1. Western Blotting for Phosphorylated MYPT1 (p-MYPT1)

This protocol is a general guideline for detecting the phosphorylation of MYPT1 at Threonine 696, a direct substrate of ROCK.

  • Cell Lysis:

    • Treat cells with this compound at the desired concentration and for the appropriate duration.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Sample Preparation:

    • Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-MYPT1 (Thr696) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an antibody for total MYPT1 as a loading control.

2. In Vitro Kinase Assay for ROCK Activity

This protocol describes a general method to measure the kinase activity of ROCK in the presence of this compound.

  • Assay Setup:

    • Use a 96-well plate pre-coated with a ROCK substrate, such as recombinant MYPT1.[6][8][9]

    • Prepare a reaction buffer containing ATP and MgCl2.

  • Kinase Reaction:

    • Add purified active ROCK enzyme to the wells.

    • Add this compound at various concentrations (and a vehicle control).

    • Initiate the reaction by adding the ATP/MgCl2 buffer.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction.

    • Wash the wells.

    • Add a primary antibody that specifically detects the phosphorylated substrate (e.g., anti-p-MYPT1).

    • Incubate and wash.

    • Add an HRP-conjugated secondary antibody.

    • Incubate and wash.

    • Add a colorimetric or chemiluminescent substrate (e.g., TMB).

    • Measure the absorbance or luminescence using a plate reader.

3. Cell Migration (Wound Healing) Assay

This protocol outlines a common method to assess the effect of this compound on cell migration.

  • Cell Seeding:

    • Seed cells in a multi-well plate and grow them to a confluent monolayer.

  • Wound Creation:

    • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

    • Wash the cells gently with media to remove detached cells.

  • Treatment:

    • Add fresh media containing this compound at the desired concentration (and a vehicle control).

  • Image Acquisition:

    • Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Measure the area of the wound at each time point.

    • Calculate the rate of wound closure to determine the effect of this compound on cell migration.

Visualizations

SAR407899_Signaling_Pathway cluster_phosphatase Myosin Light Chain Phosphatase Complex Extracellular_Signal Extracellular Signal (e.g., LPA, Thrombin) GPCR GPCR Extracellular_Signal->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates (minor pathway) This compound This compound This compound->ROCK MLC_Pase MLC Phosphatase p_MYPT1 p-MYPT1 (Inactive) p_MLC p-MLC MLC_Pase->p_MLC Dephosphorylates MLC->p_MLC p_MLC->MLC Actin_Myosin Actin-Myosin Interaction p_MLC->Actin_Myosin Cellular_Effects Stress Fibers, Contraction, Migration Actin_Myosin->Cellular_Effects

Caption: this compound inhibits the RhoA/ROCK signaling pathway.

Experimental_Workflow start Start: Hypothesis on This compound's effect dose_response 1. Determine Optimal Dose (Cell Viability/p-MYPT1 Assay) start->dose_response primary_assay 2. Perform Primary Assay (e.g., Migration, Contraction) dose_response->primary_assay data_collection 3. Collect and Analyze Data primary_assay->data_collection expected_result Expected Result? data_collection->expected_result publish Conclusion & Publication expected_result->publish Yes troubleshoot 4. Troubleshoot Experiment (Consult this Guide) expected_result->troubleshoot No re_evaluate Re-evaluate Hypothesis/ Experimental Design troubleshoot->re_evaluate re_evaluate->dose_response

Caption: A general experimental workflow for using this compound.

Troubleshooting_Tree start Unexpected Result Observed q1 Is it a known on-target effect? (e.g., morphology change) start->q1 a1_yes Document as on-target effect. Adjust dose if needed. q1->a1_yes Yes q2 Is it a paradoxical effect? (e.g., increased migration) q1->q2 No end Consult further literature or technical support. a1_yes->end a2_yes Investigate alternative pathways (e.g., Rac1 activation). q2->a2_yes Yes q3 Is it a lack of effect? q2->q3 No a2_yes->end a3_yes Check compound stability, dose, controls, and reagents. q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision tree for troubleshooting unexpected results.

References

Long-term stability of SAR407899 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability of SAR407899 stock solutions. It includes troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.

Long-Term Stability of this compound Stock Solutions

Proper storage of this compound stock solutions is critical for maintaining their stability and efficacy. The following table summarizes the recommended storage conditions and stability data for this compound in both solid form and in solvent.

FormStorage TemperatureDurationSolvent
Powder -20°C3 years-
4°C2 years-
In Solvent -80°C2 yearsDMSO
-20°C1 yearDMSO

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and storage of this compound stock solutions.

Question: My this compound powder is difficult to dissolve in DMSO. What should I do?

Answer:

If you are experiencing difficulty dissolving this compound powder, consider the following steps:

  • Warming: Gently warm the solution to 37°C. This can help increase the solubility of the compound.

  • Vortexing: Vigorously vortex the solution for several minutes to ensure thorough mixing.

  • Sonication: Use a sonicator bath for 5-10 minutes to aid in the dissolution of the powder.

  • Fresh DMSO: Ensure you are using anhydrous (dry) DMSO, as absorbed moisture can reduce the solubility of compounds.

Question: I observed precipitation in my this compound stock solution after storage. Can I still use it?

Answer:

Precipitation can occur, especially with changes in temperature or if the solution is supersaturated. To address this:

  • Re-dissolve: Warm the vial to room temperature and vortex or sonicate until the precipitate is fully dissolved.

  • Visual Inspection: Always visually inspect the solution to ensure all precipitate has dissolved before use in an experiment.

  • Lower Concentration: If precipitation is a recurring issue, consider preparing a new stock solution at a slightly lower concentration.

Question: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?

Answer:

This is a common phenomenon known as "solvent-shifting" where the compound is less soluble in the final aqueous environment. To mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in the aqueous medium.

  • Pre-warm Medium: Ensure your buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

  • Stirring: Slowly add the stock solution to the aqueous medium while gently stirring or vortexing.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup low (typically ≤0.5%) to minimize both solubility issues and potential solvent-induced effects on cells.

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound Stock Solutions

This protocol outlines a general procedure to assess the long-term stability of this compound stock solutions using High-Performance Liquid Chromatography (HPLC).

1. Preparation of this compound Stock Solution:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
  • Aliquot the stock solution into multiple single-use, light-protected tubes to avoid repeated freeze-thaw cycles.

2. Storage Conditions:

  • Store the aliquots at the desired long-term storage temperatures: -20°C and -80°C.
  • Store a separate set of aliquots at 4°C and room temperature as stress conditions.

3. Time Points for Analysis:

  • Establish a schedule for stability testing at various time points (e.g., 0, 1, 3, 6, 12, and 24 months).

4. Sample Analysis by HPLC:

  • At each time point, retrieve one aliquot from each storage condition.
  • Allow the aliquot to thaw completely at room temperature.
  • Prepare a working solution by diluting the stock in a suitable mobile phase.
  • Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
  • Key parameters to monitor include:
  • Purity: Assess the percentage of the parent compound.
  • Concentration: Quantify the amount of this compound remaining.
  • Degradation Products: Identify and quantify any new peaks that appear over time.

5. Data Analysis:

  • Compare the HPLC chromatograms from each time point to the initial (time 0) sample.
  • A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
  • Determine the shelf-life based on the time it takes for the concentration or purity to drop below an acceptable threshold (e.g., 90% of the initial value).

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Stock Solution in DMSO aliquot Aliquot into Single-Use Tubes prep->aliquot store Store at Different Temperatures (-80°C, -20°C, 4°C, RT) aliquot->store timepoint Collect Aliquots at Scheduled Time Points store->timepoint hplc Analyze by Stability-Indicating HPLC timepoint->hplc data Analyze Data for Purity, Concentration, and Degradants hplc->data shelf_life Determine Shelf-Life data->shelf_life

Caption: Workflow for assessing the long-term stability of this compound stock solutions.

G cluster_troubleshooting Troubleshooting Stock Solution Precipitation start Precipitate Observed in This compound Stock Solution check_dissolved Was the compound fully dissolved initially? start->check_dissolved redissolve Warm, Vortex, or Sonicate to Re-dissolve check_dissolved->redissolve No new_stock Prepare a new, possibly more dilute, stock solution. check_dissolved->new_stock Yes check_again Is the precipitate gone? redissolve->check_again use_solution Solution is ready for use. Consider aliquoting. check_again->use_solution Yes check_again->new_stock No

Caption: Logical steps for troubleshooting precipitation in this compound stock solutions.

G cluster_pathway This compound Mechanism of Action: ROCK Signaling Pathway RhoA RhoA-GTP (Active) ROCK ROCK (Rho-associated kinase) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits This compound This compound This compound->ROCK Inhibits pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC Dephosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: this compound inhibits ROCK, leading to increased MLCP activity and smooth muscle relaxation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions.

Q2: How should I store the solid form of this compound?

A2: The solid powder of this compound should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: It is highly recommended to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to precipitation and potential degradation of the compound.

Q4: Is this compound light-sensitive?

Q5: What are the signs of this compound degradation?

A5: Signs of degradation can include a change in the color or clarity of the stock solution, the appearance of new peaks in an HPLC analysis, or a decrease in the biological activity of the compound in your experiments. If you suspect degradation, it is best to prepare a fresh stock solution.

Technical Support Center: Managing Variability in Animal Studies with SAR407899

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SAR407899 in animal studies. Our aim is to help you manage and understand potential sources of variability in your experiments, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2][3][4] It demonstrates high affinity for both ROCK1 and ROCK2 isoforms.[5][6] The primary mechanism of action involves the inhibition of the RhoA/ROCK signaling pathway, which plays a crucial role in vascular smooth muscle contraction, cell adhesion, and motility.[1][3] By inhibiting ROCK, this compound leads to vasodilation and a reduction in blood pressure.[1][7]

Q2: In which animal models has this compound been shown to be effective?

A2: this compound has demonstrated antihypertensive effects in a variety of rodent models of hypertension. These include spontaneously hypertensive rats (SHR), stroke-prone SHR (SHR-SP), L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertensive rats, and deoxycorticosterone acetate (DOCA)-salt hypertensive rats.[7][8] Its efficacy has been shown to be superior to other ROCK inhibitors like fasudil and Y-27632 in some models.[1][3]

Q3: What is the recommended dose range for this compound in animal studies?

A3: In vivo studies have typically used oral (p.o.) doses ranging from 3 to 30 mg/kg.[1][3][7] The specific dose should be optimized based on the animal model, the severity of hypertension, and the intended therapeutic effect. A dose-dependent reduction in blood pressure has been observed within this range.[7][8]

Q4: How should this compound be prepared for administration?

A4: For oral administration, this compound can be formulated as a suspension. For in vitro studies, it can be dissolved in dimethyl sulfoxide (DMSO).[3] It is crucial to ensure the formulation is appropriate for the route of administration and the animal species.

Troubleshooting Guide

High variability in animal studies can obscure true experimental outcomes. Below are common issues encountered when working with this compound and potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
High variability in blood pressure readings between animals in the same treatment group. Animal Strain and Genetics: Different rat or mouse strains can exhibit varying sensitivities to antihypertensive drugs.[2][9] Even substrains of the same model (e.g., different SHR lines) can have significant genetic differences.[2] Animal Handling and Stress: Restraint and handling for blood pressure measurements can cause significant stress-induced fluctuations in blood pressure and heart rate.[4] Environmental Factors: Differences in housing conditions, such as cage density, lighting, and noise levels, can impact stress and cardiovascular parameters.[10]Standardize Animal Model: Use a well-characterized and consistent animal strain from a reputable supplier. Clearly report the specific strain and substrain in your methodology. Acclimatize Animals: Allow for an adequate acclimatization period (typically 1-2 weeks) before starting the experiment. Refine Measurement Techniques: If using tail-cuff plethysmography, ensure animals are well-trained to the procedure to minimize stress. Consider using telemetry for continuous and stress-free blood pressure monitoring.[4] Control Environment: Maintain consistent environmental conditions for all animals throughout the study.
Inconsistent or weaker than expected antihypertensive effect of this compound. Dosing Regimen: The dose may be too low for the specific animal model or the dosing frequency may be inadequate to maintain therapeutic drug levels.[11] Dietary Factors: The salt content of the diet can significantly influence blood pressure and the response to antihypertensive agents, particularly in salt-sensitive models like the Dahl salt-sensitive rat.[1][12][13] Route of Administration: Improper oral gavage technique can lead to incomplete dosing or aspiration.Optimize Dosing: Conduct a dose-response study to determine the optimal dose for your specific model and experimental conditions. Consider the pharmacokinetic profile of this compound to establish an appropriate dosing frequency.[14] Standardize Diet: Use a standardized diet with a known and consistent salt content for all experimental groups. This is especially critical in hypertension studies. Ensure Proper Administration: Ensure all personnel are proficient in the chosen administration technique. For oral gavage, verify correct placement to ensure the full dose reaches the stomach.
Unexpected off-target effects or toxicity. High Dose: The dose of this compound may be in the toxic range for the chosen animal model. While generally well-tolerated, high doses of any compound can lead to adverse effects.[8] Vehicle Effects: The vehicle used to dissolve or suspend this compound could have its own biological effects.Dose De-escalation: If toxicity is observed, reduce the dose to a lower, effective concentration. Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of the vehicle from those of this compound.
Variability in markers of end-organ damage (e.g., cardiac hypertrophy, renal fibrosis). Duration of Study: The study duration may be insufficient to observe significant changes in end-organ damage, or conversely, too long, leading to advanced disease states that are less responsive to treatment. Age and Sex of Animals: The age and sex of the animals can influence the development of end-organ damage and the response to therapy.[2]Appropriate Study Timeline: Base the study duration on established literature for the specific animal model and the expected progression of end-organ damage. Consistent Demographics: Use animals of the same age and sex within an experiment. If studying both sexes, analyze the data separately.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetSpeciesAssayValueReference
ROCK2HumanKi36 nM[1][2][3]
ROCK2RatKi41 nM[1][2][3]
ROCK2HumanIC50135 nM[3][4]
VasorelaxationVariousIC50122 - 280 nM[1][3]

Table 2: In Vivo Antihypertensive Efficacy of this compound (Oral Administration)

Animal ModelDose Range (mg/kg)EffectReference
Spontaneously Hypertensive Rat (SHR)3 - 30Dose-dependent reduction in blood pressure[7]
L-NAME Hypertensive Rat3 - 10Reduction in blood pressure[7][8]
DOCA-Salt Hypertensive Rat3 - 10Reduction in blood pressure[7][8]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

  • Animals: Male SHRs, 14-16 weeks of age.

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Blood Pressure Measurement: Train animals to the tail-cuff method for blood pressure measurement for 3-5 days before the study begins. Alternatively, use telemetry for continuous monitoring.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound 3 mg/kg, 10 mg/kg, 30 mg/kg).

  • Administration: Administer this compound or vehicle orally (p.o.) once daily for the duration of the study (e.g., 4 weeks).

  • Data Collection: Measure systolic blood pressure and heart rate at regular intervals (e.g., weekly or daily).

  • Terminal Procedures: At the end of the study, collect blood and tissues (e.g., heart, kidneys, aorta) for further analysis (e.g., histology, gene expression).

Protocol 2: In Vitro Vasorelaxation Assay

  • Tissue Preparation: Isolate thoracic aortic rings from rats.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Pre-contraction: Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or U46619).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.

  • Data Analysis: Record the relaxation response at each concentration and calculate the IC50 value.

Mandatory Visualizations

SAR407899_Mechanism_of_Action cluster_upstream Upstream Activation cluster_rock_signaling ROCK Signaling Cascade cluster_inhibition Inhibition by this compound Agonist Agonists (e.g., Angiotensin II, Endothelin-1) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR GEF RhoGEF GPCR->GEF RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK Activates GEF->RhoA_GDP Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Phospho_MLC Phosphorylated MLC MLCP->Phospho_MLC Dephosphorylates Contraction Smooth Muscle Contraction Phospho_MLC->Contraction This compound This compound This compound->ROCK Inhibits

Caption: Mechanism of action of this compound in the RhoA/ROCK signaling pathway.

Experimental_Workflow_this compound cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Analysis & Interpretation SelectModel Select Animal Model (e.g., SHR, DOCA-salt) DetermineDose Determine Dose Regimen (3-30 mg/kg p.o.) SelectModel->DetermineDose DefineEndpoints Define Primary & Secondary Endpoints (e.g., BP, Fibrosis) DetermineDose->DefineEndpoints Acclimatization Animal Acclimatization & Baseline Measurements DefineEndpoints->Acclimatization Treatment This compound or Vehicle Administration Acclimatization->Treatment Monitoring In-life Monitoring (e.g., Blood Pressure, Body Weight) Treatment->Monitoring TissueCollection Terminal Tissue Collection & Processing Monitoring->TissueCollection DataAnalysis Biochemical & Histological Analysis TissueCollection->DataAnalysis Interpretation Statistical Analysis & Interpretation of Results DataAnalysis->Interpretation

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic HighVariability High Data Variability? CheckModel Review Animal Model & Strain Consistency HighVariability->CheckModel Yes CheckProcedures Review Handling & Measurement Procedures HighVariability->CheckProcedures CheckEnvironment Assess Environmental Factors HighVariability->CheckEnvironment WeakEffect Weak/No Effect? CheckDose Verify Dose Calculation & Administration WeakEffect->CheckDose Yes CheckFormulation Assess Drug Formulation & Stability WeakEffect->CheckFormulation CheckDiet Review Animal Diet (esp. Salt Content) WeakEffect->CheckDiet

Caption: Logical troubleshooting guide for common issues in this compound studies.

References

Validation & Comparative

A Head-to-Head Comparison of the ROCK Inhibitors SAR407899 and Y-27632 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological tools for studying the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, SAR407899 and Y-27632 have emerged as prominent inhibitors. Both compounds are pivotal in elucidating the multifaceted roles of ROCK in cellular processes such as contraction, motility, and proliferation. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.

Mechanism of Action

Both this compound and Y-27632 are potent and selective inhibitors of ROCK1 and ROCK2.[1] They act as ATP-competitive inhibitors, binding to the kinase domain of the ROCK enzymes and preventing the phosphorylation of downstream substrates.[2][3] This inhibition ultimately leads to a reduction in smooth muscle contraction, stress fiber formation, and cell motility.[2]

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data comparing the potency and efficacy of this compound and Y-27632.

Table 1: In Vitro Potency of this compound and Y-27632

ParameterThis compoundY-27632Reference
Ki (human ROCK2) 36 nM114 nM[4]
Ki (rat ROCK2) 41 nMNot Reported[2]
Ki (ROCK1) Not Reported220 nM[1]
Ki (ROCK2) Not Reported300 nM[1]
IC50 (ROCK-2) 135 nMNot Reported[5][6]

Table 2: Comparative Efficacy in Functional Assays

AssayThis compoundY-27632Experimental ModelReference
ET-1-Induced Vasoconstriction (% of control) 23 ± 5%48 ± 6%Human Renal Resistance Arteries[7]
Antihypertensive Effect Superior-Rodent Models of Hypertension[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this comparison are provided below.

Vasoconstriction Assay in Isolated Arteries

This protocol is designed to measure the effect of ROCK inhibitors on agonist-induced vasoconstriction in isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., renal or coronary arteries)

  • Wire myograph

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Vasoconstrictor agent (e.g., Endothelin-1, Phenylephrine)

  • This compound and Y-27632 stock solutions

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Arterial segments are dissected and mounted on a wire myograph in a bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.

  • The arterial rings are stretched to their optimal passive tension and allowed to equilibrate.

  • A cumulative concentration-response curve to a vasoconstrictor agent (e.g., Endothelin-1) is established to determine the maximal contraction.

  • After washout and re-equilibration, the arteries are pre-incubated with either this compound, Y-27632, or vehicle for a specified period.

  • The cumulative concentration-response to the vasoconstrictor is repeated in the presence of the inhibitor.

  • The contractile responses are recorded, and the inhibitory effect is calculated as the percentage reduction in the maximal contraction compared to the control.

Measurement of Myosin Phosphatase Target Subunit 1 (MYPT1) Phosphorylation

This protocol describes a method to assess ROCK activity by measuring the phosphorylation of its direct substrate, MYPT1, via Western blotting.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells, HeLa cells)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total MYPT1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cells are serum-starved and then treated with a ROCK activator (e.g., thrombin, LPA) in the presence or absence of varying concentrations of this compound or Y-27632.

  • Following treatment, cells are washed with ice-cold PBS and lysed.

  • Protein concentration in the lysates is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with the primary antibody against phospho-MYPT1.

  • After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

  • The signal is detected using a chemiluminescent substrate.

  • The membrane is stripped and re-probed for total MYPT1 and a loading control to normalize the data.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow.

ROCK_Signaling_Pathway GPCR GPCR / Other Receptors RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activator Signal (e.g., ET-1, Thrombin) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP p-MLCP (Inactive) MLC->pMLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Contraction Smooth Muscle Contraction Cell Motility Actin_Cytoskeleton->Contraction Inhibitor This compound / Y-27632 Inhibitor->ROCK

Caption: The ROCK signaling pathway and points of inhibition.

Experimental_Workflow start Start: Select Experimental Model (e.g., Isolated Arteries, Cultured Cells) treatment Treatment Groups: 1. Vehicle (Control) 2. This compound 3. Y-27632 start->treatment assay Perform Functional Assay (e.g., Vasoconstriction, Migration) treatment->assay biochemical Perform Biochemical Assay (e.g., Western Blot for p-MYPT1) treatment->biochemical data Data Acquisition and Analysis assay->data biochemical->data comparison Comparative Efficacy Analysis data->comparison

Caption: A generalized experimental workflow for comparing ROCK inhibitors.

Conclusion

Both this compound and Y-27632 are indispensable tools for investigating the ROCK signaling pathway. The available data suggests that this compound exhibits greater potency in inhibiting ROCK activity, leading to more pronounced effects in preclinical models of vasoconstriction and hypertension.[2][7] For researchers seeking a more potent inhibitor with potentially greater in vivo efficacy, this compound may be the preferred choice. However, Y-27632 remains a widely used and well-characterized inhibitor suitable for a broad range of applications. The selection of the appropriate inhibitor should be guided by the specific experimental context, including the model system, desired concentration range, and the specific research question being addressed.

References

A Head-to-Head Comparison of SAR407899 with Other ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Rho-kinase (ROCK) inhibitor SAR407899 with other well-known ROCK inhibitors, namely fasudil and Y-27632. The information is compiled from publicly available experimental data to assist researchers in evaluating the performance and characteristics of these compounds.

Introduction to ROCK Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a variety of cellular processes, including cell adhesion, motility, proliferation, and smooth muscle contraction.[1] They are key downstream effectors of the small GTPase RhoA. Dysregulation of the RhoA/ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders like hypertension, making ROCK an attractive therapeutic target.[1][2] ROCK inhibitors interfere with this pathway, leading to effects such as vasodilation and reduced cell migration.[3]

Comparative Performance Data

The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a direct comparison of this compound with fasudil and Y-27632.

Table 1: In Vitro Potency and Selectivity
InhibitorTargetKᵢ (nM)IC₅₀ (nM)Selectivity Notes
This compound Human ROCK2 36 ± 4 [4]102 ± 19 [4]Highly selective against a panel of 117 other kinases and receptors.[5] Does not significantly distinguish between ROCK1 and ROCK2.[4]
Rat ROCK2 41 ± 2 [4]-
Human ROCK1 -276 ± 26 [4]
FasudilHuman ROCK2271 ± 14[4]-Approximately 8-fold less potent than this compound.[5] Does not significantly distinguish between ROCK1 and ROCK2.[4]
Y-27632Human ROCK2114 ± 11[4]-Approximately 3-fold less potent than this compound.[4] Does not significantly distinguish between ROCK1 and ROCK2.[4]
Table 2: In Vitro Functional Assays
AssayThis compound (IC₅₀)Fasudil (IC₅₀)Y-27632 (IC₅₀)Species/Cell Line
Inhibition of THP-1 Monocyte Chemotaxis2.5 ± 1.0 µM[4]>25 µM[4]5.0 ± 1.0 µM[4]Human THP-1 cells
Relaxation of Pre-contracted Arteries122 - 280 nM[5]--Mouse, rat, rabbit, pig, human
Table 3: In Vivo Antihypertensive Effects
InhibitorAnimal ModelDose Range (p.o.)Key Findings
This compound Rodent models of hypertension3 - 30 mg/kgSuperior antihypertensive effect compared to fasudil and Y-27632.[5][6]
FasudilRodent models of hypertension-Less potent antihypertensive effect compared to this compound.[5]
Y-27632Rodent models of hypertension-Less potent antihypertensive effect compared to this compound.[5]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.

cluster_upstream Upstream Activation cluster_rock_activation ROCK Activation cluster_downstream Downstream Effects Agonist Agonist (e.g., Angiotensin II, Endothelin-1) GPCR GPCR Agonist->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GTP for GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP for GDP ROCK ROCK RhoA_GTP->ROCK MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation (Inhibition) MLC MLC ROCK->MLC Phosphorylation MLCP MLCP (Inactive) MYPT1->MLCP pMLC p-MLC MLCP->pMLC Dephosphorylation MLC->pMLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Contraction Smooth Muscle Contraction Stress Fiber Formation Actin_Myosin->Contraction Inhibitor This compound Fasudil Y-27632 Inhibitor->ROCK

Caption: Simplified ROCK signaling pathway illustrating the points of intervention by ROCK inhibitors.

cluster_workflow General Experimental Workflow: In Vitro ROCK Inhibition Assay start Start prepare_reagents Prepare Reagents: - Recombinant ROCK enzyme - Substrate (e.g., MYPT1) - ATP - Assay Buffer - Test Inhibitors (this compound, etc.) start->prepare_reagents add_enzyme Add ROCK enzyme and inhibitor to microplate wells prepare_reagents->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate reaction with ATP and substrate pre_incubate->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_phos Detect substrate phosphorylation (e.g., ELISA with anti-phospho-antibody) stop_reaction->detect_phos analyze_data Analyze Data: Calculate IC₅₀ values detect_phos->analyze_data end End analyze_data->end

Caption: Generalized workflow for an in vitro ROCK enzymatic activity assay.

Experimental Protocols

The following are representative protocols for key experiments used to characterize ROCK inhibitors. These are generalized methodologies based on standard practices and published literature.

ROCK Enzymatic Activity Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ROCK.

  • Objective: To determine the IC₅₀ or Kᵢ of an inhibitor against a specific ROCK isoform.

  • Principle: A recombinant ROCK enzyme is incubated with its substrate (e.g., a peptide derived from MYPT1) and ATP. The inhibitor's effect on the phosphorylation of the substrate is measured.

  • Materials:

    • Recombinant human ROCK1 or ROCK2

    • Substrate (e.g., MYPT1 peptide)

    • ATP

    • Assay buffer (containing MgCl₂)

    • Test inhibitors (this compound, fasudil, Y-27632) dissolved in DMSO

    • 96-well microplate

    • Detection antibody (e.g., anti-phospho-MYPT1)

    • Secondary antibody conjugated to HRP

    • Substrate for HRP (e.g., TMB)

    • Stop solution

  • Procedure:

    • Coat a 96-well plate with the ROCK substrate.

    • Add the ROCK enzyme to the wells.

    • Add serial dilutions of the test inhibitors to the wells and pre-incubate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction.

    • Wash the plate to remove unbound reagents.

    • Add the primary antibody that specifically recognizes the phosphorylated substrate and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody and incubate.

    • Wash the plate and add the TMB substrate.

    • Stop the colorimetric reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Inhibition of MYPT1 Phosphorylation (Cell-Based Assay)

This assay assesses the inhibitor's ability to block ROCK activity within a cellular context.

  • Objective: To confirm the on-target effect of the ROCK inhibitor in cells by measuring the phosphorylation of a direct downstream target.

  • Principle: Cultured cells are stimulated to activate the RhoA/ROCK pathway, leading to the phosphorylation of MYPT1. The effect of the inhibitor on this phosphorylation event is quantified, typically by Western blotting.

  • Materials:

    • Cultured cells (e.g., HeLa cells, vascular smooth muscle cells)

    • Cell culture medium and supplements

    • Stimulant (e.g., thrombin, phenylephrine)

    • Test inhibitors

    • Lysis buffer with phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-MYPT1 (Thr696) and anti-total MYPT1

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in culture plates and grow to a suitable confluency.

    • Pre-treat the cells with various concentrations of the ROCK inhibitor for a specified time.

    • Stimulate the cells with an agonist to activate the ROCK pathway.

    • Lyse the cells in lysis buffer containing phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-MYPT1.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total MYPT1 to normalize for protein loading.

    • Quantify the band intensities to determine the level of inhibition.

Cell Migration Assay (Transwell or Wound Healing)

This assay evaluates the effect of ROCK inhibitors on cell motility.

  • Objective: To measure the impact of inhibitors on the migratory capacity of cells, a process highly dependent on cytoskeletal dynamics regulated by ROCK.

  • Principle (Transwell Assay): Cells are placed in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. The number of migrated cells is quantified.

  • Procedure (Transwell Assay):

    • Seed cells in the upper chamber of a transwell insert in serum-free medium containing the test inhibitor.

    • Add a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for a period that allows for cell migration (e.g., 24 hours).

    • Remove non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Count the number of stained cells in several microscopic fields.

  • Principle (Wound Healing Assay): A "scratch" or wound is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.

  • Procedure (Wound Healing Assay):

    • Grow cells to a confluent monolayer in a culture plate.

    • Create a scratch in the monolayer with a pipette tip.

    • Wash with PBS to remove dislodged cells.

    • Add fresh medium containing the test inhibitor.

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).

    • Measure the area of the wound at each time point to quantify the rate of wound closure.

Smooth Muscle Contraction Assay (Ex Vivo)

This assay measures the vasorelaxant properties of ROCK inhibitors on isolated arterial rings.

  • Objective: To assess the functional effect of ROCK inhibitors on vascular smooth muscle tone.

  • Principle: Arterial rings are mounted in an organ bath and pre-contracted with an agonist. The ability of the inhibitor to induce relaxation is measured.

  • Procedure:

    • Isolate arteries (e.g., aorta, mesenteric artery) from an animal model.

    • Cut the arteries into small rings.

    • Mount the rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

    • Connect the rings to a force transducer to record isometric tension.

    • Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine, endothelin-1).

    • Add cumulative concentrations of the test inhibitor to the bath.

    • Record the relaxation response at each concentration.

    • Calculate the percentage of relaxation relative to the pre-contracted tension and determine the IC₅₀ value.

Conclusion

The available data indicates that this compound is a potent and selective ROCK inhibitor with superior in vitro and in vivo activity compared to the first-generation inhibitors fasudil and Y-27632.[4][5] Its high potency in inhibiting ROCK enzymatic activity translates into robust functional effects, including the inhibition of cell migration and potent vasorelaxation, leading to a significant antihypertensive effect in animal models.[4][5][6] These characteristics position this compound as a valuable tool for preclinical research into the therapeutic potential of ROCK inhibition in a variety of diseases. Researchers should consider the specific requirements of their experimental models when selecting a ROCK inhibitor, with this compound offering a highly potent option for studies where strong and selective ROCK inhibition is desired.

References

Validating SAR407899's Selectivity for ROCK1 vs ROCK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SAR407899's in vitro selectivity for Rho-associated coiled-coil containing protein kinase 1 (ROCK1) versus ROCK2. We present supporting experimental data for this compound and other common ROCK inhibitors, detail the methodologies for key experiments, and visualize relevant biological pathways and workflows.

Introduction to this compound and ROCK Inhibition

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[1] They play a crucial role in regulating cellular functions such as smooth muscle contraction, stress fiber formation, and cell motility.[2][3] The structural similarity between the kinase domains of ROCK1 and ROCK2, which share 92% homology, presents a significant challenge for developing isoform-selective inhibitors.[1]

This compound is a potent, ATP-competitive inhibitor of ROCK.[2][4] It has demonstrated antihypertensive activity in various preclinical models and has been investigated for its therapeutic potential in cardiovascular diseases.[3][5][6] Understanding its selectivity profile is critical for predicting its biological effects and potential therapeutic window.

Comparative Inhibitor Performance

The following table summarizes the in vitro potency and selectivity of this compound against ROCK1 and ROCK2, benchmarked against other well-characterized ROCK inhibitors. This compound demonstrates a modest preference for ROCK2 over ROCK1.

InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity (Fold)Reference
This compound 276 ± 26102 ± 19~2.7x for ROCK2[7][8]
Y-27632Ki = 220Ki = 300~1.4x for ROCK1[9][10]
Fasudil (active metabolite Hydroxyfasudil)730720Non-selective[11]
RKI-144714.56.2~2.3x for ROCK2[12][13][14]
GSK429286A1463~4.5x for ROCK1[11][15]
Belumosudil (KD025)24,000105>200x for ROCK2[16][17]

Note: Some sources report conflicting IC50 values for this compound, with ROCK1 at 102 nM and ROCK2 at 276 nM.[18][19] The values presented here are from vendor technical data sheets providing standard deviations.

Signaling Pathway and Experimental Workflows

To validate inhibitor selectivity, a combination of biochemical and cell-based assays is essential. Below are diagrams illustrating the core signaling pathway and standard experimental workflows.

ROCK_Signaling_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates MLCP) MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin Actin Polymerization (Stress Fibers) Cofilin->Actin Inhibits Polymerization Contraction Cell Contraction & Motility Actin->Contraction MLCP Myosin Light Chain Phosphatase (MLCP) MYPT1->MLCP P_MLC p-MLC MLCP->P_MLC Dephosphorylates MLC->P_MLC Phosphorylated P_MLC->Contraction P_MYPT1 p-MYPT1

Caption: The RhoA/ROCK signaling pathway leading to cytoskeletal reorganization.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor Serial Dilution of this compound Incubate Incubate Components (e.g., 60 min, RT) Inhibitor->Incubate Enzyme Recombinant ROCK1 or ROCK2 Enzyme->Incubate Substrate Peptide Substrate + ATP Substrate->Incubate Detect Measure Substrate Phosphorylation (e.g., Luminescence, TR-FRET) Incubate->Detect Analyze Calculate IC50 (Dose-Response Curve) Detect->Analyze

Caption: Workflow for an in vitro biochemical kinase assay to determine IC50.

Cellular_Assay_Workflow Step1 1. Seed Cells (e.g., HeLa, A7r5) Step2 2. Treat with this compound (Dose-Response) Step1->Step2 Step3 3. Stimulate ROCK Pathway (e.g., Thrombin, LPA) Step2->Step3 Step4 4. Lyse Cells & Collect Protein Step3->Step4 Step5 5. Measure p-MYPT1 (ELISA or Western Blot) Step4->Step5 Step6 6. Analyze Data (Calculate IC50) Step5->Step6

Caption: Workflow for a cell-based assay measuring ROCK substrate phosphorylation.

Experimental Protocols

In Vitro Kinase Assay for ROCK1/ROCK2 IC50 Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant ROCK1 and ROCK2 enzymes.

Materials:

  • Recombinant human ROCK1 (catalytic domain) and ROCK2 (catalytic domain)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]

  • Peptide Substrate (e.g., based on MYPT1 or MLC sequence)[14]

  • ATP (at a concentration near the Km for each enzyme, e.g., 40 µM)[7][8]

  • This compound and other test compounds, serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or TR-FRET based)

  • Microtiter plates (e.g., 96- or 384-well)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in DMSO.

  • Reaction Setup: To each well of the microtiter plate, add the kinase reaction buffer.

  • Add 1 µL of the diluted compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add the ROCK1 or ROCK2 enzyme to each well (except "no enzyme" controls) and briefly incubate (e.g., 10 minutes at room temperature) to allow the compound to bind.

  • Initiate Reaction: Add a solution containing the peptide substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[13]

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection reagent and a plate reader, according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for ROCK Inhibition (MYPT1 Phosphorylation)

This protocol validates the cell permeability and target engagement of this compound by measuring the phosphorylation of a direct downstream ROCK substrate, MYPT1, in intact cells.

Materials:

  • Cell line expressing ROCK (e.g., HeLa, Human Aortic Smooth Muscle Cells)[7]

  • Cell culture medium and supplements

  • This compound and other test compounds

  • ROCK pathway agonist (e.g., Thrombin, Lysophosphatidic acid - LPA)

  • Cell lysis buffer with phosphatase and protease inhibitors

  • ELISA kit for phosphorylated MYPT1 (Thr696 or Thr853) or antibodies for Western Blotting (anti-p-MYPT1 and anti-total-MYPT1)

Procedure:

  • Cell Culture: Seed cells in a multi-well plate (e.g., 96-well for ELISA) and grow to 80-90% confluency.

  • Serum Starvation: To reduce basal ROCK activity, serum-starve the cells for 4-24 hours if necessary.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or control compounds) for 1-2 hours.

  • Stimulation: Add a ROCK agonist (e.g., Thrombin) to the media for a short period (e.g., 5-15 minutes) to induce MYPT1 phosphorylation.

  • Cell Lysis: Immediately wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Quantification (ELISA Method):

    • Use a sandwich ELISA kit to quantify the levels of phosphorylated MYPT1 in the cell lysates according to the manufacturer's protocol.

    • Normalize the phosphoprotein signal to the total protein concentration in each lysate.

  • Data Analysis:

    • Calculate the percentage of inhibition of MYPT1 phosphorylation for each compound concentration relative to the stimulated control (DMSO only).

    • Plot the percent inhibition against the inhibitor concentration to determine the cellular IC50 value.

Conclusion

The available biochemical data indicates that this compound is a potent ROCK inhibitor with a slight selectivity (~2.7-fold) for ROCK2 over ROCK1.[7][8] This profile distinguishes it from non-selective inhibitors like Y-27632 and Fasudil, as well as from highly selective inhibitors like Belumosudil (ROCK2) or moderately ROCK1-selective compounds like GSK429286A. The experimental protocols provided offer a robust framework for researchers to independently validate these findings and further characterize the cellular activity of this compound and other ROCK inhibitors.

References

Cross-Validation of SAR407899's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Rho-kinase (ROCK) inhibitor, SAR407899, across various cell lines, supported by experimental data. This compound is a potent and selective ATP-competitive inhibitor of ROCK, a key regulator of cellular functions such as smooth muscle contraction, stress fiber formation, and cell motility.[1][2] Its efficacy is compared with other known ROCK inhibitors, fasudil and Y-27632.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and potency of this compound in comparison to other ROCK inhibitors.

Table 1: Inhibitory Activity of this compound and Comparators against ROCK

CompoundTargetKᵢ (nM)IC₅₀ (nM)
This compound Human ROCK-236 ± 4[1]102 ± 19[3]
Rat ROCK-241 ± 2[1]-
Human ROCK-1-276 ± 26[3]
FasudilHuman ROCK-2271 ± 14[1]-
Y-27632Human ROCK-2114 ± 11[1]-

Table 2: Functional Cellular Effects of this compound and Comparators

Cell LineAssayThis compound IC₅₀Fasudil IC₅₀Y-27632 IC₅₀
Human Aortic Smooth Muscle Cells (HASMC)Vasorelaxation122 - 280 nM[1]5-10 times less potent than this compound[1]-
THP-1 (human monocytic cell line)Chemotaxis Inhibition2.5 ± 1.0 µM[1]> 25 µM[1]5.0 ± 1.0 µM[1]
Human Aortic Smooth Muscle Cells (HASMC)Antiproliferative Activity5.0 ± 1.3 µM[3]5.0 ± 1.5 µM[1]0.6 ± 0.3 µM[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for assessing its cellular effects.

cluster_upstream Upstream Activation cluster_target Target cluster_downstream Downstream Effects Vasoactive Agents Vasoactive Agents GPCRs GPCRs Vasoactive Agents->GPCRs RhoA RhoA GPCRs->RhoA Activates ROCK ROCK RhoA->ROCK Activates Myosin Light Chain Phosphatase (MLCP) Myosin Light Chain Phosphatase (MLCP) ROCK->Myosin Light Chain Phosphatase (MLCP) Inhibits Myosin Light Chain (MLC) Myosin Light Chain (MLC) ROCK->Myosin Light Chain (MLC) Phosphorylates Actin Cytoskeleton Actin Cytoskeleton Myosin Light Chain (MLC)->Actin Cytoskeleton Contraction Cellular Responses Cellular Responses Actin Cytoskeleton->Cellular Responses Leads to This compound This compound This compound->ROCK Inhibits cluster_assays Examples of Analysis Cell_Culture 1. Cell Seeding & Culture (e.g., HUVEC, SMC, THP-1) Stimulation 2. Stimulation with Agonist (e.g., Thrombin, PDGF, MCP-1) Cell_Culture->Stimulation Treatment 3. Treatment with this compound or other inhibitors Stimulation->Treatment Incubation 4. Incubation Treatment->Incubation Analysis 5. Downstream Analysis Incubation->Analysis Western_Blot Western Blot (p-MYPT1) Analysis->Western_Blot Microscopy Fluorescence Microscopy (Stress Fibers) Analysis->Microscopy Proliferation_Assay Proliferation Assay (BrdU) Analysis->Proliferation_Assay Chemotaxis_Assay Chemotaxis Assay (Transwell) Analysis->Chemotaxis_Assay

References

Comparative Analysis of SAR407899's Effect on Different Disease Models: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Rho-kinase (ROCK) inhibitor SAR407899 across various disease models, presenting its performance against other alternatives with supporting experimental data.

Mechanism of Action of this compound

This compound is a potent and selective, ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2][3][4] Rho kinase is a downstream effector of the small G protein RhoA and plays a crucial role in various cellular functions, including smooth muscle contraction, stress fiber formation, cell motility, and proliferation.[1][2] Increased ROCK activity is associated with vasoconstriction and elevated blood pressure.[1][2] By inhibiting ROCK, this compound interferes with the phosphorylation of downstream targets, leading to vasodilation and a reduction in blood pressure.[1]

Below is a diagram illustrating the signaling pathway through which this compound exerts its effects.

cluster_upstream Upstream Activation cluster_rock ROCK Signaling cluster_downstream Cellular Effects Vasoactive Agents Vasoactive Agents GPCRs GPCRs Vasoactive Agents->GPCRs RhoA RhoA GPCRs->RhoA ROCK ROCK RhoA->ROCK Myosin Light Chain Phosphatase (MLCP) Myosin Light Chain Phosphatase (MLCP) ROCK->Myosin Light Chain Phosphatase (MLCP) Inhibition Myosin Light Chain (MLC) Myosin Light Chain (MLC) ROCK->Myosin Light Chain (MLC) Phosphorylation Stress Fiber Formation Stress Fiber Formation ROCK->Stress Fiber Formation Cell Proliferation & Motility Cell Proliferation & Motility ROCK->Cell Proliferation & Motility This compound This compound This compound->ROCK Inhibition Smooth Muscle Contraction Smooth Muscle Contraction Myosin Light Chain (MLC)->Smooth Muscle Contraction

Caption: Simplified signaling pathway of RhoA/ROCK and the inhibitory action of this compound.

Potency and Selectivity of this compound

This compound demonstrates high potency and selectivity for ROCK compared to other kinases and a wide range of other receptors and enzymes.[1][5]

Compound Human ROCK2 Ki (nM) Rat ROCK2 Ki (nM) Human ROCK1 IC50 (nM) Human ROCK2 IC50 (nM) Selectivity Notes
This compound 36 ± 441 ± 2276 ± 26102 ± 19 (at 40 µM ATP)Inactive against 79 out of 83 tested kinases (IC50 >10 µmol/L). Weak activity against 4 kinases. Inactive against 115 of 117 other targets.[1][5]
Y-27632 114 ± 11----
Fasudil 271 ± 14---Approximately 8-fold less potent than this compound.[1][2]

Comparative Efficacy in Hypertension Disease Models

This compound has been evaluated in several rodent models of hypertension, consistently demonstrating a superior blood pressure-lowering effect compared to other ROCK inhibitors and standard antihypertensive drugs.[1][6]

Hypertension Model This compound Effect Comparator(s) Effect Key Findings
Spontaneously Hypertensive Rats (SHR) Dose-dependent reduction in blood pressure (3-30 mg/kg, PO).[1][2]Fasudil and Y-27632 (10 mg/kg, PO) showed a weaker antihypertensive effect.[1]This compound demonstrated superior antihypertensive efficacy.[1]
Stroke-Prone SHR Efficiently lowered blood pressure.[1]-Broad-spectrum antihypertensive activity.[1]
NG-nitro-L-arginine methyl ester (L-NAME) induced Dose-dependently reduced elevated blood pressure.[6][7] Significantly reduced albuminuria.[6]Ramipril (1 mg/kg) and Amlodipine (3 mg/kg) also lowered blood pressure.[8]This compound's protective effects on end-organ damage were significant.[6][7]
Deoxycorticosterone-acetate (DOCA)-salt induced Dose-dependently reduced elevated blood pressure.[6][7] Significantly reduced albuminuria.[6]Ramipril (1 mg/kg) had no significant effect on blood pressure. Amlodipine (3 mg/kg) non-significantly lowered blood pressure.[8]This compound was superior to ramipril and amlodipine in lowering blood pressure and protecting against end-organ damage in this ACE-inhibitor resistant model.[6][7][8]

Experimental Protocols: In Vivo Hypertension Studies

The general workflow for evaluating the antihypertensive effects of this compound in rat models is outlined below.

Induction of Hypertension Induction of Hypertension Animal Grouping and Acclimatization Animal Grouping and Acclimatization Induction of Hypertension->Animal Grouping and Acclimatization Drug Administration (PO) Drug Administration (PO) Animal Grouping and Acclimatization->Drug Administration (PO) Blood Pressure Measurement (Telemetry or Tail-cuff) Blood Pressure Measurement (Telemetry or Tail-cuff) Drug Administration (PO)->Blood Pressure Measurement (Telemetry or Tail-cuff) Data Analysis Data Analysis Blood Pressure Measurement (Telemetry or Tail-cuff)->Data Analysis

Caption: General experimental workflow for in vivo hypertension studies.

Methodology:

  • Animal Models: Spontaneously hypertensive rats (SHR), stroke-prone SHR, and rats with induced hypertension via administration of L-NAME or DOCA-salt were used.[1][6]

  • Drug Administration: this compound, fasudil, Y-27632, ramipril, or amlodipine were administered orally (PO).[1][8]

  • Blood Pressure Measurement: Blood pressure was monitored continuously using telemetry or at specific time points using the tail-cuff method.[1]

  • Data Analysis: For group comparisons, one-way or two-way ANOVA was performed, followed by a Dunnett post hoc test.[1]

Efficacy in Erectile Dysfunction Models

This compound has shown significant efficacy in relaxing corpus cavernosum smooth muscle, a key process in penile erection, in both animal and human tissues.[9][10] Its mechanism appears to be independent of the nitric oxide (NO) pathway.[9]

Model This compound Effect (IC50) Comparator(s) Effect (IC50) Key Findings
Healthy & Diabetic Rat Corpus Cavernosum 0.05 - 0.29 µMSildenafil's potency and efficacy were significantly reduced by diabetes and L-NAME.[9]This compound's effect was not diminished by diabetes or NO-synthase inhibition.[9]
Healthy & Diabetic Rabbit Corpus Cavernosum 0.40 µM (Healthy)Sildenafil: 0.22 µM (Healthy). Sildenafil was less effective in diabetic rabbits.[10]In vivo, this compound induced penile erection with greater potency and longer duration than sildenafil.[9]
Human Corpus Cavernosum 0.13 µMSildenafil: 0.51 µM.This compound was more potent and effective than sildenafil in human tissue.[9][10]

Experimental Protocols: In Vitro Vascular Function

Methodology:

  • Tissue Preparation: Isolated arteries from different vascular beds and species were used.[1] For erectile dysfunction studies, corpus cavernosum strips from rats, rabbits, and humans were utilized.[9]

  • Experimental Setup: Tissues were mounted in organ baths and pre-contracted with agents like phenylephrine.[1][9]

  • Drug Application: Cumulative concentrations of this compound or comparator drugs were added to determine their vasorelaxant effects.[1]

  • Data Analysis: Concentration-response curves were generated to calculate IC50 values.[1]

Conclusion

This compound is a novel, potent, and selective Rho-kinase inhibitor with significant therapeutic potential in cardiovascular diseases.[1][2] Its superior antihypertensive effects compared to other ROCK inhibitors and standard-of-care medications in various preclinical models, including those resistant to ACE inhibitors, highlight its promise.[1][6][8] Furthermore, its efficacy in erectile dysfunction models, which is independent of the NO pathway, suggests a potential new therapeutic avenue for this condition.[9] The comprehensive data presented in this guide underscores the robust preclinical profile of this compound and supports its further clinical development.

References

SAR407899 vs. Other Vasodilators: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the Rho-kinase inhibitor SAR407899 in comparison to other key vasodilator classes, providing experimental insights for researchers and scientists in drug development.

This guide offers an objective comparison of this compound, a potent and selective Rho-kinase (ROCK) inhibitor, with other established classes of vasodilators, namely phosphodiesterase-5 (PDE5) inhibitors and calcium channel blockers (CCBs). By presenting key experimental data, detailed methodologies, and visual signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the performance and therapeutic potential of this compound.

Mechanism of Action: A Tale of Three Pathways

Vasodilation, the widening of blood vessels, is a critical physiological process regulated by multiple signaling pathways. This compound and other vasodilators achieve this effect through distinct molecular mechanisms.

This compound , as a Rho-kinase inhibitor, targets the RhoA/ROCK pathway, a key regulator of smooth muscle contraction.[1][2] Increased activity of the RhoA/ROCK pathway is associated with vasoconstriction and elevated blood pressure.[1][2] this compound acts as an ATP-competitive inhibitor of ROCK, preventing the phosphorylation of downstream targets that lead to smooth muscle contraction.[1][2][3] This mechanism is independent of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling.

Phosphodiesterase-5 (PDE5) inhibitors , such as sildenafil, work by preventing the degradation of cGMP.[2] Nitric oxide, released during sexual stimulation, activates soluble guanylate cyclase, which in turn produces cGMP.[2] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, particularly in the corpus cavernosum.[2]

Calcium Channel Blockers (CCBs) , on the other hand, directly target L-type calcium channels on vascular smooth muscle cells. By blocking the influx of calcium ions, CCBs prevent the activation of calcium-dependent signaling pathways that are essential for muscle contraction, thereby inducing vasodilation.

Signal_Transduction_Pathways cluster_ROCK This compound Pathway cluster_PDE5 PDE5 Inhibitor Pathway cluster_CCB Calcium Channel Blocker Pathway Agonist Agonist GPCR GPCR Agonist->GPCR binds RhoA RhoA GPCR->RhoA activates ROCK ROCK RhoA->ROCK activates MLCP MLCP (inactive) ROCK->MLCP inhibits MLC MLC-P (Phosphorylated) ROCK->MLC phosphorylates Contraction Contraction MLC->Contraction This compound This compound This compound->ROCK inhibits NO NO sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP Relaxation_PDE5 Relaxation cGMP->Relaxation_PDE5 PDE5 PDE5 GMP GMP PDE5->GMP degrades cGMP to PDE5_Inhibitor PDE5 Inhibitor PDE5_Inhibitor->PDE5 inhibits Depolarization Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel opens Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Contraction_CCB Contraction Ca_Influx->Contraction_CCB CCB CCB CCB->L_type_Ca_Channel blocks

Caption: Signaling pathways of this compound, PDE5 inhibitors, and CCBs.

Comparative Efficacy and Potency

Experimental data from various in vitro and in vivo studies highlight the distinct potency and efficacy profiles of these vasodilator classes.

In Vitro Vasorelaxant Activity

This compound has demonstrated potent, species-independent vasorelaxant activity in precontracted isolated arteries from various vascular beds.[1][2] Its efficacy is notably superior to other ROCK inhibitors like fasudil and Y-27632.[1][2]

CompoundTargetIC50 (nM)Species/Tissue
This compound ROCK122 - 280Various species, various arteries[1][2]
FasudilROCK~5-10 times less potent than this compoundVarious species, various arteries[1]
Y-27632ROCK--
SildenafilPDE5--
AmlodipineL-type Ca2+ Channel--
In Vivo Antihypertensive Effects

In rodent models of hypertension, this compound has shown superior antihypertensive efficacy compared to fasudil and Y-27632.[1][2] Long-term studies in hypertensive rat models demonstrated that this compound effectively lowered blood pressure and provided end-organ protection, with effects superior or comparable to the ACE inhibitor ramipril and the calcium channel blocker amlodipine in certain models.[4][5]

CompoundDose (mg/kg, p.o.)Animal ModelBlood Pressure Reduction
This compound 3 - 30Spontaneously Hypertensive Rats (SHR)Dose-dependent reduction[1][2]
Fasudil10SHRLess effective than this compound[1]
Y-2763210SHRLess effective than this compound[1]
Ramipril1DOCA-salt and L-NAME hypertensive ratsEffective in L-NAME, no significant effect in DOCA-salt[4]
Amlodipine3DOCA-salt and L-NAME hypertensive ratsNon-significant effect in DOCA-salt, significant effect in L-NAME[4]

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.

ROCK Enzymatic Activity Assay
  • Objective: To determine the inhibitory constant (Ki) of compounds against ROCK.

  • Methodology: The assay measures the phosphorylation of a specific substrate by the ROCK enzyme in the presence of ATP.

    • Recombinant human or rat ROCK2 is incubated with the test compound (e.g., this compound, fasudil, Y-27632) at various concentrations.

    • The reaction is initiated by the addition of a substrate peptide and [γ-33P]ATP.

    • After incubation, the reaction is stopped, and the phosphorylated substrate is separated from the free ATP.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • Ki values are calculated based on the concentration-dependent inhibition of enzyme activity.[1]

In Vitro Vascular Function (Vasorelaxation Assay)
  • Objective: To assess the vasorelaxant effect of compounds on isolated arteries.

  • Methodology:

    • Arterial rings from different vascular beds (e.g., aorta, renal artery) of various species (e.g., rat, rabbit, human) are mounted in organ baths.

    • The arterial rings are pre-contracted with an agonist such as phenylephrine or endothelin-1.

    • The test compound is added cumulatively to the organ bath, and the relaxation of the arterial ring is measured isometrically.

    • Concentration-response curves are generated to determine the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation).[1][6][7]

Experimental_Workflow cluster_workflow Vasorelaxation Assay Workflow Tissue_Prep Tissue Preparation (Arterial Rings) Mounting Mounting in Organ Bath Tissue_Prep->Mounting Pre-contraction Pre-contraction (e.g., Phenylephrine) Mounting->Pre-contraction Compound_Addition Cumulative Addition of Test Compound Pre-contraction->Compound_Addition Measurement Isometric Tension Measurement Compound_Addition->Measurement Data_Analysis Data Analysis (IC50 Calculation) Measurement->Data_Analysis

Caption: A typical experimental workflow for a vasorelaxation assay.

In Vivo Blood Pressure Measurement in Hypertensive Rats
  • Objective: To evaluate the antihypertensive effect of compounds in animal models of hypertension.

  • Methodology:

    • Hypertensive rat models, such as Spontaneously Hypertensive Rats (SHR) or DOCA-salt hypertensive rats, are used.

    • Animals are instrumented with telemetry devices or tail-cuff systems for continuous or periodic blood pressure monitoring.

    • The test compound is administered orally (p.o.) or intravenously (i.v.) at different doses.

    • Blood pressure and heart rate are recorded over a specified period.

    • The dose-dependent effect on blood pressure reduction and the duration of action are determined.[1][4]

Selectivity and Side Effect Profile

This compound has demonstrated high selectivity for ROCK over a large panel of other kinases and receptors, suggesting a lower potential for off-target effects.[1] In contrast, some PDE5 inhibitors can exhibit cross-reactivity with other phosphodiesterase isozymes, such as PDE6 in the retina, which can lead to visual disturbances. Calcium channel blockers can be associated with side effects such as peripheral edema, headache, and flushing due to their potent vasodilatory effects.

Conclusion

This compound emerges as a potent and selective Rho-kinase inhibitor with a distinct mechanism of action compared to established vasodilators like PDE5 inhibitors and calcium channel blockers. Its efficacy in preclinical models of hypertension and its favorable selectivity profile suggest its potential as a novel therapeutic agent for cardiovascular diseases. The data presented in this guide provides a foundation for further comparative studies and clinical investigations to fully elucidate the therapeutic role of this compound in relation to other vasodilator classes. The detailed experimental protocols offer a practical resource for researchers aiming to conduct similar comparative evaluations.

References

A Head-to-Head In Vivo Comparison of SAR407899 and Other Leading Erectile Dysfunction Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of SAR407899, a novel Rho-kinase (ROCK) inhibitor, against established phosphodiesterase type 5 (PDE5) inhibitors—sildenafil, tadalafil, and vardenafil—for the treatment of erectile dysfunction (ED). This report synthesizes available preclinical data, presenting a detailed analysis of efficacy, mechanism of action, and experimental protocols to inform future research and development in this therapeutic area.

Executive Summary

Erectile dysfunction is a common condition with a significant impact on quality of life. While PDE5 inhibitors are the cornerstone of oral therapy, a notable portion of patients exhibit a suboptimal response, necessitating the exploration of alternative therapeutic targets. The RhoA/Rho-kinase (ROCK) pathway, which mediates penile smooth muscle contraction, presents a promising nitric oxide (NO)-independent target for inducing penile erection. This compound is a potent and selective ROCK inhibitor that has demonstrated significant pro-erectile effects in preclinical models. This guide provides a comparative analysis of the in vivo efficacy of this compound against sildenafil, tadalafil, and vardenafil, supported by experimental data from animal models.

Mechanism of Action: A Tale of Two Pathways

The physiological process of penile erection is primarily regulated by the relaxation of the corpus cavernosum smooth muscle. This relaxation is mediated by two key signaling pathways: the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway and the RhoA/Rho-kinase (ROCK) pathway.

PDE5 inhibitors , such as sildenafil, tadalafil, and vardenafil, act on the NO-cGMP pathway. By inhibiting the PDE5 enzyme, these drugs prevent the breakdown of cGMP, leading to prolonged smooth muscle relaxation and enhanced erectile function in the presence of sexual stimulation.

This compound , on the other hand, targets the RhoA/ROCK pathway. The RhoA/ROCK pathway is responsible for maintaining the tonic contraction of the penile smooth muscle in the flaccid state. By inhibiting ROCK, this compound directly promotes smooth muscle relaxation, leading to penile erection in a manner that is largely independent of the NO-cGMP pathway[1][2][3]. This distinct mechanism of action suggests that ROCK inhibitors like this compound may offer a therapeutic advantage in patient populations with impaired NO signaling, such as those with diabetes or hypertension[1][2].

Signaling Pathways in Erectile Function Signaling Pathways in Erectile Function cluster_NO NO-cGMP Pathway cluster_ROCK RhoA/ROCK Pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release sGC Activation sGC Activation NO Release->sGC Activation cGMP cGMP sGC Activation->cGMP GTP GTP GTP->sGC Activation PDE5 PDE5 cGMP->PDE5 Relaxation (Erection) Relaxation (Erection) cGMP->Relaxation (Erection) 5'-GMP 5'-GMP PDE5->5'-GMP PDE5_Inhibitors Sildenafil, Tadalafil, Vardenafil PDE5_Inhibitors->PDE5 Inhibit RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLCP Inactivation MLCP Inactivation ROCK->MLCP Inactivation Contraction (Flaccidity) Contraction (Flaccidity) MLCP Inactivation->Contraction (Flaccidity) This compound This compound This compound->ROCK Inhibits

Figure 1. Signaling pathways in erectile function.

In Vivo Efficacy Comparison

The pro-erectile effects of this compound, sildenafil, tadalafil, and vardenafil have been evaluated in various animal models, primarily through the measurement of intracavernosal pressure (ICP) in response to cavernous nerve stimulation or direct drug administration.

This compound vs. Sildenafil

A direct in vivo comparison in conscious rabbits demonstrated that this compound has greater potency and a longer duration of action than sildenafil[1][2]. Oral administration of this compound (3 and 10 mg/kg) resulted in a significantly more potent and longer-lasting increase in penile length compared to sildenafil (6 mg/kg)[2]. Notably, the efficacy of sildenafil was diminished in diabetic rabbits, a limitation not observed with this compound, highlighting the potential benefit of its NO-independent mechanism[1][2].

Vardenafil vs. Sildenafil

In a rabbit model, intravenous administration of both vardenafil and sildenafil facilitated pelvic nerve-stimulated erections in a dose-dependent manner. However, vardenafil exhibited a lower threshold dose for facilitating erection (3 µg/kg) compared to sildenafil (10 µg/kg). At an equivalent dose of 10 µg/kg, vardenafil demonstrated a significantly greater duration of response than sildenafil[4].

Tadalafil

While direct comparative studies with this compound are limited, in vivo studies in rat models of erectile dysfunction have demonstrated the efficacy of tadalafil. Chronic low-dose administration of tadalafil has been shown to improve erectile function and preserve the structural integrity of penile cavernous tissues in diabetic and spontaneously hypertensive rats.

The following tables summarize the available in vivo data for each compound. It is important to note that direct comparisons between studies should be made with caution due to variations in animal models, drug administration routes, and experimental protocols.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Animal Models

Animal ModelAdministration RouteDose RangeKey FindingsReference
Conscious RabbitIntravenous0.3 - 10 mg/kgDose-dependent increase in penile length, starting from 1 mg/kg with maximal effect at 3 mg/kg.[2]
Conscious RabbitOral1 - 30 mg/kgMore potent and longer-lasting increase in penile length compared to sildenafil (6 mg/kg).[2]
Diabetic RabbitOral3 - 10 mg/kgDose-dependently increased penile length, whereas sildenafil was less effective.[2]

Table 2: In Vivo Efficacy of Sildenafil in Animal Models

Animal ModelAdministration RouteDose RangeKey FindingsReference
Conscious RabbitOral6 mg/kgLess potent and shorter duration of action compared to this compound (3 and 10 mg/kg).[2]
Anesthetized RabbitIntravenous10 - 30 µg/kgFacilitated pelvic nerve-stimulated erection; higher threshold dose than vardenafil.[4]
Anesthetized RatIntravenous100 - 200 µg/kgProlonged the decay period of the intracavernosal pressure response.

Table 3: In Vivo Efficacy of Tadalafil in Animal Models

Animal ModelAdministration RouteDose RangeKey FindingsReference
Diabetic RatOral (chronic)0.09 mg/200g dailyImproved erectile function and cavernous tissue structure.
Spontaneously Hypertensive RatOral (chronic)Low and intermittent dosesImproved function and structure of vascular endothelium in the corpus cavernosum.
Rat with Cavernous Nerve InjuryOral (chronic)2 mg/kg dailyContributed to the restoration of erectile function.

Table 4: In Vivo Efficacy of Vardenafil in Animal Models

Animal ModelAdministration RouteDose RangeKey FindingsReference
Anesthetized RabbitIntravenous1 - 30 µg/kgLower threshold dose (3 µg/kg) and longer response duration compared to sildenafil.[4]
Anesthetized RatIntravenous0.1 and 1 mg/kgSignificantly facilitated erectile responses at 3 and 13 minutes post-injection.

Experimental Protocols

In Vivo Measurement of Intracavernosal Pressure (ICP) in Rats

This protocol describes a standard method for assessing erectile function in anesthetized rats by measuring the ICP response to cavernous nerve stimulation.

ICP Measurement Workflow Experimental Workflow for Intracavernosal Pressure (ICP) Measurement Anesthesia Anesthesia Carotid_Artery_Cannulation Carotid Artery Cannulation (for MAP) Anesthesia->Carotid_Artery_Cannulation Cavernous_Nerve_Exposure Cavernous Nerve Exposure Anesthesia->Cavernous_Nerve_Exposure Corpus_Cavernosum_Cannulation Corpus Cavernosum Cannulation (for ICP) Cavernous_Nerve_Exposure->Corpus_Cavernosum_Cannulation Drug_Administration Drug_Administration Corpus_Cavernosum_Cannulation->Drug_Administration Nerve_Stimulation Nerve_Stimulation Drug_Administration->Nerve_Stimulation Data_Acquisition Data Acquisition (ICP and MAP) Nerve_Stimulation->Data_Acquisition Analysis Data Analysis (ICP/MAP ratio) Data_Acquisition->Analysis

Figure 2. Workflow for ICP measurement.
  • Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with pentobarbital sodium).

  • Mean Arterial Pressure (MAP) Monitoring: The carotid artery is cannulated to continuously monitor systemic blood pressure.

  • Cavernous Nerve Exposure: A midline abdominal incision is made, and the major pelvic ganglion and cavernous nerve are identified and isolated.

  • ICP Monitoring: A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP.

  • Drug Administration: The test compound (this compound, sildenafil, tadalafil, or vardenafil) or vehicle is administered intravenously or orally.

  • Cavernous Nerve Stimulation: The cavernous nerve is stimulated with a bipolar electrode at various frequencies and voltages to induce an erectile response.

  • Data Analysis: The maximal ICP is recorded, and the ratio of ICP to MAP is calculated to normalize for changes in systemic blood pressure.

In Vitro Relaxation of Corpus Cavernosum Strips

This protocol is used to assess the direct relaxant effect of compounds on penile smooth muscle.

  • Tissue Preparation: Corpus cavernosum tissue is dissected from rabbits or rats and cut into strips.

  • Organ Bath Setup: The tissue strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • Contraction Induction: The strips are pre-contracted with a contractile agent such as phenylephrine.

  • Compound Addition: Increasing concentrations of the test compound are added to the organ bath.

  • Tension Measurement: The isometric tension of the tissue strips is continuously recorded to measure the degree of relaxation.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal relaxation (IC50) is calculated.

Conclusion

The available in vivo data suggest that this compound is a potent, long-acting pro-erectile agent with a mechanism of action distinct from that of PDE5 inhibitors. Its efficacy in animal models, particularly in those with compromised NO signaling, underscores its potential as a novel therapeutic option for erectile dysfunction. Direct comparative studies of this compound with tadalafil and vardenafil in standardized in vivo models are warranted to further delineate its therapeutic profile relative to the currently available PDE5 inhibitors. The experimental protocols detailed in this guide provide a framework for conducting such pivotal comparative studies.

References

Validating the Downstream Effects of SAR407899: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor, with the phenotypic outcomes observed from genetic knockout studies of its targets, ROCK1 and ROCK2. By juxtaposing the effects of this small molecule inhibitor with genetic ablation, this document aims to validate the downstream consequences of this compound action and offer a deeper understanding of its mechanism.

Introduction to this compound and the ROCK Signaling Pathway

This compound is an ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), which are key downstream effectors of the small GTPase RhoA.[1][2][3] The RhoA/ROCK pathway plays a crucial role in regulating a multitude of cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell proliferation, and migration.[4][5] Consequently, inhibitors of this pathway, such as this compound, have significant therapeutic potential in cardiovascular diseases like hypertension.[6][7]

Genetic knockout and knockdown studies targeting ROCK1 and ROCK2 have been instrumental in dissecting the specific roles of each isoform, providing a valuable framework for validating the on-target effects of pharmacological inhibitors like this compound.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms discussed, the following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow for validating a pharmacological inhibitor using genetic knockouts.

cluster_0 Upstream Activation cluster_1 ROCK Isoforms and Inhibition cluster_2 Downstream Effects GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs Agonist Binding RhoA-GDP RhoA-GDP RhoGEFs->RhoA-GDP GDP-GTP Exchange RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP ROCK1 ROCK1 RhoA-GTP->ROCK1 ROCK2 ROCK2 RhoA-GTP->ROCK2 MYPT1 MYPT1 ROCK1->MYPT1 Phosphorylation (Inhibition) LIMK LIMK ROCK1->LIMK Phosphorylation (Activation) ROCK2->MYPT1 Phosphorylation (Inhibition) ROCK2->LIMK Phosphorylation (Activation) This compound This compound This compound->ROCK1 This compound->ROCK2 Genetic Knockout Genetic Knockout (siRNA/CRISPR) Genetic Knockout->ROCK1 Genetic Knockout->ROCK2 MLC MLC MYPT1->MLC Dephosphorylation p-MLC p-MLC MLC->p-MLC Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inhibition) p-MYPT1 p-MYPT1 Smooth Muscle Contraction Smooth Muscle Contraction p-MLC->Smooth Muscle Contraction p-Cofilin p-Cofilin Stress Fibers Stress Fibers p-Cofilin->Stress Fibers

Caption: RhoA/ROCK Signaling Pathway and Points of Intervention.

cluster_0 Experimental Design cluster_1 Endpoint Analysis cluster_2 Data Comparison and Validation Cell_Culture Cell Culture (e.g., Vascular Smooth Muscle Cells) Pharmacological_Arm Treatment with This compound Cell_Culture->Pharmacological_Arm Genetic_Arm Genetic Knockout/Knockdown (e.g., CRISPR/Cas9 or siRNA) Cell_Culture->Genetic_Arm Control_Arm Vehicle Control or Non-targeting siRNA Cell_Culture->Control_Arm Western_Blot Western Blot (p-MYPT1, p-MLC) Pharmacological_Arm->Western_Blot Immunofluorescence Immunofluorescence (Stress Fibers) Pharmacological_Arm->Immunofluorescence Contraction_Assay Cell Contraction Assay Pharmacological_Arm->Contraction_Assay Proliferation_Assay Proliferation Assay Pharmacological_Arm->Proliferation_Assay Genetic_Arm->Western_Blot Genetic_Arm->Immunofluorescence Genetic_Arm->Contraction_Assay Genetic_Arm->Proliferation_Assay Control_Arm->Western_Blot Control_Arm->Immunofluorescence Control_Arm->Contraction_Assay Control_Arm->Proliferation_Assay Comparison Compare Phenotypes: Pharmacological vs. Genetic Western_Blot->Comparison Immunofluorescence->Comparison Contraction_Assay->Comparison Proliferation_Assay->Comparison

Caption: Experimental Workflow for Validating this compound Effects.

Comparative Data Summary

The following tables summarize the effects of this compound and compare them to the reported phenotypes from ROCK1 and ROCK2 genetic knockout studies.

Table 1: In Vitro Effects on Cellular Functions

Cellular Process Effect of this compound Effect of ROCK1 Knockout/Knockdown Effect of ROCK2 Knockout/Knockdown References
Myosin Light Chain (MLC) Phosphorylation DecreasedDecreasedDecreased, with some studies suggesting a more predominant role[1][8][9]
Stress Fiber Formation InhibitedReducedReduced[1][10]
Cell Proliferation InhibitedInconsistent effects, some studies show no changeSome studies show reduced proliferation[1][11]
Cell Migration/Chemotaxis InhibitedReducedReduced[1]
Smooth Muscle Cell Contraction Inhibited (Vasorelaxation)ReducedReduced, with some evidence for a more significant role[1][8][9]

Table 2: In Vivo Effects on Cardiovascular Parameters

Parameter Effect of this compound Effect of ROCK1 Knockout Effect of ROCK2 Knockout Effect of ROCK1/2 Double Knockout References
Blood Pressure DecreasedInconsistent effects, some studies show no change, others a decrease.Generally shown to decrease blood pressure.Significant reduction in blood pressure.[1][2][6][7]
Cardiac Hypertrophy ReducedAttenuatedAttenuated-[4][6]
Cardiac Fibrosis ReducedReducedReduced-[4][6]
Vasoconstriction (agonist-induced) Inhibited-Reduced-[10][12]

Discussion of Comparative Findings

The data presented in the tables above demonstrate a strong correlation between the pharmacological effects of this compound and the phenotypes observed in genetic knockout models of ROCK1 and ROCK2.

  • Validation of Mechanism: The consistent reduction in MLC phosphorylation and inhibition of stress fiber formation and smooth muscle contraction upon treatment with this compound aligns with the effects seen in cells with genetic deletion of ROCK isoforms.[1][8][9] This provides strong evidence that this compound exerts its effects through the on-target inhibition of ROCK.

  • Isoform Specificity Insights: While this compound inhibits both ROCK1 and ROCK2, the genetic knockout studies help to dissect the relative contributions of each isoform to different physiological processes.[13] For instance, some studies suggest that ROCK2 may play a more dominant role in the regulation of blood pressure, which is consistent with the potent antihypertensive effects of this compound.[1][2][6][7] However, the compensatory upregulation of one isoform in the absence of the other, as seen in some knockout studies, highlights the complexity of the system and the potential advantages of a dual inhibitor.[14]

  • Therapeutic Implications: The observation that both this compound and genetic deletion of ROCK isoforms can ameliorate cardiac hypertrophy and fibrosis underscores the therapeutic potential of ROCK inhibition in cardiovascular remodeling.[4][6] The concordance between pharmacological and genetic approaches strengthens the rationale for targeting the ROCK pathway in these conditions.

Experimental Protocols

Below are generalized methodologies for key experiments cited in this guide. For specific details, researchers should consult the primary literature.

Genetic Knockdown using siRNA
  • Cell Culture: Plate vascular smooth muscle cells (VSMCs) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Prepare siRNA duplexes targeting ROCK1, ROCK2, or a non-targeting control sequence.

  • Transfection: Transfect the cells with the prepared siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.

  • Validation of Knockdown: Harvest a subset of cells to validate the knockdown efficiency by Western blotting or qRT-PCR for ROCK1 and ROCK2 protein or mRNA levels, respectively.

  • Functional Assays: Utilize the remaining cells for downstream functional assays as described below.

Western Blotting for Phosphorylated Proteins
  • Cell Lysis: After treatment with this compound or genetic knockdown, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phosphorylated MYPT1 (Thr696) and phosphorylated MLC2 (Ser19), as well as total MYPT1, total MLC2, and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Immunofluorescence for Stress Fibers
  • Cell Culture and Treatment: Seed cells on glass coverslips and treat with this compound or perform genetic knockdown as described above.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Staining: Stain the actin cytoskeleton with fluorescently labeled phalloidin. Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on glass slides and visualize the cells using a fluorescence or confocal microscope.

  • Analysis: Qualitatively or quantitatively assess the changes in stress fiber formation and organization.

In Vivo Blood Pressure Measurement in Rodent Models
  • Animal Models: Utilize hypertensive rodent models, such as spontaneously hypertensive rats (SHRs) or angiotensin II-infused mice.

  • Drug Administration: Administer this compound or a vehicle control orally or via another appropriate route.

  • Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at various time points post-administration using tail-cuff plethysmography or radiotelemetry.

  • Data Analysis: Compare the changes in blood pressure between the treated and control groups. For genetic models, blood pressure is monitored in ROCK knockout and wild-type littermate controls.

Conclusion

The convergence of evidence from pharmacological inhibition with this compound and genetic knockout studies of ROCK1 and ROCK2 provides a robust validation of the downstream effects of this potent inhibitor. The data strongly support the on-target mechanism of this compound and highlight the therapeutic potential of targeting the RhoA/ROCK pathway in cardiovascular diseases. This comparative approach, integrating both chemical and genetic tools, is invaluable for modern drug development and for deepening our understanding of fundamental cellular signaling pathways.

References

A Comparative Guide to the Pharmacokinetic Profiles of SAR407899 and Fasudil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of two prominent Rho-kinase (ROCK) inhibitors, SAR407899 and fasudil. The information herein is supported by preclinical and clinical experimental data to assist researchers in evaluating these compounds for further investigation.

Introduction

This compound and fasudil are both inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that plays a crucial role in various cellular functions, including smooth muscle contraction, cell adhesion, and motility. By inhibiting ROCK, these compounds induce vasodilation and have potential therapeutic applications in cardiovascular diseases, such as hypertension. This guide focuses on a detailed comparison of their pharmacokinetic properties, providing a basis for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Mechanism of Action: The Rho-Kinase Signaling Pathway

Both this compound and fasudil exert their pharmacological effects by inhibiting the ROCK signaling pathway. ROCK is a downstream effector of the small GTPase RhoA. The binding of agonists like angiotensin II or endothelin-1 to G protein-coupled receptors (GPCRs) activates RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream targets, leading to increased smooth muscle contraction. A primary mechanism involves the phosphorylation of myosin light chain phosphatase (MLCP), which inhibits its activity. This leads to an increase in phosphorylated myosin light chain (MLC), promoting actin-myosin interaction and smooth muscle contraction. ROCK inhibitors like this compound and fasudil competitively bind to the ATP-binding site of ROCK, preventing the phosphorylation of its substrates and thereby promoting vasodilation.

Rho-Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK RhoA_GTP->ROCK Activates RhoGEF->RhoA_GDP GDP/GTP Exchange MLCP_active MLCP (Active) ROCK->MLCP_active Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates MLCP_inactive MLCP (Inactive) MLCP_active->MLCP_inactive MLC_P p-MLC MLCP_active->MLC_P Dephosphorylates MLC_P->MLC Contraction Smooth Muscle Contraction MLC_P->Contraction MLC->MLC_P SAR407899_Fasudil This compound / Fasudil SAR407899_Fasudil->ROCK Inhibit Agonist Agonist (e.g., Angiotensin II) Agonist->GPCR LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS Add Internal Standard in Methanol (300 µL) Plasma->IS Vortex Vortex (1 min) IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (LC) (Separation on C18 column) Reconstitute->LC MS Tandem Mass Spectrometry (MS/MS) (Quantification via MRM) LC->MS Data Data Acquisition and Analysis MS->Data

Safety Operating Guide

Proper Handling and Disposal of SAR407899: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor, adherence to proper safety and disposal protocols is paramount to ensure a safe laboratory environment and compliance with regulatory standards. This document provides essential guidance on the operational and disposal plans for this compound, alongside detailed experimental protocols and a visualization of its mechanism of action.

Essential Safety and Disposal Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available in the provided search results, general best practices for the disposal of non-hazardous chemical waste from laboratories should be followed. It is crucial to obtain the specific SDS from the supplier for detailed handling and disposal instructions.

General Disposal Procedures for Chemical Waste:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It will provide specific instructions from the manufacturer.

  • Follow Local Regulations: All waste disposal must comply with local, state, and federal environmental regulations.

  • Segregation of Waste: Do not mix chemical waste with other types of waste. This compound waste should be collected in a designated, properly labeled, and sealed container.

  • Chemical Inactivation: If required and outlined in the SDS or institutional protocols, chemical inactivation may be necessary before disposal.

  • Professional Disposal Service: Utilize a licensed hazardous waste disposal company for the final disposal of the chemical waste.

  • Do Not Pour Down the Drain: Unless explicitly permitted by the SDS and local regulations for small quantities of specific, non-hazardous materials, chemical waste should not be disposed of down the sink.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and culture dishes, should be treated as chemical waste and disposed of accordingly.

Experimental Protocols

This compound is a well-characterized ATP-competitive inhibitor of ROCK1 and ROCK2.[1] It is utilized in a variety of in vitro and in vivo experiments to study the effects of ROCK inhibition on cellular processes and disease models.

In Vitro Inhibition of ROCK-Mediated Phosphorylation

Objective: To assess the inhibitory effect of this compound on the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa cells or primary vascular smooth muscle cells) in appropriate media and conditions.

  • Cell Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1.0, and 3.0 μM) for a specified period.[2]

  • Stimulation: Induce ROCK activity by treating the cells with a stimulating agent such as phenylephrine (PHEN).[2]

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated MYPT1 and total MYPT1.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated MYPT1 to total MYPT1, thereby assessing the inhibitory effect of this compound.

In Vivo Antihypertensive Effects in Animal Models

Objective: To evaluate the blood pressure-lowering effects of this compound in hypertensive animal models.

Methodology:

  • Animal Models: Utilize established models of hypertension, such as spontaneously hypertensive rats (SHRs) or deoxycorticosterone acetate (DOCA)-salt hypertensive rats.[3][4]

  • Drug Administration: Administer this compound orally (p.o.) or intravenously (i.v.) at various doses (e.g., 1, 3, 10, and 30 mg/kg for oral administration).[2][5]

  • Blood Pressure Measurement: Monitor blood pressure and heart rate continuously using telemetry or at specific time points using tail-cuff plethysmography.

  • Data Analysis: Compare the blood pressure readings of the this compound-treated group with a vehicle-treated control group to determine the antihypertensive efficacy.

Quantitative Data Summary

ParameterValueSpecies/Cell LineReference
IC₅₀ (ROCK1) 276 nMHuman[1]
IC₅₀ (ROCK2) 102 nMHuman[1]
Kᵢ (ROCK2) 36 nMHuman[6]
Kᵢ (ROCK2) 41 nMRat[6]
IC₅₀ (Vasorelaxation) 122 - 280 nMVarious isolated arteries[5][7]
IC₅₀ (THP-1 Migration) 2.5 ± 1.0 μMHuman THP-1 cells[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Rho-kinase signaling pathway inhibited by this compound and a typical experimental workflow for its evaluation.

Rho_Kinase_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Agonist Agonists (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP (Active) ROCK->MLCP Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP p-MLCP (Inactive) MLC MLC MLC->pMLC Phosphorylation Contraction Smooth Muscle Contraction pMLC->Contraction This compound This compound This compound->ROCK Inhibits

Caption: The Rho-kinase signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cell Culture Treatment This compound Treatment CellCulture->Treatment Stimulation ROCK Stimulation Treatment->Stimulation Lysis Cell Lysis & Protein Extraction Stimulation->Lysis WesternBlot Western Blot Analysis Lysis->WesternBlot AnimalModel Hypertensive Animal Model DrugAdmin This compound Administration AnimalModel->DrugAdmin BP_Measure Blood Pressure Monitoring DrugAdmin->BP_Measure DataAnalysis Data Analysis BP_Measure->DataAnalysis

Caption: A generalized experimental workflow for evaluating this compound.

References

Personal protective equipment for handling SAR407899

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor. The following guidelines are intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer, which must be consulted prior to any handling of this compound.

Immediate Safety and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent, biologically active small molecule inhibitors should be strictly followed. The recommendations below are based on general laboratory safety principles for kinase inhibitors.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification and Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times when handling the compound to protect against splashes.
Hand Protection Nitrile GlovesShould be worn to prevent skin contact. Double gloving is recommended when handling the pure compound or concentrated solutions.
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.Use a fume hood when weighing the solid compound or preparing stock solutions to avoid inhalation of dust.

Operational Plans: Handling and Storage

Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.

Storage and Stability

FormStorage TemperatureStabilityNotes
Solid -20°C[1]≥ 4 years[1]Store in a tightly sealed container, protected from light and moisture.
Solutions in Organic Solvents (e.g., DMSO) -20°CVaries by solvent and concentration.Prepare fresh solutions or store in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions

This compound is soluble in various organic solvents. The table below provides solubility data for preparing stock solutions.

SolventSolubility
DMSO ~3.3 mg/mL[1]
DMF ~5 mg/mL[1]
Ethanol ~2.5 mg/mL[1]

Disposal Plan

All waste containing this compound, including empty vials, contaminated PPE, and experimental solutions, should be treated as hazardous chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Mechanism of Action and Signaling Pathway

This compound is a potent and ATP-competitive inhibitor of Rho-associated kinases ROCK1 and ROCK2.[1] The Rho/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.

Rho/ROCK Signaling Pathway

Rho_ROCK_Pathway Ligand Ligands (e.g., Angiotensin II, Endothelin-1) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLCP p-MLCP (Inactive) ROCK->pMLCP MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates This compound This compound This compound->ROCK Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates Cellular_Effects Cellular Effects (e.g., Smooth Muscle Contraction, Stress Fiber Formation) pMLC->Cellular_Effects Experimental_Workflow Start Start: Seed Cells Incubate1 Incubate cells to allow attachment (e.g., 24 hours) Start->Incubate1 Pretreat Pre-treat cells with this compound (various concentrations) or vehicle control Incubate1->Pretreat Incubate2 Incubate for a defined period (e.g., 1-2 hours) Pretreat->Incubate2 Stimulate Stimulate with a ROCK activator (e.g., Thrombin, LPA) Incubate2->Stimulate Incubate3 Incubate for a short period (e.g., 15-30 minutes) Stimulate->Incubate3 Fix Fix and permeabilize cells Incubate3->Fix Stain Stain for F-actin (e.g., Phalloidin) and nuclei (e.g., DAPI) Fix->Stain Image Image cells using fluorescence microscopy Stain->Image Analyze Analyze and quantify stress fiber formation Image->Analyze

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SAR407899
Reactant of Route 2
Reactant of Route 2
SAR407899

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.